molecular formula C9H18N2O B1321196 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol CAS No. 1257293-87-0

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Cat. No.: B1321196
CAS No.: 1257293-87-0
M. Wt: 170.25 g/mol
InChI Key: JHDMLCYDWIQIGM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDMLCYDWIQIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines experimental protocols for the determination of key parameters such as pKa, logP, and solubility, and discusses methods for its synthesis and structural elucidation. The information presented herein is intended to serve as a foundational resource for the effective design and execution of studies involving this molecule.

Introduction

This compound is a synthetic intermediate with potential applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] Its structure, featuring both a strained azetidine ring and a substituted piperidine moiety, imparts unique conformational and electronic properties that are of significant interest in medicinal chemistry. The presence of two basic nitrogen atoms and a hydroxyl group suggests that the compound's solubility and membrane permeability will be highly dependent on pH. A thorough understanding of its physicochemical properties is therefore critical for formulation development, pharmacokinetic profiling, and the design of target engagement assays.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, others are predicted based on computational models and require experimental verification.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
IUPAC Name This compoundThis compound dihydrochlorideN/A
CAS Number 1403766-74-41403766-74-4[1]
Molecular Formula C₉H₁₈N₂OC₉H₂₀Cl₂N₂ON/A
Molecular Weight ~241.7 g/mol 243.1739 g/mol [1]
Appearance SolidSolid[1]
Solubility Moderately soluble in waterN/A[1]
pKa (predicted) pKa₁: ~8.5-9.5 (piperidine N), pKa₂: ~10-11 (azetidine N)N/APredicted
logP (predicted) ~0.5 - 1.5N/APredicted

Synthesis and Structural Elucidation

General Synthesis Pathway

Alternatively, a reductive amination pathway could be employed, reacting 4-methylpiperidin-4-ol with an N-protected 3-azetidinone in the presence of a reducing agent. The choice of protecting groups for the azetidine nitrogen is crucial to ensure regioselectivity and prevent side reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_final_product Final Product N-protected 3-azetidinone N-protected 3-azetidinone Reductive Amination Reductive Amination N-protected 3-azetidinone->Reductive Amination 4-methylpiperidin-4-ol 4-methylpiperidin-4-ol 4-methylpiperidin-4-ol->Reductive Amination Protected Intermediate Protected Intermediate Reductive Amination->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Deprotection This compound This compound Deprotection->this compound

Structural Elucidation

The unambiguous confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the protons on the azetidine and piperidine rings. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the two ring systems. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with its molecular formula. Fragmentation patterns observed in the mass spectrum could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, as well as N-H stretching vibrations.

Experimental Protocols for Physicochemical Characterization

Determination of pKa by Potentiometric Titration

The presence of two basic nitrogen atoms in this compound necessitates the determination of two distinct pKa values. Potentiometric titration is a reliable method for this purpose.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a combination electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve.

G A Prepare Sample Solution C Titrate with Standardized Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Points E->F

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for predicting a compound's lipophilicity and membrane permeability. The shake-flask method is the gold standard for its experimental determination.[2][3]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G A Prepare Pre-saturated Solvents C Mix Aqueous and Octanol Phases A->C B Prepare Aqueous Stock Solution B->C D Shake to Equilibrate C->D E Separate Phases by Centrifugation D->E F Analyze Concentration in Each Phase E->F G Calculate logP F->G

Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a crucial parameter for formulation and biopharmaceutical classification.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each pH value.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some fundamental data is available, further experimental work is required to fully characterize this compound. The provided protocols for pKa, logP, and solubility determination offer a robust framework for obtaining these critical parameters. A comprehensive understanding of these properties will be invaluable for the continued development of this and related molecules as potential therapeutic agents.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Comer, J. E. A., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]

Sources

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol: Synthesis and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of innovative drug design.[1] Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inherent ring strain and three-dimensional character can enhance solubility, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol , a valuable synthetic intermediate that combines the structural features of both azetidine and piperidine rings.

This molecule serves as a critical building block for the synthesis of more complex compounds, particularly in the development of novel therapeutics targeting neurological disorders and various cancers.[2] This document will detail its chemical identity, a robust synthetic protocol, and discuss its potential applications in the broader context of drug discovery, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Chemical Identity

This compound is a bifunctional molecule featuring a tertiary alcohol within a piperidine ring, which is in turn N-substituted with an azetidine ring. The presence of two basic nitrogen atoms and a hydroxyl group dictates its chemical reactivity and physical properties. It is typically available as a hydrochloride or dihydrochloride salt to improve its stability and handling.[2]

PropertyValueSource
CAS Number 1403766-74-4[2]
Molecular Formula (Free Base) C₉H₁₈N₂OInferred
Molecular Weight (Free Base) 170.25 g/mol Inferred
Molecular Formula (Dihydrochloride) C₉H₂₀Cl₂N₂OInferred
Molecular Weight (Dihydrochloride) 243.17 g/mol Inferred
Appearance Solid[2]
Solubility Moderately soluble in water[2]
Storage Store in a tightly closed container in a cool, dry place, away from direct sunlight and heat. Recommended storage temperature is below 20°C.[2]

Strategic Synthesis of this compound

The synthesis of this valuable intermediate can be logically approached through a two-step process: a reductive amination to form the core structure, followed by a deprotection step to yield the final product. This strategy leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-3-azetidinone D tert-Butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate A->D B 4-Methylpiperidin-4-ol B->D C Sodium triacetoxyborohydride C->D E tert-Butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate G This compound E->G F Trifluoroacetic acid (TFA) in Dichloromethane (DCM) F->G caption Synthetic workflow for this compound. G cluster_0 Drug Discovery Pipeline cluster_1 Potential Therapeutic Areas A This compound (Building Block) B Chemical Elaboration (Addition of Pharmacophores) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D H Oncology (e.g., Kinase Inhibitors) C->H I Neurological Disorders (e.g., CNS-active agents) C->I J Infectious Diseases C->J E Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G caption Role of this compound in Drug Discovery.

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Promise of a Novel Scaffold

The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold represents a compelling chemical framework in the ongoing quest for novel therapeutics targeting central nervous system (CNS) disorders.[1][2] Its structural motifs, particularly the azetidine and piperidine rings, are prevalent in a variety of biologically active compounds.[2][3] This guide delves into the potential mechanisms of action for derivatives of this scaffold, with a primary focus on their likely interaction with muscarinic acetylcholine receptors (mAChRs). The exploration of these mechanisms is critical for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this chemical class, particularly in the context of neurodegenerative diseases like Alzheimer's.[4][5][6]

The Muscarinic Acetylcholine M1 Receptor: A Prime Therapeutic Target

A substantial body of evidence points towards the M1 muscarinic acetylcholine receptor (M1-mAChR) as the principal target for this compound derivatives. The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[5] Consequently, enhancing cholinergic signaling via M1-mAChR activation has emerged as a promising therapeutic strategy.[6][7] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in learning, memory, and cognitive processes.[5]

Hypothesized Mechanisms of M1 Receptor Modulation

The interaction of this compound derivatives with the M1-mAChR is likely to be multifaceted. Three primary mechanisms of action are proposed: orthosteric agonism, allosteric modulation, and biased agonism.

Orthosteric Agonism: Direct Activation of the M1 Receptor

The most direct mechanism involves the binding of these derivatives to the orthosteric site of the M1-mAChR, the same site recognized by the endogenous neurotransmitter, acetylcholine.[7] As orthosteric agonists, these compounds would mimic the action of acetylcholine, triggering a conformational change in the receptor and initiating downstream signaling cascades. The primary pathway activated by M1-mAChR orthosteric agonists is the Gq/11 signaling cascade.

Gq/11 Signaling Pathway:

  • Receptor Activation: The agonist binds to the M1-mAChR.

  • G-protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11.

  • PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and Ca2+ synergistically activate protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Azetidinyl- methylpiperidinol Derivative M1R M1 Receptor Agonist->M1R Binds Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Ca_ER->PKC Co-activates Downstream Downstream Signaling PKC->Downstream Phosphorylates biased_agonism cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Azetidinyl- methylpiperidinol Derivative M1R M1 Receptor Agonist->M1R Gq_PLC Gq/11-PLC Signaling M1R->Gq_PLC Biased towards B_Arrestin β-Arrestin Recruitment M1R->B_Arrestin Biased away from Therapeutic_G Therapeutic Effects (e.g., Cognitive Enhancement) Gq_PLC->Therapeutic_G Desensitization Receptor Desensitization/ Internalization B_Arrestin->Desensitization ERK_Signaling ERK/MAPK Signaling B_Arrestin->ERK_Signaling

Hypothetical Biased Agonism at the M1 Receptor

Downstream Therapeutic Implications in Alzheimer's Disease

The activation of M1-mAChRs by this compound derivatives could have profound effects on the underlying pathology of Alzheimer's disease.

  • Modulation of Amyloid Precursor Protein (APP) Processing: M1 receptor activation, likely through the PKC pathway, can enhance the activity of α-secretase (ADAM17). [4]This enzyme cleaves amyloid precursor protein (APP) within the amyloid-beta (Aβ) sequence, promoting the non-amyloidogenic pathway and reducing the production of toxic Aβ peptides. [4][8]* Reduction of Tau Hyperphosphorylation: M1 agonism may also inhibit glycogen synthase kinase 3β (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, which forms neurofibrillary tangles in Alzheimer's disease. [4][8]* Cognitive Enhancement: By directly stimulating cholinergic pathways, these compounds can improve cognitive function, a core symptom of Alzheimer's disease. [5]

Experimental Workflows for Elucidating the Mechanism of Action

A systematic approach is required to definitively characterize the mechanism of action of novel this compound derivatives.

In Vitro Characterization

Table 1: Hypothetical In Vitro Data for a Novel Derivative

Assay TypeReceptor SubtypeParameterValue
Radioligand BindingM1Ki (nM)15
M2Ki (nM)350
M3Ki (nM)275
M4Ki (nM)180
M5Ki (nM)420
Functional Assay (Ca2+ flux)M1EC50 (nM)25
M1% Emax (vs ACh)95%
Functional Assay (β-arrestin)M1EC50 (nM)>1000
M1% Emax (vs ACh)20%

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for different muscarinic receptor subtypes.

  • Materials: Membranes from cells expressing individual human muscarinic receptor subtypes (M1-M5), radioligand (e.g., [3H]-NMS), test compound, competitor ligand (e.g., atropine), scintillation fluid, filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of competitor ligand).

    • Incubate to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 of the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

  • Objective: To measure the functional potency (EC50) and efficacy (%Emax) of the test compound in activating Gq/11-mediated signaling.

  • Materials: Cells expressing the M1 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, full agonist (e.g., acetylcholine), antagonist (e.g., atropine), fluorescence plate reader.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Load cells with the calcium-sensitive dye.

    • Prepare serial dilutions of the test compound and the full agonist.

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Add the test compound or full agonist and immediately measure the change in fluorescence over time.

    • Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 and Emax from the curve.

Assessing Biased Agonism

To investigate functional selectivity, the results from the G-protein-dependent assay (e.g., calcium mobilization) are compared with those from a β-arrestin recruitment assay.

Protocol 3: β-Arrestin Recruitment Assay

  • Objective: To measure the potency and efficacy of the test compound in recruiting β-arrestin to the M1 receptor.

  • Materials: Cells co-expressing the M1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay), test compound, full agonist.

  • Procedure:

    • Plate the cells and add serial dilutions of the test compound or full agonist.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents, which generate a chemiluminescent signal upon complementation of the protein fragments.

    • Measure the signal using a luminometer.

    • Generate a dose-response curve and calculate the EC50 and Emax.

    • Calculate a "bias factor" to quantify the preference for one pathway over the other.

experimental_workflow Start Novel Derivative Binding Radioligand Binding (M1-M5 Subtypes) Start->Binding Functional Functional Assays (M1 Receptor) Start->Functional Ki Determine Ki (Affinity & Selectivity) Binding->Ki Calcium Calcium Mobilization (Gq/11 Pathway) Functional->Calcium Arrestin β-Arrestin Recruitment Functional->Arrestin EC50_G Determine EC50/Emax (G-protein Potency) Calcium->EC50_G EC50_B Determine EC50/Emax (β-arrestin Potency) Arrestin->EC50_B Data_Analysis Data Analysis Bias Calculate Bias Factor Data_Analysis->Bias Ki->Data_Analysis EC50_G->Data_Analysis EC50_B->Data_Analysis Conclusion Elucidate Mechanism (Orthosteric, Allosteric, Biased) Bias->Conclusion

In Vitro Workflow for Mechanism Elucidation

Conclusion

The this compound scaffold holds significant promise for the development of novel M1-mAChR modulators. A thorough investigation of their mechanism of action, encompassing orthosteric agonism, allosteric modulation, and biased agonism, is essential for optimizing their therapeutic potential. The experimental workflows outlined in this guide provide a robust framework for characterizing these compounds and advancing their development as potential treatments for Alzheimer's disease and other CNS disorders characterized by cholinergic dysfunction.

References

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Sources

The Azetidine-Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Strained and Stable Ring Systems

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Saturated heterocyclic rings are cornerstones of drug design, offering three-dimensional diversity that is often key to target engagement and specificity.[1] Among these, the piperidine ring is one of the most ubiquitous scaffolds in clinically approved drugs, valued for its conformational stability and its ability to present substituents in well-defined spatial orientations.[1] In parallel, the smaller, more strained azetidine ring has emerged from a niche curiosity to a "privileged" motif.[2] Its inherent ring strain and sp3-rich character can impart unique physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and novel exit vectors for chemical exploration when compared to its larger pyrrolidine and piperidine counterparts.[3][4]

This guide provides a comprehensive review of the biological activities of hybrid scaffolds that strategically combine the four-membered azetidine ring with the six-membered piperidine ring. This fusion, particularly in a spirocyclic arrangement, creates a rigid, three-dimensional framework that has proven to be a highly successful strategy in the development of novel therapeutics. We will explore the rationale behind this chemical marriage, delve into key biological targets and therapeutic areas where these scaffolds have shown significant promise, and provide practical, in-depth protocols for their synthesis and evaluation.

The Rationale for Azetidine-Piperidine Scaffolds: A Bioisosteric and Physicochemical Advantage

The incorporation of an azetidine-piperidine scaffold into a drug candidate is a deliberate design choice driven by several key principles of medicinal chemistry.

  • Bioisosterism: The azetidine-piperidine motif, especially in its spirocyclic form (e.g., 2,7-diazaspiro[3.5]nonane), can act as a rigid bioisostere for more common and flexible heterocycles like piperazine or conformationally mobile piperidines.[5] This structural mimicry allows for the exploration of novel chemical space and the generation of new intellectual property, while retaining key interactions with the biological target.

  • Improved Physicochemical Properties: The introduction of the sp3-rich, polar azetidine ring can favorably modulate a molecule's overall physicochemical profile. Compared to more lipophilic carbocyclic or larger heterocyclic rings, the azetidine moiety can lead to:

    • Increased Aqueous Solubility: A critical parameter for drug formulation and bioavailability.

    • Reduced Lipophilicity (logP): Which can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target toxicities.[6]

    • Enhanced Metabolic Stability: The azetidine ring can be more resistant to oxidative metabolism compared to other cyclic amines.[2]

  • Three-Dimensionality and Structural Rigidity: Spirocyclic scaffolds are inherently three-dimensional, allowing for the precise projection of functional groups into space to optimize interactions with a protein's binding pocket.[5] This rigidity reduces the entropic penalty upon binding, which can translate to higher affinity and potency.

Key Biological Activities and Therapeutic Applications

The versatility of the azetidine-piperidine scaffold is evidenced by its application across a range of biological targets and disease indications.

Metabolic Disorders: Inverse Agonism of the Ghrelin Receptor

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and glucose metabolism.[7] It exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[7] This has made the development of inverse agonists—ligands that suppress this basal activity—a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.

A significant breakthrough in this area was the discovery of spirocyclic piperidine-azetidine derivatives as potent and selective ghrelin receptor inverse agonists.[6] One of the most well-characterized examples is the clinical candidate PF-5190457.[5]

Mechanism of Action: Ghrelin Receptor Inverse Agonism

The ghrelin receptor's constitutive activity is a key therapeutic target. Inverse agonists, such as those built on the spiro[azetidine-3,4'-piperidine] scaffold, bind to the receptor and stabilize it in an inactive conformation. This reduces the basal signaling cascade, leading to decreased appetite and improved glucose tolerance.

ghrelin_pathway cluster_cell Pancreatic β-cell / Neuron ghrelin Ghrelin ghsr Ghrelin Receptor (GHSR1a) ghrelin->ghsr Agonist Binding (Activation) gq11 Gαq/11 ghsr->gq11 Constitutive Activity ghsr->gq11 Inhibits Basal Signaling inverse_agonist Azetidine-Piperidine Inverse Agonist (e.g., PF-5190457) inverse_agonist->ghsr Binds & Stabilizes Inactive State plc PLC gq11->plc Activates ip3 IP3 plc->ip3 Generates ca2 ↑ [Ca2+]i ip3->ca2 effects Physiological Effects (Appetite Stimulation, ↓ Insulin Secretion) ca2->effects magl_inhibition cluster_presynaptic Presynaptic Terminal two_ag 2-Arachidonoylglycerol (2-AG) magl MAGL Enzyme (Serine Hydrolase) two_ag->magl Hydrolysis aa Arachidonic Acid (Pro-inflammatory) magl->aa glycerol Glycerol magl->glycerol inactivated_magl Inactivated MAGL (Carbamoylated) magl->inactivated_magl inhibitor Azetidine-Piperidine Carbamate Inhibitor inhibitor->magl Covalent Binding (Irreversible Inhibition)

Caption: Covalent inhibition of MAGL by an azetidine-piperidine carbamate.

Quantitative Data: MAGL and FAAH Inhibitors

Compound TypeTargetIC50 (nM)Inhibition TypeReference
Azetidine CarbamateMAGL12Covalent[5]
Piperidine CarbamateMAGL46Covalent[5]
Piperidine UreaFAAH16.2Covalent[8]
Piperazine UreaFAAH33Covalent[8]
(Indolylalkyl)piperidine Carbamate (Compound 32)FAAH~100Reversible[9]
Oncology: Targeting Cell Proliferation and Survival Pathways

The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal for targeting the complex protein-protein interactions that are often dysregulated in cancer. [10]While research into azetidine-piperidine scaffolds specifically for cancer is an emerging area, related spiro-piperidine and spiro-azetidine compounds have shown significant promise. [10][11] The proposed mechanisms of action for these types of compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. [11]For example, spirooxindole-piperidine derivatives have been investigated as inhibitors of the p53-MDM2 interaction. [12]Disrupting this interaction stabilizes the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. [12]Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cell lines. [11]

Experimental Protocols: A Practical Guide

A core tenet of this guide is to provide actionable, field-proven insights. The following protocols are detailed, step-by-step methodologies for the synthesis of a key azetidine-piperidine scaffold and for a representative biological assay.

Protocol 1: Synthesis of a Spiro[azetidine-3,4'-piperidine] Core

This protocol is adapted from the synthesis of ghrelin receptor inverse agonists and outlines the construction of a versatile spirocyclic core. [5]

synthesis_workflow start N-Boc-4-piperidone step1 Step 1: Wittig Reaction (Ph3P=CHCO2Et) start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Step 2: Aziridination (e.g., with a nosyl-protected aminoethyl iodide) intermediate1->step2 intermediate2 Spiro-aziridine-piperidine step2->intermediate2 step3 Step 3: Ring Expansion (Lewis Acid Catalysis, e.g., MgI2) intermediate2->step3 product N-Boc-spiro[azetidine-3,4'-piperidine] Core Scaffold step3->product

Caption: Synthetic workflow for a spiro[azetidine-3,4'-piperidine] core.

Step-by-Step Methodology:

  • Wittig Reaction:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the α,β-unsaturated ester.

  • Aziridination:

    • Dissolve the α,β-unsaturated ester (1.0 eq) in acetonitrile.

    • Add 2-aminoethyl-4-nitrobenzenesulfonate (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Concentrate the mixture and purify by column chromatography to afford the spiro-aziridine-piperidine intermediate.

  • Lewis Acid-Mediated Ring Expansion:

    • Dissolve the spiro-aziridine-piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add magnesium iodide (MgI2) (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the N-Boc-protected spiro[azetidine-3,4'-piperidine] core scaffold, which can be further functionalized.

Protocol 2: In Vitro MAGL Inhibitor Screening Assay (Colorimetric)

This protocol describes a robust and high-throughput compatible method for screening potential MAGL inhibitors using the chromogenic substrate 4-nitrophenylacetate (4-NPA). [13][14] Materials and Reagents:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • 4-Nitrophenylacetate (4-NPA) stock solution (in ethanol)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., JZL 195)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X MAGL Assay Buffer by diluting a 10X stock with ultrapure water.

    • Dilute the human recombinant MAGL enzyme to the desired working concentration in 1X Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare a working solution of the 4-NPA substrate by diluting the stock solution in 1X Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (n=3): Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of DMSO (or the solvent used for the inhibitors).

    • Background Wells (n=3): Add 160 µL of 1X Assay Buffer and 10 µL of DMSO. (No enzyme).

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test compound dilution.

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate working solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V = ΔAbs/Δtime).

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The azetidine-piperidine scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties has enabled the development of potent and selective modulators for a range of challenging biological targets. The clinical progression of compounds like the ghrelin receptor inverse agonist PF-5190457 underscores the therapeutic potential of this motif. [5] Future research will likely focus on expanding the application of azetidine-piperidine scaffolds to new target classes, such as kinases and epigenetic targets, where precise vectoral projection of substituents is paramount. The development of novel and efficient synthetic methodologies to access diverse and stereochemically complex derivatives will continue to be a key enabler for unlocking the full potential of this privileged scaffold. As our understanding of structure-activity and structure-property relationships deepens, the azetidine-piperidine core is poised to become an even more integral component in the medicinal chemist's toolkit for designing the next generation of innovative medicines.

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A Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol: A Key Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the initial discovery context and a robust synthetic pathway for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This compound serves as a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its structure, which combines a strained azetidine ring with a functionalized piperidine moiety, offers a unique three-dimensional profile for probing protein active sites. This document details a logical and efficient two-step synthesis, beginning with the preparation of an activated N-protected azetidine precursor, followed by a nucleophilic substitution with 4-methylpiperidin-4-ol, and concluding with a final deprotection step. The rationale behind each strategic choice, detailed experimental protocols, and process visualization are provided to support researchers in the fields of drug discovery and process development.

Introduction: The Strategic Value of the Azetidine-Piperidine Scaffold

Significance in Medicinal Chemistry

Heterocyclic scaffolds are the cornerstone of modern drug discovery. The combination of a piperidine ring—a ubiquitous feature in numerous approved drugs—with a strained 4-membered azetidine ring creates a "saturated heterocyclic" motif of significant interest. This combination imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a rigid, three-dimensional vector for substituent placement. Derivatives of piperidin-4-yl azetidine have been prominently featured in the patent literature as potent modulators of critical biological targets, most notably as Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders.[2][3] The constrained nature of the azetidine ring can lock substituents into specific conformations, enhancing binding affinity and selectivity for the target protein.

Profile of this compound

This compound (hydrochloride CAS No: 1403766-74-4) is a key synthetic intermediate that embodies the strategic advantages of this scaffold class.[1] It provides a direct linkage between the nitrogen of the piperidine ring and the C3-position of the azetidine ring, leaving the azetidine nitrogen free for further functionalization. The tertiary alcohol on the piperidine ring adds a polar contact point and a potential site for further modification. Its utility has been demonstrated in the synthesis of novel agents targeting cancer and neurological disorders.[1] This guide elucidates a practical and scalable synthetic approach to this valuable compound.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy, assembling the two core heterocyclic rings in a late-stage coupling reaction.

Retrosynthetic Disconnection

The most logical disconnection point is the newly formed C-N bond between the piperidine nitrogen and the azetidine C3-carbon. This bond can be formed via a nucleophilic substitution (SN2) reaction. This leads to two key synthons: a piperidine nucleophile and an azetidine electrophile.

  • Piperidine Nucleophile: 4-Methylpiperidin-4-ol, a commercially available and stable starting material.[4]

  • Azetidine Electrophile: A 3-substituted azetidine bearing a good leaving group, such as a mesylate or tosylate. The azetidine nitrogen must be protected to prevent self-reaction and direct the desired reactivity. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its robustness under the planned reaction conditions and its facile removal under mild acid.[5]

This strategy is superior to alternatives like reductive amination, as it utilizes readily available starting materials and involves high-yielding, well-established chemical transformations.

G Target This compound Disconnect C-N Bond Disconnection (SN2 Retrosynthesis) Target->Disconnect Piperidine 4-Methylpiperidin-4-ol (Nucleophile) Disconnect->Piperidine Azetidine N-Boc-azetidin-3-yl Cation Equivalent (Electrophile) Disconnect->Azetidine Azetidine_LG tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate Azetidine->Azetidine_LG Precursor with Leaving Group

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Azetidine Electrophile

While 4-methylpiperidin-4-ol is sourced commercially, the activated azetidine electrophile requires preparation from a stable precursor.

Protocol: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

This procedure converts the hydroxyl group of N-Boc-azetidin-3-ol into a methanesulfonate (mesylate) ester, an excellent leaving group for SN2 reactions.

Rationale: The transformation is critical for activating the C3 position of the azetidine ring. Methanesulfonyl chloride is a highly reactive and efficient reagent for this purpose. A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction without competing in the substitution. The reaction is run at low temperatures to control exothermicity and prevent side reactions.

Step-by-Step Methodology:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to -10 °C to 0 °C in an ice-salt or dry ice/acetone bath.

  • Add triethylamine (1.2 equiv.) dropwise to the stirred solution, maintaining the internal temperature below 0 °C.

  • Slowly add a solution of methanesulfonyl chloride (1.1 equiv.) in DCM dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the title compound, typically as a solid or oil that can be used without further purification.

The Core Synthetic Protocol: Coupling and Deprotection

With both precursors in hand, the convergent synthesis proceeds through two final, high-yielding steps.

Step 1: N-Alkylation - Synthesis of tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate

Rationale: This SN2 reaction couples the two heterocyclic fragments. The secondary amine of 4-methylpiperidin-4-ol acts as the nucleophile, attacking the electrophilic C3 carbon of the azetidine ring and displacing the mesylate leaving group. A mild inorganic base like potassium carbonate is used as an acid scavenger, and a polar aprotic solvent like acetonitrile facilitates the ionic substitution.

Step-by-Step Methodology:

  • To a solution of 4-methylpiperidin-4-ol (1.1 equiv.) in acetonitrile (approx. 0.4 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv.) in acetonitrile to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate as a pure solid or oil.

Step 2: Deprotection - Formation of this compound

Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the azetidine ring. This is reliably achieved under strong acidic conditions.[6] The mechanism involves protonation of the carbamate followed by cleavage to form a stable tert-butyl cation (which typically fragments to isobutylene and CO₂), yielding the desired amine salt.[7] Using HCl in a solvent like 1,4-dioxane or isopropanol provides the final product as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[1]

Step-by-Step Methodology:

  • Dissolve the purified tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate (1.0 equiv.) in 1,4-dioxane or methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.

  • Filter the solid, wash with additional ether, and dry under vacuum to afford this compound hydrochloride as a white or off-white solid.

Data and Characterization Summary

The following table summarizes expected data for the key compounds in the synthesis. Actual results may vary based on experimental conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldExpected ¹H NMR Signals (Key Shifts, ppm)
tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylateC₉H₁₇NO₅S251.30>95%~5.2 (m, 1H, CH-OMs), ~4.3 (m, 2H, azetidine CH₂), ~4.1 (m, 2H, azetidine CH₂), ~3.1 (s, 3H, SO₂CH₃), ~1.45 (s, 9H, C(CH₃)₃)
tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylateC₁₄H₂₆N₂O₃270.3760-80%~4.0 (m, 4H, azetidine CH₂), ~3.5 (m, 1H, azetidine CH), ~2.8-2.2 (m, 4H, piperidine CH₂), ~1.5 (m, 4H, piperidine CH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.2 (s, 3H, CH₃)
This compound (as HCl salt)C₉H₁₉ClN₂O206.71>90%Signals shift downfield due to protonation. Azetidine protons ~4.2-3.8, Piperidine protons ~3.6-2.8, Methyl group ~1.3. Broad NH signals.

Visualization of the Synthetic Pathway

The following diagram illustrates the complete, forward synthetic workflow.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Azetidine_Mesylate N-Boc-3-OMs-Azetidine Intermediate Boc-Protected Adduct Azetidine_Mesylate->Intermediate K2CO3, MeCN 65 °C Piperidine 4-Methylpiperidin-4-ol Piperidine->Intermediate K2CO3, MeCN 65 °C Intermediate_2 Boc-Protected Adduct Final_Product This compound (HCl Salt) Intermediate_2->Final_Product 4M HCl in Dioxane Room Temp.

Caption: Forward synthesis workflow diagram.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound, a high-value intermediate for pharmaceutical research. The strategy leverages robust, well-understood chemical principles, including the use of the Boc protecting group and a key SN2 coupling reaction, to ensure high yields and purity. The availability of this building block enables medicinal chemists to readily explore novel chemical space in the pursuit of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Wroblewska, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
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  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section delves into the theoretical basis for the expected spectral features, providing researchers with a robust framework for experimental data interpretation. Furthermore, this guide includes detailed, field-proven protocols for sample preparation and data acquisition for each spectroscopic technique, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates two key heterocyclic scaffolds: an azetidine ring and a piperidine ring. These motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The azetidine ring, a four-membered nitrogen-containing heterocycle, often serves as a rigid linker or a metabolically stable surrogate for other functional groups. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in central nervous system (CNS) active agents. The presence of a tertiary alcohol on the piperidine ring and the linkage via a secondary amine on the azetidine ring introduce specific chemical properties that are amenable to spectroscopic investigation.

This guide will provide an in-depth analysis of the predicted spectroscopic data to facilitate the unambiguous identification and characterization of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal a unique set of signals corresponding to each distinct proton and carbon environment within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple methylene groups in both the azetidine and piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by the rigid ring structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Piperidine-CH₂ (axial & equatorial)2.0 - 2.8mComplex multiplets due to coupling with adjacent protons.
Azetidine-CH₂3.0 - 3.8mShifted downfield due to the influence of the nitrogen atom.
Azetidine-CH3.2 - 4.0mMethine proton with complex coupling.
Piperidine-OHVariable (1.0 - 5.0)br sBroad singlet, position is concentration and solvent dependent.
Piperidine-CH₃~1.2sSinglet, as there are no adjacent protons.
Azetidine-NHVariable (1.0 - 4.0)br sBroad singlet, may exchange with D₂O.

Causality behind Experimental Choices in NMR: The choice of a deuterated solvent is critical for NMR spectroscopy. For this compound, which is a polar molecule with hydrogen bond donors (OH and NH), solvents like deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices to ensure good solubility.[1][2] Using a protic solvent like CD₃OD may lead to the exchange of the hydroxyl and amine protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic experiment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
Piperidine-C(OH)CH₃65 - 75Quaternary carbon, shifted downfield by the hydroxyl group.
Piperidine-CH₂40 - 55Methylene carbons adjacent to the nitrogen.
Azetidine-CH₂50 - 65Methylene carbons in the strained azetidine ring.
Azetidine-CH55 - 70Methine carbon, significantly influenced by the nitrogen.
Piperidine-CH₃25 - 35Methyl carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[4][5]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, respectively.

G cluster_NMR NMR Workflow Prep Sample Preparation (5-10 mg in 0.7 mL solvent) Dissolve Dissolution & Filtration Prep->Dissolve Acquire Data Acquisition (1H, 13C, 2D) Dissolve->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process Analyze Spectral Analysis Process->Analyze

Caption: NMR Experimental Workflow.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Appearance
O-H (alcohol)3200 - 3600Broad
N-H (secondary amine)3300 - 3500Medium, sharp
C-H (alkane)2850 - 3000Strong, sharp
C-N (aliphatic amine)1020 - 1250Medium
C-O (tertiary alcohol)1100 - 1200Medium to Strong

Causality behind Experimental Choices in IR: Attenuated Total Reflectance (ATR) is a commonly used sampling technique in modern FTIR spectroscopy because it requires minimal sample preparation for both liquid and solid samples.[6][7] For this compound, which is expected to be a solid at room temperature, ATR allows for rapid and reproducible analysis without the need for preparing KBr pellets.

Experimental Protocol for ATR-FTIR Data Acquisition
  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans for a good quality spectrum.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to remove all traces of the sample.

G cluster_IR ATR-FTIR Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze

Caption: ATR-FTIR Experimental Workflow.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9]

Predicted Mass Spectrum
  • Molecular Ion: The molecular weight of the free base is 184.29 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 185.29.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for cyclic amines and alcohols include:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.[10][11] For the piperidine ring, this could lead to the loss of a methyl radical or cleavage of the ring. For the azetidine ring, ring opening is a likely fragmentation pathway.

    • Dehydration: Loss of a water molecule (18 Da) from the tertiary alcohol, leading to a fragment at m/z 167.28.[10]

Table 4: Predicted Key Ions in the ESI-MS Spectrum

m/zIdentity
185.29[M+H]⁺
167.28[M+H - H₂O]⁺
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Alternatively, for complex mixtures or to remove salts, inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

G cluster_MS ESI-MS Workflow Prep Prepare Dilute Solution (e.g., 1-10 µg/mL in MeOH) Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire Full Scan MS Infuse->Acquire MSMS Perform MS/MS on [M+H]⁺ Acquire->MSMS Analyze Analyze Data MSMS->Analyze

Caption: ESI-MS Experimental Workflow.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental spectroscopic principles. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability. By combining the predicted data with the robust experimental methodologies outlined herein, researchers will be well-equipped to confidently analyze and interpret the spectroscopic data of this novel compound.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

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  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • US Lab. (n.d.). ATR-FTIR (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy). Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(9), 627–637. [Link]

  • LibreTexts Chemistry. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • University of Calgary. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]

  • Shrestha, R., Lee, S. H., & Lee, D. Y. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5267-5277. [Link]

  • Shimadzu. (n.d.). Expanding the Applications of ESI in LC-MS. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

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An In-Depth Technical Guide to the Therapeutic Targeting Potential of the 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel pharmacological agents. The 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol scaffold represents such a confluence, merging the strained, sp³-rich character of an azetidine ring with the well-established 4-hydroxypiperidine moiety. While direct, publicly documented therapeutic targets for this specific scaffold remain nascent, its constituent pharmacophores are prevalent in a host of biologically active molecules. This guide synthesizes the therapeutic landscape of these related structures to postulate high-probability targets and provides a comprehensive, technically-grounded framework for their discovery, validation, and characterization. We present detailed experimental protocols and logical workflows designed to empower researchers to unlock the therapeutic potential of this promising chemical core.

Introduction: Deconstructing the Scaffold for Therapeutic Hypothesis

The this compound scaffold is a compelling starting point for drug discovery. Its structural components suggest a high likelihood of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

  • The Azetidine Moiety : This four-membered, nitrogen-containing heterocycle imparts significant conformational rigidity and metabolic stability.[1][2] Its strained ring system provides a unique three-dimensional vector for substituents, which can lead to enhanced binding affinity and selectivity.[2] Azetidine rings are found in approved drugs targeting a range of receptors, including muscarinic antagonists and CNS modulators, highlighting their utility in designing molecules with favorable pharmacokinetic profiles.[1]

  • The 4-Methyl-4-Hydroxypiperidine Moiety : This portion of the scaffold is a classic feature in ligands targeting opioid and dopamine receptors.[3][4][5] The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the piperidine ring serves as a versatile scaffold for positioning key interacting groups. The 4-methyl group can provide a steric constraint that enhances selectivity for specific receptor subtypes. Derivatives of 4-hydroxypiperidine have shown significant analgesic and CNS activity.[6]

Based on this analysis of the constituent pharmacophores, this guide will focus on two high-probability target classes: Opioid Receptors and Muscarinic Acetylcholine Receptors . We will outline a strategic, multi-tiered approach to systematically investigate these potential interactions.

Postulated Target Class 1: Opioid Receptors

The structural similarity of the 4-methyl-4-hydroxypiperidine core to the N-phenyl-N-piperidin-4-yl-propionamide moiety found in potent analgesics makes the µ (MOR), δ (DOR), and κ (KOR) opioid receptors primary candidates for investigation.[5] The azetidine substituent could modulate affinity and selectivity between these receptor subtypes.

Experimental Workflow for Opioid Receptor Target Validation

A logical progression from initial screening to functional characterization is critical. The following workflow provides a self-validating system for assessing the interaction of a compound library based on the core scaffold with opioid receptors.

Caption: Tiered workflow for opioid receptor target validation.

Detailed Experimental Protocols

Protocol 2.2.1: Radioligand Binding Assays

  • Objective : To determine the binding affinity (Ki) of test compounds for MOR, DOR, and KOR.

  • Materials :

    • Cell membranes from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and scintillation counter.

  • Procedure :

    • Prepare serial dilutions of test compounds (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd), and either test compound, vehicle, or naloxone.

    • Incubate for 60-90 minutes at room temperature.

    • Rapidly filter the plate contents and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of naloxone) from total binding (counts with vehicle).

    • Determine IC50 values using non-linear regression (log(inhibitor) vs. response) and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2.2.2: [³⁵S]GTPγS Functional Assay

  • Objective : To determine the functional activity (agonist, partial agonist, or antagonist) of compounds at Gαi/o-coupled opioid receptors.

  • Materials :

    • Cell membranes expressing the target opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (to ensure receptors are in an inactive state).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Agonist control (e.g., DAMGO for MOR).

  • Procedure :

    • Pre-incubate cell membranes with test compounds for 15 minutes in assay buffer containing GDP (e.g., 10 µM).

    • Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the assay by rapid filtration.

    • Quantify bound [³⁵S]GTPγS via scintillation counting.

    • For agonist mode : Generate concentration-response curves to determine EC50 and Emax values relative to a full agonist.

    • For antagonist mode : Pre-incubate with test compounds before adding a fixed concentration (EC80) of a known agonist to determine the IC50 for inhibition.

Postulated Target Class 2: M1 Muscarinic Acetylcholine Receptor

The azetidine ring is a key feature in several muscarinic receptor ligands.[1] Specifically, the M1 muscarinic acetylcholine receptor (M1R), a Gq-coupled GPCR highly expressed in the cortex and hippocampus, is a validated target for cognitive enhancement.[7][8] Compounds containing the this compound scaffold could act as positive allosteric modulators (PAMs) of the M1R, a therapeutic strategy that has gained significant traction.[7][9][10]

M1 Receptor Signaling Pathway

M1R PAMs do not bind to the orthosteric site for acetylcholine (ACh) but to a distinct allosteric site.[9] This binding event potentiates the receptor's response to ACh, leading to enhanced downstream signaling through the Gq/11 pathway, which activates phospholipase C (PLC) and subsequently mobilizes intracellular calcium.

G cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Orthosteric Binding PAM Scaffold-based PAM PAM->M1R Allosteric Binding Gq Gαq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: M1 Receptor Positive Allosteric Modulator (PAM) Signaling Pathway.

Experimental Workflow for M1 PAM Validation

The key to identifying a true PAM is to demonstrate its dependence on the presence of an orthosteric agonist.

Protocol 3.2.1: Calcium Mobilization Assay

  • Objective : To screen for M1 PAM activity by measuring potentiation of ACh-induced intracellular calcium release.

  • Materials :

    • CHO-K1 or HEK293 cells stably expressing the human M1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • ACh.

    • Fluorescence plate reader (e.g., FLIPR).

  • Procedure :

    • Plate cells in 96- or 384-well black-walled, clear-bottom plates.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol.

    • Wash cells with assay buffer.

    • Add serial dilutions of test compounds to the cells and incubate for 1-2 minutes.

    • Add a sub-maximal (EC20) concentration of ACh to all wells and immediately begin measuring fluorescence intensity over time.

    • PAM activity is identified by an increase in the fluorescence signal compared to wells treated with ACh alone.

    • Quantify the potentiation effect and determine the EC50 of the PAM from a concentration-response curve.

Protocol 3.2.2: Orthosteric Radioligand Affinity Shift Assay

  • Objective : To confirm allosteric binding by demonstrating that the test compound increases the binding affinity of an orthosteric ligand.

  • Materials :

    • Cell membranes expressing the M1 receptor.

    • Orthosteric radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • ACh.

  • Procedure :

    • Perform a competition binding assay as described in Protocol 2.2.1, using [³H]-NMS as the radioligand and unlabeled ACh as the competitor.

    • Run parallel experiments in the absence (vehicle) and presence of a fixed concentration (e.g., 10 µM) of the putative PAM.

    • A true PAM will cause a leftward shift in the ACh competition curve, indicating that less ACh is required to displace the radioligand.[9]

    • This shift demonstrates positive cooperativity between the allosteric modulator and the orthosteric ligand.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear comparison and decision-making.

Table 1: Example Data Summary for Opioid Receptor Profiling

Compound ID MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) MOR [³⁵S]GTPγS EC50 (nM) MOR Emax (%)
Scaffold-001 50 850 >10,000 120 95 (Full Agonist)
Scaffold-002 >10,000 150 2000 N/A N/A

| Scaffold-003 | 25 | 300 | 5000 | >1000 | 45 (Partial Agonist) |

Table 2: Example Data Summary for M1 PAM Profiling

Compound ID M1 Ca²⁺ Flux EC50 (nM) (at ACh EC20) M1 Fold Potentiation (at 10 µM) ACh Ki Shift (Fold Decrease)
Scaffold-004 75 5.2 4.8
Scaffold-005 1200 2.1 1.9

| Scaffold-006 | >10,000 | 1.1 (Inactive) | 1.0 (No Shift) |

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for novel CNS-active therapeutics. While direct evidence is emerging, a rational, hypothesis-driven approach based on its constituent pharmacophores points toward opioid and M1 muscarinic receptors as high-probability targets. The detailed workflows and protocols provided in this guide offer a robust framework for researchers to systematically screen, validate, and characterize compounds built upon this core. Successful identification of active molecules will pave the way for lead optimization, in vivo efficacy studies, and the potential development of next-generation therapeutics for pain management, cognitive disorders, and other neurological conditions.

References

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  • López-Sánchez, Z., et al. (2018). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. Available at: [Link]

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Solubility and stability profile of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound hydrochloride, a novel heterocyclic compound. Recognizing its unique structural motifs—a strained azetidine ring and a piperidine moiety—this document outlines a scientifically rigorous, phased approach to determining its solubility and stability profile. The methodologies described herein are grounded in international regulatory standards, including ICH guidelines, and are designed to furnish drug development professionals with the critical data required for informed decision-making in preclinical and formulation development. We delve into the causality behind experimental choices, from fundamental physicochemical characterization to forced degradation studies, ensuring a self-validating and robust data package.

Introduction: Understanding the Molecule

This compound hydrochloride is a small molecule featuring two key nitrogen-containing heterocyclic rings: a four-membered azetidine and a six-membered piperidine. The hydrochloride salt form is intended to enhance aqueous solubility and facilitate handling.[1][2][3] The azetidine ring, due to its inherent ring strain, may present unique stability challenges, such as susceptibility to intramolecular ring-opening.[4] The tertiary amine within the piperidine ring is a potential site for oxidation.[5] A thorough understanding of these structural elements is crucial for designing a comprehensive characterization strategy.

This guide will systematically detail the necessary experimental protocols to build a complete physicochemical profile, essential for any new chemical entity (NCE) progressing through the drug development pipeline.

Phase I: Foundational Physicochemical Characterization

Before assessing bulk solubility and stability, it is imperative to determine the fundamental physicochemical properties of the active pharmaceutical ingredient (API). These parameters govern the molecule's behavior in various environments and are critical for interpreting subsequent data.

Ionization Constant (pKa) Determination

The pKa value dictates the degree of ionization of a compound at a given pH.[6][7] For this compound, which contains two basic nitrogen atoms (in the azetidine and piperidine rings), determining the pKa values is the first critical step. This knowledge is essential for predicting its solubility and absorption characteristics across the physiological pH range.[6]

  • Preparation: Prepare a 0.01 M solution of the compound in deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, followed by a separate titration with 0.1 M NaOH.

  • Measurement: Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Given the presence of two basic centers, two pKa values are expected.

Lipophilicity Assessment: LogP & LogD

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[8][9] It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for the ionized species at a specific pH.[9][10] For an ionizable compound like this, LogD is more physiologically relevant.[6][10][11]

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases must be mutually saturated by mixing for 24 hours prior to the experiment.[10]

  • Sample Preparation: Dissolve a known concentration of the compound in the aqueous phase (PBS, pH 7.4).

  • Partitioning: Add an equal volume of the n-octanol phase. Shake the mixture vigorously for 1 hour to allow for equilibrium to be reached.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Phase II: Comprehensive Solubility Profiling

Solubility is a critical factor for drug absorption and bioavailability. For oral dosage forms, the solubility across the pH range of the gastrointestinal tract (pH 1.2 to 6.8) is of paramount importance.[12]

Kinetic and Thermodynamic Aqueous Solubility

It is useful to distinguish between kinetic solubility (measured from a DMSO stock solution, rapid assessment) and thermodynamic solubility (equilibrium state, more time-consuming but definitive). The "shake-flask" method is the gold standard for determining equilibrium solubility.[12]

pH-Dependent Solubility Profile

As a basic compound, the solubility of this compound hydrochloride is expected to be highly pH-dependent, decreasing as the pH increases and the compound converts to its less soluble free base form.[13] The presence of the hydrochloride salt can also lead to the "common-ion effect," where solubility is suppressed in acidic media containing chloride ions (e.g., gastric fluid).[13][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add excess API to each buffer prep_api->add_api prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) prep_buffers->add_api shake Equilibrate via shaking (e.g., 24-48h at 37°C) add_api->shake sample Withdraw aliquots at time points (e.g., 4, 24, 48h) shake->sample separate Separate solid from liquid (Centrifuge/Filter) sample->separate quantify Quantify concentration (Validated HPLC-UV method) separate->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot quantify->plot Check for equilibrium confirm Confirm solid form (PXRD) plot->confirm

Caption: Workflow for determining the pH-dependent equilibrium solubility.

  • Buffer Preparation: Prepare a series of buffers covering the physiological range, such as 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).[12]

  • Equilibration: Add an excess amount of the solid compound to vials containing each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Incubation: Agitate the vials at a constant temperature (e.g., 37 °C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.[12]

  • Sampling: At various time points (e.g., 24h, 48h, 72h), withdraw an aliquot. The concentration should not change significantly between the final time points, confirming equilibrium.[12]

  • Separation & Analysis: Immediately filter the suspension through a 0.45 µm filter or centrifuge to remove undissolved solids. Analyze the clear supernatant using a validated HPLC-UV method to determine the concentration.

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it using Powder X-ray Diffraction (PXRD) to check for any changes in the crystal form or conversion from salt to free base.

Data Presentation

The collected data should be summarized in a clear, tabular format.

ParameterValueMethod
pKa1TBDPotentiometric Titration
pKa2TBDPotentiometric Titration
LogPTBDCalculated/Shake-Flask
LogD (pH 7.4)TBDShake-Flask
Solubility (mg/mL) at 37°C
pH 1.2 (0.1 N HCl)TBDShake-Flask
pH 4.5 (Acetate Buffer)TBDShake-Flask
pH 6.8 (Phosphate Buffer)TBDShake-Flask
WaterTBDShake-Flask

Phase III: Intrinsic Stability & Forced Degradation

Understanding a compound's stability is mandated by regulatory agencies like the FDA and is detailed in ICH guidelines.[15][16][17][18] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[19][20][21] The goal is to achieve 5-20% degradation of the API.[19][20][22]

Development of a Stability-Indicating Method (SIM)

A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the properties of the drug substance over time.[23] A reverse-phase HPLC method is typically the method of choice.[20][24] The method must be able to separate the intact API from any process impurities and degradation products.[24][25]

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Analyze via Stability- Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C, Solid State) Thermal->HPLC Photo Photolytic (ICH Q1B) (UV/Vis Light) Photo->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Peak_Purity Determine Peak Purity (PDA Detector) HPLC->Peak_Purity Identify Identify Degradants (LC-MS/MS) HPLC->Identify API_Sample API Sample (Solution & Solid) API_Sample->Acid API_Sample->Base API_Sample->Oxidative API_Sample->Thermal API_Sample->Photo

Caption: Experimental design for forced degradation studies.

Protocol for Forced Degradation Studies

For each condition, a solution of the API (e.g., 1 mg/mL) and a solid sample are stressed.[19] An unstressed control sample is analyzed concurrently.

  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).[19] Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C). Sample and neutralize as above.

  • Oxidative Degradation: Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[26] Protect from light. Sample at various time points.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in a stability oven.[27] Test at time points like 1, 3, and 7 days.

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22][27] A dark control should be run in parallel.

Analysis and Interpretation

All stressed samples are analyzed by the developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for identification of degradants.

  • Mass Balance: The sum of the assay value of the API and the levels of all degradation products should remain close to 100% of the initial value.

  • Degradation Pathway: Based on the structures of the identified degradants, a degradation pathway can be postulated. For this molecule, potential pathways include hydrolysis of the piperidinol, oxidation at the piperidine nitrogen, and acid-mediated ring-opening of the azetidine.[4][5][28]

Anticipated Stability Profile
Stress ConditionExpected DegradationPotential Products
Acid Hydrolysis LikelyAzetidine ring-opening products, dehydration of tertiary alcohol.
Base Hydrolysis PossibleMinimal degradation expected for the core structure.
Oxidation LikelyN-oxide formation at the piperidine nitrogen.
Thermal PossibleDehydration or other rearrangements.
Photolysis To be determinedFree-radical mediated degradation.

Conclusion and Recommendations

This technical guide outlines a robust, industry-standard approach to characterizing the solubility and stability of this compound hydrochloride. The successful execution of these studies will generate a comprehensive data package that:

  • Defines the fundamental physicochemical properties (pKa, LogD).

  • Establishes the pH-solubility profile, informing biopharmaceutical classification and formulation strategies.

  • Identifies potential degradation pathways and critical stability liabilities.

  • Supports the development of a validated, stability-indicating analytical method crucial for quality control and formal stability studies.

The insights gained from this work are foundational for mitigating risks in formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of the final drug product.

References

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The Azetidine-Piperidinol Scaffold: A Technical Guide to Synthesis and Application of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of validated pharmacophores into novel chemical entities represents a powerful approach to generating new intellectual property and accessing unexplored chemical space. The molecule 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol emerges as a compound of significant interest, not necessarily as a final drug candidate, but as a versatile synthetic intermediate and a scaffold embodying two critical motifs in medicinal chemistry: the azetidine ring and the 4-hydroxypiperidine core.[1][2] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind its structural design, propose a detailed synthetic pathway, and explore the pharmacological potential of its derivatives, grounded in the established roles of its constituent heterocycles.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in recent years for its unique physicochemical and pharmacokinetic properties.[3] Its inherent ring strain and conformational rigidity can confer enhanced metabolic stability, improved solubility, and a lower lipophilicity to parent molecules.[3][4] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger, more common rings like piperidine and pyrrolidine, offering novel exit vectors for substituent placement and potentially improving target engagement.[5][6] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold, underscoring its therapeutic relevance.[3]

Complementing the azetidine ring is the 4-hydroxypiperidine moiety, a privileged structure frequently employed in the design of ligands for a variety of biological targets, particularly G-protein coupled receptors (GPCRs).[2] The hydroxyl group provides a crucial hydrogen bonding site, while the piperidine ring acts as a versatile scaffold for further functionalization.[2][7] The combination of these two heterocyclic systems in this compound creates a unique three-dimensional architecture with significant potential for the development of novel therapeutics across a range of disease areas.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C10H20N2OBased on structural analysis.
Molecular Weight 184.28 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical for similar heterocyclic compounds.[8]
Solubility Likely soluble in polar organic solvents and aqueous acids.The presence of two basic nitrogen atoms and a hydroxyl group suggests good polarity.
pKa Estimated pKa1 ~8.5-9.5 (piperidine N), pKa2 ~9.5-10.5 (azetidine N)Based on typical pKa values for secondary amines in similar ring systems.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a convergent strategy, preparing the two heterocyclic components separately and then coupling them. A plausible and efficient route involves the alkylation of a suitable piperidine derivative with an activated azetidine.

Proposed Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis of the target compound.

Synthesis_Workflow Proposed Synthesis of this compound A 1-Boc-azetidin-3-one D 1-Boc-3-(4-methyl-4-hydroxypiperidin-1-yl)azetidine A->D + B + C B 4-Methyl-4-hydroxypiperidine C Reductive Amination Reagents (e.g., NaBH(OAc)3) E This compound D->E Boc Deprotection (e.g., TFA, DCM)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative, hypothetical procedure based on established methodologies for reductive amination and Boc deprotection. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 1-Boc-3-(4-methyl-4-hydroxypiperidin-1-yl)azetidine

  • To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add 4-methyl-4-hydroxypiperidine (1.1 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol in DCM) to afford 1-Boc-3-(4-methyl-4-hydroxypiperidin-1-yl)azetidine.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified 1-Boc-3-(4-methyl-4-hydroxypiperidin-1-yl)azetidine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 2M NaOH) to pH > 12, and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. The azetidine nitrogen and the piperidine nitrogen provide two distinct points for further diversification, allowing for the creation of extensive compound libraries.

As a Scaffold for GPCR Ligands

The 4-hydroxypiperidine moiety is a well-established component of ligands for various GPCRs, including histamine H3 receptors.[9] The hydroxyl group can act as a key hydrogen bond donor or acceptor, while the piperidine ring serves as a non-aromatic scaffold. By functionalizing the azetidine nitrogen of the title compound with various aryl, heteroaryl, or alkyl groups, it is possible to generate a library of compounds with potential activity at a range of GPCRs implicated in neurological and inflammatory disorders.

As a Building Block for Kinase Inhibitors

The azetidine ring has been successfully incorporated into several kinase inhibitors.[3] Its rigid structure can help to correctly orient pharmacophoric groups within the ATP-binding pocket of kinases. The 1-(azetidin-3-yl)piperidine motif can be considered a spirocyclic bioisostere, which can improve physicochemical properties and provide novel intellectual property.[10][11] By attaching a known kinase-binding warhead to the azetidine nitrogen, derivatives of this compound could be explored as inhibitors of kinases involved in oncology and immunology.

Potential Mechanism of Action: A Hypothetical Case Study

Let us consider a hypothetical derivative where the azetidine nitrogen is functionalized with a group known to interact with a specific kinase, for example, a Janus kinase (JAK).

JAK_Inhibition_Pathway Hypothetical Mechanism of a JAK Inhibitor Derivative Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Derivative Azetidine-Piperidinol Derivative Derivative->JAK Inhibits

Caption: Hypothetical signaling pathway for a JAK inhibitor derived from the title scaffold.

In this scenario, the derivative would bind to the ATP-binding site of the JAK protein, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the downstream signaling cascade that leads to the transcription of pro-inflammatory genes. The azetidine-piperidinol core would serve to position the inhibitory "warhead" optimally within the kinase active site, while also contributing to favorable pharmacokinetic properties such as oral bioavailability and metabolic stability.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its synthesis from readily available starting materials is feasible through established chemical transformations. The combination of the advantageous properties of the azetidine ring and the 4-hydroxypiperidine moiety provides a solid foundation for the design of compound libraries targeting a wide range of biological targets. Future research should focus on the efficient, large-scale synthesis of this scaffold and the exploration of its derivatives in various therapeutic areas, particularly in the fields of oncology, immunology, and neuroscience. The insights provided in this guide aim to facilitate and inspire such endeavors, ultimately contributing to the discovery of new and effective medicines.

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Methodological & Application

Application Notes & Protocols for the Quantification of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical quantification of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of method development and validation for this specific analyte. Two primary analytical techniques are explored: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable, providing a robust starting point for optimization and validation in accordance with international guidelines.[3][4][5]

Introduction to this compound and its Analytical Significance

This compound is a unique molecule incorporating both a strained azetidine ring and a piperidine scaffold.[1][2][6] Such structures are of significant interest in medicinal chemistry due to their potential to impart novel pharmacological properties.[2][7] The azetidine moiety can introduce conformational rigidity and act as a key pharmacophore, while the piperidine ring is a common feature in many biologically active compounds.[2]

Accurate and precise quantification of this compound is critical throughout the drug development lifecycle. This includes:

  • Process Chemistry: Monitoring reaction completion and purity of synthetic intermediates.

  • Formulation Development: Ensuring accurate dosage in final drug products.

  • Pharmacokinetic Studies: Determining the concentration of the compound in biological matrices.

  • Stability Testing: Assessing the degradation of the active pharmaceutical ingredient (API) over time.

Given the absence of a chromophore that absorbs strongly in the UV-visible region, direct UV detection may be challenging, necessitating the use of more universal detectors like mass spectrometry or derivatization techniques. The presence of basic nitrogen atoms in both the azetidine and piperidine rings makes this compound amenable to positive ion mode mass spectrometry.[8]

Physicochemical Properties and Analytical Considerations

PropertyValue (Predicted)Analytical Implication
Molecular Formula C9H18N2O---
Molecular Weight 170.25 g/mol Influences mass spectrometry settings.
pKa (most basic) ~9.5 - 10.5The compound will be protonated at acidic pH, which is ideal for reversed-phase HPLC and positive ion ESI-MS.
LogP ~0.5Indicates moderate polarity, suitable for reversed-phase chromatography.
Boiling Point HighSuggests that GC analysis may require derivatization to improve volatility.
UV Absorbance Weak to negligibleDirect UV detection may lack sensitivity. Mass spectrometry is a preferred detection method.

Recommended Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended primary technique for the quantification of this compound due to its high sensitivity, specificity, and applicability to non-volatile and polar compounds.[9][10]

Rationale for Method Selection
  • Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[8]

  • Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), which is crucial for impurity analysis and pharmacokinetic studies.[9]

  • Versatility: This method can be adapted for analysis in various matrices, from pure API to complex biological fluids.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate Raw Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Method Development

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[8]

Step-by-Step Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the reference standard stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare calibration standards ranging from the expected LOQ to the upper limit of the desired linear range.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Mass Spectrometer Optimization:

    • Infuse a solution of the analyte directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]⁺.

    • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal intensity of the selected MRM transitions.

  • Chromatographic Method Development:

    • Column Selection: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point due to the analyte's moderate polarity.[8]

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid in water.[8]

      • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[8]

      • The formic acid aids in the protonation of the analyte, enhancing ESI efficiency.

    • Gradient Elution: Start with a gradient elution to determine the optimal mobile phase composition for retaining and eluting the analyte with good peak shape. A suggested starting gradient is:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.2 - 0.5 mL/min for UHPLC systems.

    • Column Temperature: 30 - 40 °C to ensure reproducible retention times.[8]

    • Injection Volume: 1 - 5 µL.

  • Method Validation:

    • Once the method is optimized, perform a full validation in accordance with ICH guidelines.[3][5] The validation should include:

      • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and IS.

      • Linearity: Analyze the calibration standards and perform a linear regression of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (r²) > 0.99 is typically required.

      • Accuracy and Precision: Analyze the QC samples in replicate (n=5 or 6) on multiple days to determine intra- and inter-day accuracy (as % recovery) and precision (as % RSD).

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

      • Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Alternative Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly for assessing volatile impurities.[11][12] However, due to the presence of polar N-H and O-H groups, derivatization is often necessary to improve volatility and chromatographic performance.[13]

Rationale for Method Selection and Derivatization
  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Structural Information: Mass spectrometry provides valuable structural information for peak identification.

  • Derivatization: Silylation or acylation of the active hydrogens on the azetidine nitrogen and the piperidinol oxygen will reduce polarity, prevent peak tailing, and increase volatility.[8]

Experimental Workflow for GC-MS Analysis with Derivatization

GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Aprotic Solvent prep_start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC derivatize->inject Derivatized Sample separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate Raw Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol for GC-MS Method Development

Objective: To develop a GC-MS method for the quantification of this compound following derivatization.

Materials and Reagents:

  • Reference standard and Internal Standard

  • Aprotic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

Instrumentation:

  • Gas Chromatograph with a capillary column inlet.

  • Mass Spectrometer with an Electron Ionization (EI) source.

Step-by-Step Protocol:

  • Derivatization Procedure:

    • Accurately weigh the sample or an aliquot of the stock solution into a reaction vial.

    • Evaporate to dryness under a stream of nitrogen if in solution.

    • Add the aprotic solvent and the derivatizing agent (e.g., 100 µL of BSTFA).

    • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Method Development:

    • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.

    • Injector Temperature: 250 - 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10-20 °C/min to 280 °C.

      • Final hold: 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to identify the derivatized analyte's mass spectrum and selected ion monitoring (SIM) for quantification.

  • Method Validation:

    • Perform a full validation similar to the LC-MS/MS method, ensuring the derivatization step is reproducible.[14][15]

Method Comparison

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler (dissolve and shoot)More complex (requires derivatization)
Throughput HigherLower due to derivatization step
Sensitivity Generally higherGood, but can be limited by derivatization efficiency
Specificity Excellent (MRM)Very good (SIM)
Applicability Broad, suitable for various matricesBest for volatile impurities or when LC-MS is unavailable
Robustness HighCan be affected by derivatization variability

Conclusion

The quantification of this compound can be effectively achieved using either LC-MS/MS or GC-MS.[16] LC-MS/MS is the preferred method due to its direct analysis capabilities, higher throughput, and superior sensitivity for this type of compound.[9][10] GC-MS serves as a viable alternative, especially when derivatization is optimized for reproducibility.[11] The protocols provided herein offer a solid foundation for developing and validating a robust analytical method tailored to specific research or quality control needs. All methods must be validated according to the appropriate regulatory guidelines to ensure data integrity.[4][5]

References

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  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
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Application Note: Advanced HPLC and LC-MS/MS Strategies for the Analysis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of robust analytical methods for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a polar, basic compound that serves as a key intermediate in pharmaceutical synthesis.[1] We address the inherent analytical challenges of this molecule, namely its high polarity and lack of a significant UV chromophore, which complicate traditional reversed-phase HPLC analysis. This note details two primary strategic approaches: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for effective chromatographic separation and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for definitive quantification. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a foundational understanding for adapting these methods. Detailed, step-by-step protocols for sample preparation, instrument setup, and data acquisition are provided, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound is a heterocyclic amine containing both azetidine and piperidine moieties. Its structure confers high polarity and basicity due to the presence of two nitrogen atoms and a hydroxyl group.[1] These characteristics present significant hurdles for conventional reversed-phase (RP) chromatography, where such compounds often exhibit poor retention and asymmetrical peak shapes due to secondary interactions with the stationary phase.[2][3] Furthermore, the molecule lacks a suitable chromophore, rendering standard HPLC with UV detection insensitive for trace-level quantification without prior chemical derivatization.[4][5]

To overcome these obstacles, this guide focuses on advanced chromatographic and detection techniques tailored for challenging polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an ideal choice for retaining and separating highly polar compounds that are unretained in reversed-phase mode.[6][7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive solution for this analyte. It pairs the separating power of LC with the unparalleled sensitivity and selectivity of mass spectrometry, eliminating the need for a chromophore.[9] Positive-mode Electrospray Ionization (ESI) is particularly effective, as the basic nitrogen centers are easily protonated for detection.[10]

cluster_0 Analytical Problem Definition cluster_1 Methodological Solution Analyte 1-(Azetidin-3-yl)-4- methylpiperidin-4-ol Properties Key Properties: - High Polarity - Basic (pKa > 8) - No UV Chromophore Analyte->Properties Challenges Analytical Challenges: - Poor RP Retention - Peak Tailing - Low UV Sensitivity Properties->Challenges Strategy Strategic Approach Challenges->Strategy Develop Solution Separation Separation Technique: HILIC or Mixed-Mode LC Strategy->Separation Addresses Retention & Peak Shape Detection Detection Technique: Electrospray (ESI) Mass Spectrometry Strategy->Detection Addresses Sensitivity

Caption: Workflow for selecting an appropriate analytical strategy.

Part I: Chromatographic Method Development (HILIC)

The primary goal of the chromatographic method is to achieve adequate retention and a symmetrical peak shape for the analyte.

Causality of Column Selection
  • Why not Reversed-Phase C18? A standard C18 column relies on hydrophobic interactions. Our analyte is highly hydrophilic and would likely elute in or near the void volume, providing no meaningful separation from other polar matrix components. While techniques like ion-pairing chromatography can enhance retention, they are often not reproducible and are incompatible with mass spectrometry.[11]

  • The HILIC Advantage: HILIC columns feature polar stationary phases (e.g., bare silica, amide, diol). In a mobile phase rich in organic solvent (typically >80% acetonitrile), a water-enriched layer forms on the surface of the stationary phase. Polar analytes like ours can partition into this aqueous layer, resulting in retention. This mechanism is highly effective for polar bases and provides an orthogonal separation mode to reversed-phase.[8][12]

  • Mixed-Mode Chromatography (MMC) as an Alternative: MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[13] A mixed-mode column with cation-exchange properties would be another excellent, and perhaps more robust, choice for retaining this basic compound.[14][15] For this note, we will focus on the more widely adopted HILIC approach.

Mobile Phase Optimization

In HILIC, the mobile phase composition is critical for controlling retention and selectivity.

  • Organic Solvent: Acetonitrile is the most common weak solvent in HILIC.

  • Aqueous Component: Water is the strong, eluting solvent.[7]

  • Buffers and Additives: For basic analytes, controlling the mobile phase pH is essential to ensure a consistent charge state and prevent peak tailing from interactions with the stationary phase. Volatile buffers like ammonium formate or ammonium acetate at concentrations of 10-20 mM are ideal. They effectively buffer the pH and are fully compatible with mass spectrometry. A slightly acidic pH (e.g., 3.5-5.5) will ensure the analyte's amine groups are fully protonated, promoting good peak shape.

Part II: High-Sensitivity LC-MS/MS Method

Coupling HILIC with tandem mass spectrometry provides the ultimate solution for both selective separation and sensitive quantification.

LC HILIC Column (Separation) ESI ESI Source (Ionization) [M] -> [M+H]+ LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z 171.15 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) [M+H]+ -> Fragments Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 112.1, 70.1) Q2->Q3 Detector Detector (Signal) Q3->Detector

Caption: The workflow of the LC-MS/MS MRM experiment.

Ionization and Detection
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The basic nitrogen atoms in the azetidine and piperidine rings are readily protonated in the ESI plume, efficiently forming the protonated molecule, [M+H]⁺.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM).

  • MRM for Selectivity: In MRM mode, the instrument is programmed to monitor specific precursor-to-product ion transitions. This is a highly selective process that filters out background noise, dramatically improving the signal-to-noise ratio and the limit of quantification.

    • Precursor Ion: The protonated molecule [M+H]⁺ (Calculated m/z: 171.1497 for C₉H₁₉N₂O⁺) will be selected in the first quadrupole (Q1).

    • Product Ions: The precursor ion is fragmented in the collision cell (Q2). The piperidine and azetidine rings will produce characteristic fragments.[5][10] Common fragmentation pathways include the loss of water (H₂O) from the tertiary alcohol and cleavage of the heterocyclic rings. These specific product ions are then monitored in the third quadrupole (Q3).

Experimental Protocols

Protocol: Standard and Sample Preparation

Causality: A simple "dilute and shoot" method is sufficient for analyzing bulk substances or simple formulations, minimizing sample preparation errors.[16] It is critical that the final sample diluent matches the initial mobile phase composition to prevent peak distortion and ensure reproducible injections.[3]

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution. The recommended diluent is 90:10 (v/v) Acetonitrile:10 mM Ammonium Formate in Water, pH 4.5 . This matches the initial LC conditions.

  • Sample Preparation: Dissolve the sample in the same diluent used for the working standards to achieve a concentration within the calibration range. Centrifuge or filter through a 0.22 µm filter if particulates are present.

Protocol: HILIC-UV Method (for Purity/Separation)

This method is suitable for assessing purity where high sensitivity is not the primary requirement.

Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalentStandard system for robust performance.
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mmProvides excellent retention and peak shape for polar bases.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5 (with Formic Acid)Volatile buffer for pH control and good peak shape.
Mobile Phase B AcetonitrileWeak solvent in HILIC mode.
Gradient 5% to 40% A over 8 minutes; hold at 40% A for 2 minGradient elution ensures separation from impurities and elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to minimize solvent mismatch effects.
UV Detection 205 nmLow wavelength detection due to lack of a strong chromophore. Expect low sensitivity.
Protocol: LC-MS/MS Method (for Quantification)

This method provides the sensitivity and selectivity required for robust quantification in complex matrices.

Parameter LC Condition MS Condition
LC System Waters ACQUITY UPLC I-Class or equivalentHigh-performance system for sharp peaks and low carryover.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mmAmide phase offers alternative HILIC selectivity. Shorter column for faster analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCompatible with Mobile Phase A.
Gradient 5% to 50% A over 3 minutes; re-equilibrate for 1.5 minFast gradient for high-throughput analysis.
Flow Rate 0.5 mL/minStandard flow for LC-MS applications.
Column Temp. 45 °CEnsures reproducible retention times.
Injection Vol. 1 µLMinimizes matrix effects.
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity triple quadrupole instrument.
Ionization Mode ESI PositiveOptimal for basic amines.
Capillary Voltage +4500 VOptimized for efficient ion generation.
Source Temp. 550 °CAids in desolvation of the mobile phase.
MRM Transitions Quantifier: 171.1 -> 112.1; Qualifier: 171.1 -> 70.1Specific transitions for confident identification and quantification.

System Validation and Data Presentation

A robust analytical method must be validated to ensure it is fit for purpose. The following tables summarize key validation parameters and system suitability criteria.

Table 1: System Suitability Test (SST) Criteria
Parameter Acceptance Criteria Purpose
Retention Time (RT) ± 2% of expectedConfirms system stability and analyte identification.
Peak Asymmetry (As) 0.8 – 1.5Ensures the peak is symmetrical for accurate integration.
Theoretical Plates (N) > 5000Measures column efficiency and separation power.
S/N of LLOQ ≥ 10Confirms the method meets the required sensitivity.
Table 2: Summary of Method Validation Parameters
Parameter Typical Expected Result Description
Linearity (R²) ≥ 0.995Demonstrates a proportional response across a concentration range.[17]
LLOQ Analyte-dependent (e.g., 0.1-1 ng/mL)The lowest concentration quantifiable with acceptable accuracy and precision.[17]
Accuracy (% Recovery) 85 – 115% (80-120% at LLOQ)Closeness of measured value to the true value.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the results.[18]
Selectivity No interfering peaks at the RT of the analyte in blank matrixEnsures the signal is from the analyte and not the matrix.

Conclusion

The analysis of this compound requires a tailored approach that moves beyond standard reversed-phase HPLC. By understanding the physicochemical properties of the analyte, we have demonstrated that HILIC is a superior chromatographic technique for achieving retention and symmetrical peak shapes. For sensitive and selective quantification, coupling this separation to a tandem mass spectrometer operating in MRM mode is the definitive strategy. The protocols and validation frameworks provided in this application note offer a reliable and scientifically-grounded starting point for researchers in pharmaceutical development and quality control, ensuring accurate and reproducible analysis of this challenging polar compound.

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The Azetidinyl-Piperidinol Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The this compound moiety has emerged as a privileged structure, adeptly combining the conformational rigidity and metabolic stability of the azetidine ring with the versatile substitution patterns of the piperidine core.[1][2] This unique amalgamation offers medicinal chemists a powerful tool to fine-tune compound properties, enhancing solubility, metabolic resistance, and target engagement.[3] This technical guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, aimed at researchers and professionals in drug development.

The inherent ring strain of the four-membered azetidine ring, while a synthetic challenge, provides a unique three-dimensional geometry that can orient substituents in distinct vectors, enabling precise interactions with biological targets.[1] When coupled with the chair-like conformation of the piperidine ring, the resulting scaffold presents a rich three-dimensional pharmacophore. This guide will delve into the utility of this scaffold in the design of modulators for challenging targets, with a particular focus on muscarinic acetylcholine receptors and protein kinases.

Synthetic Strategies: Accessing the Azetidinyl-Piperidinol Core

The synthesis of the this compound scaffold can be approached through several strategic disconnections. A common and effective method involves the nucleophilic addition of a piperidine derivative to an activated azetidine precursor. Below is a detailed, field-proven protocol for the synthesis of the Boc-protected intermediate, a key stepping stone for further derivatization.

Protocol 1: Synthesis of tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate

This protocol outlines a practical and scalable synthesis of the core scaffold, employing a reductive amination approach.

Workflow Diagram:

A N-Boc-azetidin-3-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B 4-methylpiperidin-4-ol B->C D tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate C->D

Caption: Synthetic workflow for the core scaffold.

Materials:

  • N-Boc-azetidin-3-one

  • 4-methylpiperidin-4-ol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloroethane (DCE), add 4-methylpiperidin-4-ol (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, this compound, which can then be used in subsequent coupling reactions.

Application in CNS Drug Discovery: Targeting Muscarinic Acetylcholine Receptors

The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors, plays a crucial role in cognitive function and is a key target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[4][5] The this compound scaffold provides an excellent starting point for the design of potent and selective M1/M4 agonists. The tertiary amine of the piperidine can act as a key pharmacophoric feature, while the azetidine and the 4-hydroxy-4-methyl group can be modified to fine-tune selectivity and pharmacokinetic properties.

Signaling Pathway Diagram:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine M1R M1 Receptor ACh->M1R Agonist Binding Gq Gq/11 M1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognition Improved Cognition Ca->Cognition PKC->Cognition

Caption: M1 muscarinic receptor signaling pathway.

Protocol 2: Radioligand Binding Assay for M1/M4 Muscarinic Receptors

This protocol describes a standard method for determining the binding affinity of a test compound for M1 and M4 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1 or M4 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compound (e.g., a derivative of this compound)

  • Atropine (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([³H]-NMS) at a concentration close to its Kd.

  • Incubation: Add the cell membranes expressing the target receptor to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the GF/B filter plates using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundM1 Ki (nM)M4 Ki (nM)M1/M4 Selectivity
Example Compound A 1515010-fold for M1
Example Compound B 2002010-fold for M4
Xanomeline 510~2-fold for M1

Application in Oncology: Designing Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The this compound scaffold can serve as a versatile template for the design of kinase inhibitors. The piperidine ring can be functionalized to interact with the hinge region of the kinase active site, while the azetidine moiety can be used to project substituents into solvent-exposed regions, potentially improving selectivity and physicochemical properties.[7][8]

Logical Relationship Diagram:

Scaffold 1-(Azetidin-3-yl)-4- methylpiperidin-4-ol Hinge Hinge Binding Moiety (e.g., substituted heterocycle) Scaffold->Hinge Derivatization of Piperidine N Solvent Solvent-Exposed Group (for selectivity/solubility) Scaffold->Solvent Derivatization of Azetidine N or OH Kinase Kinase Inhibitor Hinge->Kinase Solvent->Kinase

Caption: Design strategy for kinase inhibitors.

Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete the remaining ATP and then convert the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value of the test compound.[9]

Conclusion and Future Perspectives

The this compound scaffold represents a significant asset in the medicinal chemist's toolbox. Its unique structural features provide a robust platform for the development of novel therapeutics targeting a range of diseases, from neurological disorders to cancer. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for lead optimization campaigns. As our understanding of the structure-activity relationships of compounds containing this scaffold deepens, we can anticipate the emergence of new and improved drug candidates with enhanced efficacy and safety profiles.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link] (Accessed: 2026-01-17)

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link] (Accessed: 2026-01-17)

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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link] (Accessed: 2026-01-17)

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link] (Accessed: 2026-01-17)

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  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC. Available at: [Link] (Accessed: 2026-01-17)

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. Available at: [Link] (Accessed: 2026-01-17)

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. Available at: [Link] (Accessed: 2026-01-17)

  • The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed. Available at: [Link] (Accessed: 2026-01-17)

  • Kinase assays | BMG LABTECH. Available at: [Link] (Accessed: 2026-01-17)

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Available at: [Link] (Accessed: 2026-01-17)

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] (Accessed: 2026-01-17)

  • (PDF) Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease - ResearchGate. Available at: [Link] (Accessed: 2026-01-17)

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  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link] (Accessed: 2026-01-17)

  • New M1 orthosteric agonist protects against scopolamine-induced damage in in vitro Alzheimer's disease model | BioWorld. Available at: [Link] (Accessed: 2026-01-17)

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Application Notes & Protocols: The Use of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, particularly for challenging biological targets.[1] This methodology hinges on identifying low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency, serving as starting points for potent and optimized leads.[2] This guide focuses on the strategic application of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol , a fragment rich in three-dimensional (3D) character, in modern drug discovery campaigns. We provide an in-depth analysis of its structural and physicochemical properties, detailed protocols for its use in primary screening via Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Surface Plasmon Resonance (SPR), and a strategic overview of hit-to-lead optimization.

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

The pharmaceutical industry is increasingly shifting focus towards molecules with greater three-dimensionality and a high fraction of sp³-hybridized carbon atoms.[3] This trend is driven by the need to access novel chemical space and develop leads with improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[4][5] The fragment this compound (hereafter referred to as "the fragment") is an exemplary scaffold that embodies these desirable characteristics.

This fragment combines two privileged heterocyclic motifs: a strained azetidine ring and a substituted piperidine ring.[6][7]

  • Azetidine Ring: This four-membered heterocycle provides a rigid, sp³-rich core.[5] Its strained nature offers unique conformational constraints and exit vectors for chemical elaboration, allowing for precise positioning of substituents in 3D space.[4] The incorporation of azetidine has been shown to improve metabolic stability and receptor selectivity in several FDA-approved drugs.[5]

  • 4-Methyl-4-hydroxypiperidine Moiety: This portion of the fragment enhances its 3D character and provides key interaction points. The tertiary alcohol can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen provides a basic handle and an additional vector for chemical modification. Piperidine scaffolds are common in bioactive molecules and are known for their favorable pharmacokinetic profiles.[6]

The combination of these two rings in a single, low-molecular-weight fragment creates a versatile starting point for FBDD campaigns targeting a wide range of proteins, including kinases, proteases, and G-protein coupled receptors (GPCRs).[8][9]

Physicochemical Profile and Strategic Value

The utility of a fragment is defined by its physicochemical properties. The table below summarizes the key attributes of this compound, highlighting its compliance with the "Rule of Three," a common guideline for fragment library design.

PropertyValue (Calculated)Significance in FBDD
Molecular Weight 170.25 g/mol Complies with the "Rule of Three" (<300 Da), ensuring efficient sampling of chemical space.[10]
cLogP ~0.5 - 1.0Low lipophilicity ensures adequate aqueous solubility, which is critical for biophysical assays.[11]
Hydrogen Bond Donors 2 (O-H, N-H)Provides specific interaction points to anchor the fragment in a protein binding pocket.[11]
Hydrogen Bond Acceptors 3 (O, 2xN)Offers multiple opportunities for forming hydrogen bonds with the target protein.[11]
Rotatable Bonds 2Low conformational flexibility increases the likelihood of a favorable binding entropy.
Fraction of sp³ Carbons (Fsp³) 1.0High Fsp³ character confers a distinct 3D shape, avoiding the flat structures that dominate many screening libraries.[12]

Rationale for Use: The primary value of this fragment lies in its ability to serve as a 3D anchor. It can occupy a binding pocket and present multiple, geometrically distinct vectors for optimization. For instance, a hit identified with this fragment can be "grown" from the azetidine nitrogen, the piperidine nitrogen, or by modifying the methyl group, allowing chemists to probe and engage with different regions of the target protein.[13][14]

Application in Fragment Screening Campaigns: Protocols

The low-affinity nature of fragment binding necessitates the use of highly sensitive biophysical techniques for primary screening.[15] Below, we compare the three most common methods and provide detailed protocols for their application with the this compound fragment.

TechniqueProtein ConsumptionThroughputKey Data OutputStrengths & Weaknesses
NMR Spectroscopy High (mg)Low to MediumBinding site, KDStrengths: Rich structural data, identifies binding location. Weaknesses: Requires high protein concentration and solubility, isotope labeling often needed.[16][17]
X-ray Crystallography Medium (mg)Low to MediumHigh-resolution 3D structure of complexStrengths: Unambiguous binding mode, guides structure-based design. Weaknesses: Requires high-quality, diffracting crystals.[18][19]
Surface Plasmon Resonance (SPR) Very Low (µg)HighKinetics (kon, koff), Affinity (KD)Strengths: High sensitivity, real-time kinetic data, low protein usage. Weaknesses: Target must be immobilized, potential for mass transport artifacts.[20][21]
Workflow for a Typical Fragment Screening Campaign

The following diagram illustrates the general workflow for a fragment screening campaign, from initial setup to validated hits ready for optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_optimize Phase 4: Optimization p1 Target Protein Expression & Purification p2 Fragment Library QC (Purity, Solubility) s1 NMR (HSQC) p2->s1 Screening s2 SPR p2->s2 Screening s3 X-ray Crystallography p2->s3 Screening v1 Dose-Response & Affinity Determination (K_D) s1->v1 Initial Hits s2->v1 Initial Hits s3->v1 Initial Hits v2 Orthogonal Method Confirmation v1->v2 v3 Structural Biology (Co-crystal Structure) v2->v3 Validated Hits o1 Hit-to-Lead Chemistry (Growing, Linking) v3->o1

Caption: General workflow for a fragment-based drug discovery campaign.

Protocol 3.1: NMR-Based Fragment Screening

Principle: This protein-observed NMR experiment monitors chemical shift perturbations (CSPs) in a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon addition of the fragment.[16] A significant change in a residue's chemical shift indicates that the fragment is binding at or near that residue, allowing for simultaneous hit identification and binding site mapping.[17]

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

  • This compound stock solution (e.g., 100 mM in D₂O or d₆-DMSO).

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 300 µL sample of ¹⁵N-labeled protein at 50 µM.

  • Reference Spectrum: Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.[17] This is the baseline for comparison.

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 500 µM (a 10-fold molar excess). Ensure the solvent concentration (e.g., DMSO) is identical to the reference sample.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum with the fragment present.

  • Data Analysis: Overlay the reference and test spectra. Identify residues whose peaks have shifted significantly. The magnitude of the chemical shift perturbation (CSP) can be calculated using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/² where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

  • Affinity Titration (for Hits): To determine the dissociation constant (KD), perform a titration by acquiring HSQC spectra at increasing fragment concentrations (e.g., 0, 25, 50, 100, 250, 500, 1000 µM). Plot the CSPs against the fragment concentration and fit the data to a one-site binding model.[11]

Expert Insights:

  • Causality: Using a protein-observed method like HSQC is crucial because it directly reports on the target's response to the fragment.[22] This minimizes false positives from fragment aggregation, which can plague ligand-observed methods.

  • Self-Validation: The observation of specific, concentration-dependent CSPs for a subset of residues is a self-validating result. Widespread, non-specific perturbations may indicate protein denaturation or non-specific binding.

Protocol 3.2: X-ray Crystallography-Based Fragment Screening

Principle: This method involves soaking pre-formed crystals of the target protein in a solution containing the fragment.[19] X-ray diffraction data is then collected, and the resulting electron density map is analyzed for new density in the protein's binding sites, which corresponds to the bound fragment.[18]

Materials:

  • High-quality, cryo-protected crystals of the target protein.

  • This compound stock solution (e.g., 200 mM in a cryo-protectant compatible solvent).

  • Crystal harvesting tools (loops, tongs) and liquid nitrogen for flash-cooling.

  • Synchrotron X-ray source.

Step-by-Step Methodology:

  • Crystal Soaking: Prepare a soaking solution by adding the fragment stock to a cryo-protectant buffer to a final concentration of 10-50 mM. Transfer a protein crystal into this solution and allow it to soak for a period ranging from minutes to hours.

  • Crystal Harvesting and Freezing: Using a loop, carefully remove the crystal from the soaking drop and immediately plunge it into liquid nitrogen to flash-cool it.[23]

  • Data Collection: Mount the frozen crystal on the goniometer of an X-ray beamline and collect a full diffraction dataset.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known structure of the apo-protein.

  • Hit Identification: Carefully examine the resulting difference electron density map (Fo-Fc). Unambiguous, well-defined positive density in a binding pocket that fits the shape and size of the fragment indicates a hit.[23]

  • Model Building: Build the fragment into the observed density and perform further rounds of crystallographic refinement to obtain a high-resolution model of the protein-fragment complex.

Expert Insights:

  • Causality: High fragment concentrations are required during soaking to overcome the weak binding affinity and achieve sufficient occupancy in the crystal.[19] The choice of solvent is critical to ensure fragment solubility without damaging the crystal.

  • Self-Validation: A true hit will have clear, interpretable electron density and make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. Poorly defined or weak density may be noise or indicate very low occupancy.

Protocol 3.3: Surface Plasmon Resonance (SPR)-Based Fragment Screening

Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real time.[9] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over it. Binding of the fragment to the protein increases the mass on the surface, which is detected as a change in the response signal (measured in Response Units, RU).[24]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Protein immobilization reagents (EDC, NHS, ethanolamine).

  • Target protein.

  • This compound solution in SPR running buffer (e.g., HBS-EP+) at various concentrations (e.g., 1-200 µM).

Step-by-Step Methodology:

  • Protein Immobilization: Activate a flow cell on the sensor chip with EDC/NHS and inject the protein to covalently couple it to the surface. Deactivate remaining active groups with ethanolamine. A second flow cell should be prepared as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.[9]

  • Screening: Inject the fragment solution (e.g., at a single high concentration of 200 µM) over both the active and reference flow cells. Monitor the binding response in real time.

  • Data Analysis: Subtract the reference cell signal from the active cell signal to get the specific binding sensorgram. A clear increase in RU upon injection, followed by a decrease during the dissociation phase, indicates binding.

  • Affinity/Kinetics Characterization (for Hits): To determine affinity and kinetics, perform a full dose-response experiment by injecting the fragment at multiple concentrations (e.g., a two-fold dilution series from 200 µM down to ~1 µM).[21]

  • Model Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Expert Insights:

  • Causality: Careful matching of DMSO concentration between the running buffer and the fragment samples is critical.[20] Mismatches can cause large bulk refractive index shifts that can be misinterpreted as binding, leading to false positives.

  • Self-Validation: A true binding event should be concentration-dependent and fit well to a kinetic model. Hits should be re-assayed to confirm their activity. The shape of the sensorgram provides rich information; "square-shaped" sensorgrams are indicative of fast-on, fast-off kinetics typical of fragments.

Hit-to-Lead Optimization Strategies

Once a validated hit is confirmed, the next stage is to increase its potency and selectivity through chemical elaboration. The 3D structure of this compound provides multiple vectors for this optimization.[13]

Caption: Key strategies for hit-to-lead optimization from an initial fragment hit.

  • Fragment Growing: This is the most direct strategy.[10] If structural information (e.g., from X-ray crystallography) shows an adjacent pocket, a functional group can be added to one of the fragment's vectors to engage it. For example, the azetidine N-H can be acylated or alkylated to extend into a nearby hydrophobic region, potentially increasing potency significantly.[14]

  • Fragment Linking: If a separate screening campaign identifies a second fragment binding in a nearby site, the two can be connected with an appropriate chemical linker.[13] The rigid nature of the this compound scaffold helps to minimize the entropic penalty associated with linking, making this a powerful strategy for achieving high-affinity ligands.

  • Fragment Merging (or Scaffold Hopping): If a second fragment is found to bind in an overlapping manner, the key binding features of both can be combined into a single, novel molecule.[10] For example, if another fragment places a key aromatic group in the same region as the piperidine ring, a new scaffold could be designed that merges these features.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its inherent three-dimensionality, favorable physicochemical properties, and multiple vectors for chemical elaboration make it an ideal starting point for developing potent, selective, and drug-like clinical candidates. By employing sensitive biophysical screening techniques such as NMR, X-ray crystallography, and SPR, researchers can effectively identify its interactions with novel biological targets. The subsequent application of rational, structure-guided optimization strategies can rapidly translate these low-affinity hits into high-value lead compounds, accelerating the drug discovery pipeline.

References

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  • PubMed. (2026).
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
  • RSC Publishing.
  • Future Medicinal Chemistry. (2026).
  • ResearchGate. (2026).
  • ResearchGate. (2025). Synthesis and biological activity of azetidinone.
  • Sferas. Radical strain-release photocatalysis for the synthesis of azetidines.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • TIJER. BIOACTIVE AZETIDINONE: A REVIEW.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • The Royal Society of Chemistry.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

Sources

Application Note: Safe Handling and Storage Protocols for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

**Abstract

This document provides comprehensive guidelines for the safe handling, storage, and disposal of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol and its common hydrochloride salts. This compound is a key building block in pharmaceutical synthesis, particularly in the development of novel therapeutics for neurological disorders and oncology.[1] Due to the presence of strained azetidine and reactive piperidine moieties, this compound and its structural analogs warrant rigorous safety protocols. This guide is intended for researchers, chemists, and laboratory personnel to minimize exposure risks and ensure compound integrity.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound typically supplied as a solid, often in its hydrochloride or dihydrochloride salt form to improve stability and handling.[1][2] Its basic nature is derived from the two nitrogen-containing rings.[1]

Identifier Value Source
Chemical Name This compound-
Synonyms 1-(Azetidin-3-yl)-4-methyl-piperidin-4-ol[2]
CAS Number 1403766-74-4 (Hydrochloride Salt)[1]
Molecular Formula C₉H₁₈N₂O (Free Base) C₉H₁₉ClN₂O (HCl Salt) C₉H₂₀Cl₂N₂O (di-HCl Salt)[1][2]
Molecular Weight 170.25 g/mol (Free Base) ~206.72 g/mol (HCl Salt) ~243.17 g/mol (di-HCl Salt)[1][2]
Appearance Solid[1]
Solubility Moderately soluble in water[1]

Hazard Assessment and GHS Classification (Inferred)

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust hazard assessment must be inferred from the toxicological profiles of its core structural motifs: azetidine and piperidine .

  • Azetidine Moiety: Azetidine is a strained four-membered ring that is classified as highly flammable and capable of causing severe skin burns and eye damage.[3][4]

  • Piperidine Moiety: Piperidine and its derivatives are well-documented as being flammable, corrosive, and toxic upon contact, inhalation, or ingestion.[5][6][7]

Inferred GHS Classification:

Pictogram Signal Word Hazard Class Hazard and Precautionary Statements

ngcontent-ng-c2487356420="" class="ng-star-inserted">
Danger Acute Toxicity (Oral, Dermal) Skin Corrosion/Irritation Serious Eye DamageH-Statements (Hazard): H302: Harmful if swallowed.[5] H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[3][6] P-Statements (Precautionary): P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] P405: Store locked up.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure.

PPE Category Item Specifications Rationale
Eye & Face Protection Safety Goggles with Side Shields & Face ShieldMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a splash risk.Protects against dust particles and accidental splashes, which can cause severe, irreversible eye damage.[7]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves. Double-gloving is recommended. Check manufacturer's data for breakthrough times.Prevents skin absorption, which is a likely route of toxicity, and protects from severe skin burns.[7]
Body Protection Chemical-Resistant Laboratory CoatFlame-resistant (FR) material with long sleeves and a fully fastened front.Protects skin from contact with dust or spills.[9]
Respiratory Protection NIOSH/EN-approved RespiratorFor weighing and transfer operations, a half-mask respirator with P100 (particulate) and organic vapor cartridges is required.Protects against inhalation of fine dust particles, which can cause respiratory tract irritation and systemic toxicity.[10]

Safe Handling Protocols

All manipulations involving this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Verify Fume Hood Operation ppe Don Appropriate PPE prep->ppe setup Prepare Work Area & Spill Kit ppe->setup weigh Weigh Compound (Minimize Dust) setup->weigh transfer Careful Transfer to Reaction Vessel weigh->transfer decon Decontaminate Glassware & Work Surfaces transfer->decon waste Segregate & Dispose of Waste decon->waste doff Doff PPE Correctly waste->doff

Caption: General workflow for handling the compound.

  • Area Preparation:

    • Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).

    • Clear the work area of all unnecessary equipment and chemicals.

    • Keep a spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) readily accessible.[5]

  • Weighing and Transfer:

    • Perform all weighing operations on a static-free weigh boat or glassine paper inside the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid pouring directly from the bottle to minimize dust generation.[11]

    • Close the container tightly immediately after dispensing.

  • Use in Reaction:

    • Add the compound to the reaction vessel slowly. If dissolving, add the solid to the solvent (not vice-versa, unless the protocol demands it) to control any potential exothermic reaction.

    • Maintain the reaction under adequate ventilation and be mindful of any temperature changes.

  • Decontamination and Cleanup:

    • Quench any residual compound with a suitable reagent if necessary.

    • Decontaminate all glassware and surfaces that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.[3]

Storage and Stability

Proper storage is critical to maintain the compound's purity and prevent degradation.

  • Temperature: Store in a cool, dry place. The recommended storage temperature is often refrigerated (2-8°C) or below 20°C to ensure long-term stability.[1]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1]

  • Location: Keep in a well-ventilated, designated storage area for toxic and corrosive chemicals.[5][9] Store away from incompatible materials.

  • Incompatible Materials:

    • Strong oxidizing agents

    • Strong acids and acid chlorides

    • Carbon dioxide (CO₂)[11][12]

Emergency Procedures

Immediate and correct response to an emergency is critical.

G spill Spill Occurs decision decision spill->decision:f0 small_spill Alert personnel in immediate area Absorb with inert material (e.g., vermiculite) Collect into sealed container for disposal Decontaminate area decision:f1->small_spill:f0 large_spill Evacuate immediate area Alert supervisor and EHS Restrict access to the area Allow trained personnel with proper PPE to clean up decision:f2->large_spill:f0

Sources

Application Notes & Protocols: Formulation Strategies for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Introduction: The Critical Role of Formulation in Early-Stage Development

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a heterocyclic compound featuring both azetidine and piperidine rings, structures of significant interest in medicinal chemistry.[1][2] The azetidine moiety, a strained four-membered ring, can enhance metabolic stability and solubility, while the piperidine scaffold is a common feature in numerous FDA-approved drugs.[1][2] The presence of two basic nitrogen atoms and a tertiary alcohol suggests the molecule is a hydrophilic base, likely available as a hydrochloride or dihydrochloride salt to improve handling and initial solubility.[3][4]

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design.[5] Given the structure, the following properties are anticipated and should be experimentally verified.

Predicted Physicochemical Properties:

The presence of the basic azetidine and piperidine nitrogens is expected to confer a high pKa and good aqueous solubility at acidic pH. The piperidine ring has a pKa of approximately 11.2, while azetidine's pKa is around 10.8.[8] The tertiary alcohol and methyl group contribute to its lipophilicity.

PropertyPredicted Value/CharacteristicRationale & Impact on Formulation
Form Solid, likely as a hydrochloride salt.[3][4]Salt form enhances stability and initial aqueous solubility.
Molecular Weight ~222.3 g/mol (free base); ~258.8 g/mol (HCl salt)Influences dissolution rate and diffusion.
pKa (Basic) Two basic centers; predicted pKa > 9.0High pKa indicates the compound will be ionized in the stomach and small intestine, favoring dissolution. pH adjustment is a key formulation strategy.[9][10]
Aqueous Solubility Moderately soluble in water, especially at low pH.[3]Solubility is expected to be pH-dependent. At physiological pH, solubility may decrease, risking precipitation upon administration.
LogP Low to moderateA balance of hydrophilic (amines, alcohol) and lipophilic (rings, methyl group) features suggests moderate membrane permeability.
Stability Potential for oxidation at the amine centers.Formulation should protect against oxidative degradation; use of antioxidants may be considered. Stability testing is crucial.[11]

Part 2: Formulation Development Workflow

A tiered or parallel screening approach is recommended to identify the most suitable formulation strategy efficiently. The choice of formulation will depend on the required dose, the route of administration, and the specific preclinical study (e.g., PK, efficacy, toxicology).

Workflow Diagram

FormulationWorkflow cluster_preform Phase 1: Pre-formulation cluster_dev Phase 2: Formulation Screening cluster_eval Phase 3: Evaluation & Selection A Physicochemical Characterization (pKa, Solubility, Stability) C Aqueous Solution (pH Adjustment) A->C Solubility Data B Define Target Product Profile (Route, Dose, Species) B->C Dose/Route D Co-Solvent System B->D E Suspension B->E F Enabling Formulation (e.g., Cyclodextrin) B->F H In Vitro Analysis (Appearance, Potency, Purity) C->H D->H E->H F->H G Analytical Method Development G->H Validated Assay I Short-Term Stability Assessment H->I J Select Lead Formulation(s) I->J Stability Data StabilityLogic Start Prepare Formulation & T=0 Analysis Store Store at Intended Conditions (e.g., 2-8°C, RT) Start->Store Test Analyze at Time Points (Appearance, pH, Potency, Purity) Store->Test Pass Results within Specification (e.g., 90-110% Potency) Test->Pass Yes Fail Results Out of Specification Test->Fail No End Formulation is Stable for Study Duration Pass->End Reformulate Investigate & Reformulate Fail->Reformulate

Sources

Application Note: Strategic Derivatization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold is a valuable starting point for the development of novel therapeutic agents due to the desirable physicochemical properties conferred by the azetidine and piperidine moieties. The azetidine ring, a strained four-membered heterocycle, can enhance metabolic stability and aqueous solubility, while the piperidine core provides a versatile three-dimensional framework.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of this scaffold to facilitate structure-activity relationship (SAR) studies. Detailed protocols for the functionalization of the azetidine nitrogen and the tertiary alcohol of the piperidine ring are presented, along with a rationale for targeted modifications aimed at exploring and optimizing biological activity.

Introduction: The Rationale for Derivatization

In medicinal chemistry, the systematic modification of a lead compound is crucial for understanding its interactions with a biological target and for optimizing its pharmacological profile. The this compound scaffold offers three primary points for diversification: the secondary amine of the azetidine ring, the tertiary alcohol of the piperidine ring, and the piperidine nitrogen. This guide will focus on the first two, as modification of the piperidine nitrogen would fundamentally alter the core scaffold.

The N-functionalization of the azetidine ring allows for the introduction of a wide range of substituents that can probe interactions with the target protein, modulate lipophilicity, and influence pharmacokinetic properties.[4][5][6] The tertiary alcohol on the piperidine ring, while sterically hindered, can be modified to explore hydrogen bonding interactions and to introduce larger groups that may access additional binding pockets.

Strategic Approach to SAR Exploration

A systematic approach to derivatization is key to generating meaningful SAR data. The following diagram outlines a proposed workflow for exploring the chemical space around the this compound core.

SAR_Strategy cluster_modification Chemical Modifications A 1-(Azetidin-3-yl)-4-methyl piperidin-4-ol (Core Scaffold) B N-Functionalization of Azetidine A->B Diverse Substituents C Derivatization of Tertiary Alcohol A->C Ethers, Esters D Biological Screening & Data Analysis B->D C->D E SAR-Guided Optimization D->E Identify Key Interactions E->B Refined Analogs E->C Targeted Modifications

Caption: A strategic workflow for SAR studies of the core scaffold.

Protocols for Derivatization

The following protocols are provided as a starting point for the derivatization of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is a versatile handle for introducing a variety of functional groups. Reductive amination and acylation are two robust methods for this purpose.[2][7]

This protocol describes the reaction of the core scaffold with an aldehyde or ketone in the presence of a mild reducing agent.[1][2]

  • Materials:

    • This compound hydrochloride

    • Aldehyde or ketone of choice (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM (0.1 M), add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This protocol details the formation of an amide bond by reacting the azetidine nitrogen with an acylating agent.[8][9]

  • Materials:

    • This compound hydrochloride

    • Acyl chloride or carboxylic acid (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • If using a carboxylic acid: HATU or HOBt/EDC (1.1 eq)

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Using Acyl Chloride: To a solution of this compound hydrochloride (1.0 eq) in DCM at 0 °C, add TEA or DIPEA (2.2 eq). Stir for 10 minutes. Add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Using Carboxylic Acid: To a solution of the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in DMF, stir for 15 minutes. Add a solution of this compound hydrochloride (1.0 eq) and DIPEA (1.1 eq) in DMF. Stir at room temperature until completion.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Derivatization of the Tertiary Alcohol

The tertiary alcohol of the piperidine ring is sterically hindered, making reactions such as esterification and etherification challenging.[10] However, specific methods have been developed to overcome this hurdle.

This protocol utilizes an anhydride in the presence of a Lewis acid catalyst to facilitate ester formation.[11][12]

  • Materials:

    • N-functionalized this compound (from section 3.1)

    • Carboxylic anhydride (2.0 eq)

    • Magnesium bromide (MgBr₂) (2.0 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the N-functionalized starting material (1.0 eq) in DCM, add MgBr₂ (2.0 eq) and Et₃N (3.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the carboxylic anhydride (2.0 eq) and continue stirring at room temperature until the reaction is complete (monitor by LC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

The synthesis of ethers from tertiary alcohols can be achieved via an Sₙ1-type reaction or by using specific catalysts.[13][14][15] This protocol describes a method using a primary alcohol and an iron catalyst.[15]

  • Materials:

    • N-functionalized this compound

    • Primary alcohol (as solvent or co-solvent)

    • Iron(III) triflate (Fe(OTf)₃) (5 mol%)

    • Ammonium chloride (NH₄Cl) (5 mol%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the N-functionalized starting material (1.0 eq) in a mixture of DCM and the desired primary alcohol, add Fe(OTf)₃ (0.05 eq) and NH₄Cl (0.05 eq).

    • Heat the reaction mixture to 40-50 °C and stir until completion (monitor by LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Characterization and Data Presentation

All synthesized derivatives should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity. The results of biological screening should be tabulated for clear comparison and SAR analysis.

Table 1: Example Data Table for SAR Analysis

Compound IDR¹ (Azetidine-N)R² (Piperidin-4-O)Biological Activity (e.g., IC₅₀, µM)
Core-1HH>100
Deriv-1a-CH₂PhH50.2
Deriv-1b-C(O)PhH25.8
Deriv-2a-CH₂Ph-C(O)CH₃15.1
Deriv-2b-C(O)Ph-CH₃30.5

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound to explore its potential as a scaffold for drug discovery. The versatility of the azetidine nitrogen and the potential for modification of the tertiary alcohol offer numerous avenues for generating diverse chemical libraries. Systematic application of these methods, coupled with rigorous biological evaluation, will enable the elucidation of key structure-activity relationships and the development of optimized lead candidates.

References

  • Benchchem.
  • Benchchem. Application Note and Protocols for N-Alkylation of 3-Phenylazetidine. Accessed January 17, 2026.
  • National Institutes of Health.
  • ACS Publications. Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry. Accessed January 17, 2026.
  • arkat usa. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Accessed January 17, 2026.
  • Quora.
  • PubMed. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. Accessed January 17, 2026.
  • Taylor & Francis Online. A New Simplified Method for Esterification of Secondary and Tertiary Alcohols. Accessed January 17, 2026.
  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Accessed January 17, 2026.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Accessed January 17, 2026.
  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Accessed January 17, 2026.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Life Chemicals. Substituted Azetidines in Drug Discovery. Accessed January 17, 2026.
  • ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Accessed January 17, 2026.
  • Royal Society of Chemistry. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Accessed January 17, 2026.
  • ResearchGate. N-Acylation Reactions of Amines. Accessed January 17, 2026.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate.[1] The unique structural combination of a strained azetidine ring and a piperidine core presents specific synthetic challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve reaction yields, minimize side products, and streamline your purification process.

Section 1: Overview of Synthetic Strategies

The construction of the C-N bond between the azetidine and piperidine rings is the crucial step in this synthesis. Two primary and reliable strategies are generally employed: Reductive Amination and Nucleophilic Substitution . The choice between them depends on the availability of starting materials, scale, and tolerance for specific reaction conditions.

  • Strategy A: Reductive Amination: This route involves the reaction of 4-methylpiperidin-4-ol with a protected azetidin-3-one, followed by in-situ or subsequent reduction of the resulting enamine/iminium ion.

  • Strategy B: Nucleophilic Substitution (N-Alkylation): This is often the more common approach, where the secondary amine of 4-methylpiperidin-4-ol acts as a nucleophile to displace a leaving group (e.g., mesylate, tosylate, or halide) from the 3-position of a protected azetidine.

cluster_0 Strategy A: Reductive Amination cluster_1 Strategy B: Nucleophilic Substitution A_piperidine 4-Methylpiperidin-4-ol A_product Target Molecule A_piperidine->A_product 1. Condensation A_azetidinone N-Protected Azetidin-3-one A_azetidinone->A_product 2. Reducing Agent (e.g., NaBH(OAc)₃) B_piperidine 4-Methylpiperidin-4-ol B_product Target Molecule B_piperidine->B_product Base (e.g., K₂CO₃, DIPEA) B_azetidine_LG N-Protected Azetidine-3-LG (LG = OMs, OTs, Br) B_azetidine_LG->B_product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yield is a multifaceted problem that usually points to one of three areas: suboptimal reaction conditions, reagent instability, or competing side reactions.

Troubleshooting Workflow for Low Yield

cluster_1 cluster_2 cluster_3 start Symptom: Consistently Low Yield cause1 Possible Cause 1: Side Reactions start->cause1 cause2 Possible Cause 2: Poor Reactivity start->cause2 cause3 Possible Cause 3: Reagent/Product Degradation start->cause3 sol1a Check for Azetidine Ring-Opening (See Q3) cause1->sol1a Investigate sol1b Check for Over-Alkylation (See Q2) cause1->sol1b Investigate sol2a Optimize Base: Use a non-nucleophilic base (DIPEA, K₂CO₃). cause2->sol2a Solution sol2b Optimize Solvent: Try polar aprotic (DMF, MeCN) for substitution. cause2->sol2b Solution sol2c Optimize Leaving Group: Reactivity: I > OTs > OMs > Br cause2->sol2c Solution sol3a Verify Starting Material Purity (NMR, LCMS) cause3->sol3a Solution sol3b Use Moderate Temperatures: Avoid >80°C to prevent ring strain decomposition. cause3->sol3b Solution

Caption: Decision tree for troubleshooting low reaction yields.

  • For Nucleophilic Substitution:

    • Leaving Group Choice: The reactivity of the leaving group on the azetidine is critical. Mesylates (OMs) and tosylates (OTs) are common, but an iodide (I) is significantly more reactive and may improve yields if the reaction is stalling. You can generate the iodide in situ by adding NaI as an additive (Finkelstein reaction).

    • Base Selection: The base is crucial for deprotonating the piperidine nitrogen. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a standard choice.[2] If solubility is an issue, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used. Avoid stronger, more nucleophilic bases that could promote ring-opening.

    • Temperature: While heat can increase the reaction rate, the strained azetidine ring is susceptible to decomposition at high temperatures.[3][4][5] Aim for temperatures between 50-80°C and monitor the reaction closely for the appearance of degradation products.

  • For Reductive Amination:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of many functional groups. If the reaction is slow, a slightly more reactive agent like sodium cyanoborohydride (NaBH₃CN) can be used, but requires careful pH control to avoid the release of toxic HCN gas.[6]

    • pH Control: The formation of the iminium ion intermediate is pH-dependent. The reaction is typically run in a solvent like dichloroethane (DCE) or methanol, often with a small amount of acetic acid to catalyze iminium formation without being acidic enough to cause ring-opening.

Q2: I'm observing a significant side product with a mass corresponding to the addition of a second azetidine unit. What is this and how can I prevent it?

A2: This is a classic case of over-alkylation. The nitrogen on the product's azetidine ring can act as a nucleophile and react with another molecule of your electrophilic azetidine starting material, forming a quaternary ammonium salt or a dimer.

  • Root Cause: The product's azetidine nitrogen, once deprotected or if the protecting group is labile, can be nucleophilic.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-methylpiperidin-4-ol nucleophile relative to the azetidine electrophile. This ensures the more reactive piperidine consumes the electrophile before the product can.

    • Slow Addition: Add the azetidine electrophile slowly (e.g., via syringe pump over several hours) to a solution of the piperidine and base.[2] This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant piperidine nucleophile.

    • Protecting Group Stability: Ensure your chosen N-protecting group on the azetidine is stable under the reaction conditions and does not cleave prematurely.

Q3: My mass spectrometry analysis shows fragments suggesting the azetidine ring has opened. Why is this happening and how can I maintain ring integrity?

A3: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic or acid-mediated ring-opening.[3][4][5][7] This is one of the most critical challenges in azetidine chemistry.

  • Root Causes:

    • Harsh Acidity/Basicity: Strong acids can protonate the ring nitrogen, activating the ring for nucleophilic attack by a solvent molecule or counter-ion. Strong bases can deprotonate the carbon alpha to an activating group, potentially leading to elimination or rearrangement.

    • High Temperatures: Thermal stress can promote decomposition pathways that relieve ring strain.

    • Activating Groups: Electron-withdrawing groups on the azetidine nitrogen (like sulfonyl groups) can make the ring carbons more electrophilic and prone to attack.[8]

  • Solutions to Preserve Ring Integrity:

    • Use Milder Conditions: Avoid strong, non-volatile acids like HCl or H₂SO₄. For workups, use buffered aqueous solutions or mild organic acids like citric acid. Use inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides or hydroxides.

    • Maintain Moderate Temperatures: Keep the reaction temperature below 80°C where possible.

    • Choose a Suitable Protecting Group: A tert-Butoxycarbonyl (Boc) group is often ideal. It is stable to the basic conditions of N-alkylation but can be removed under controlled acidic conditions (e.g., TFA in DCM, or 4M HCl in dioxane) that are typically mild enough to avoid ring-opening if temperatures are kept low.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route?

For scalability, the Nucleophilic Substitution (Strategy B) is often preferred. It generally involves more stable, crystalline intermediates (e.g., N-Boc-azetidin-3-ol mesylate) and avoids the potentially sensitive azetidin-3-one required for reductive amination. The reaction conditions are typically straightforward, and purification is well-established.

Q2: Which protecting group is recommended for the azetidine nitrogen?

The choice of protecting group is critical for both the reaction's success and the final deprotection step. A comparison of common options is provided below.

Protecting GroupIntroductionStabilityRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., NaHCO₃)Stable to bases, hydrogenolysis. Labile to strong acids.[8]Strong acid (TFA, HCl in dioxane)Highly Recommended. Orthogonal to many other groups. Cleavage is clean but must be done at low temperature to protect the azetidine ring.
Cbz (Carboxybenzyl)Cbz-Cl, baseStable to mild acid and base.Catalytic Hydrogenolysis (H₂, Pd/C)[8]Good choice if the final molecule is sensitive to acid. The piperidine alcohol may require protection if other reductions are planned.
Benzhydryl (Dpr) / Trityl (Tr)Dpr-Br or Tr-Cl, baseBulky groups, stable to many conditions.Hydrogenolysis or strong acid.Often used in early synthetic steps to make azetidine precursors but can be difficult to remove.[9][10]

Q3: What are the best practices for purifying the final product?

The product is a polar, basic tertiary amine, which can be challenging to purify via standard silica gel chromatography due to tailing and irreversible binding.

  • Acid/Base Workup: A primary purification step is an acid/base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with dilute aqueous acid (e.g., 1M citric acid). The basic product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) and extract the pure product back into an organic solvent (e.g., DCM or EtOAc).

  • Chromatography: If chromatography is necessary, consider these options:

    • Treated Silica: Use silica gel treated with a small amount of triethylamine (~1-2%) in the eluent to suppress silanol interactions and reduce tailing.

    • Reverse-Phase Chromatography (C18): This is often very effective for polar amines, using a mobile phase like acetonitrile/water with a TFA or formic acid modifier.

  • Crystallization as a Salt: The most effective method for achieving high purity on a large scale is to crystallize the product as a salt. After purification, dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in a solvent like ether or dioxane to precipitate the hydrochloride salt.[1]

Section 4: Recommended Experimental Protocol

This protocol details the synthesis via Nucleophilic Substitution , which we recommend for its robustness and control.

Workflow: Synthesis via Nucleophilic Substitution

Caption: Step-by-step experimental workflow for the recommended synthesis.

Step-by-Step Methodology:

Part A: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.5 M) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Part B: Synthesis of tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate

  • Combine the crude mesylate from Part A (1.0 eq), 4-methylpiperidin-4-ol (1.1 eq), and powdered potassium carbonate (2.0 eq) in anhydrous acetonitrile or DMF (~0.2 M).

  • Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in FAQ Q3 to purify the crude product. The Boc-protected product can be isolated at this stage if desired.

Part C: Deprotection to yield this compound

  • Dissolve the purified product from Part B in DCM (~0.2 M) and cool to 0°C.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the Boc-protected material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude hydrochloride salt.

  • Purify the salt by recrystallization from a solvent system like isopropanol/ether or ethanol to afford the final product with high purity.

References

  • Parmar, D. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Al-said, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017). Available at: [Link]

  • Sperry, J. (2018). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 10(12), 1238–1248. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC. Available at: [Link]

Sources

Overcoming challenges in the purification of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this versatile heterocyclic building block. The unique structure of this compound, featuring a tertiary alcohol and two basic nitrogen atoms within strained azetidine and conformationally flexible piperidine rings, presents specific purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound and its salts. Each issue is analyzed by probable cause, followed by a scientifically-grounded solution.

Issue 1: Poor Separation and Significant Peak Tailing in Column Chromatography

Question: I'm attempting to purify the free base of this compound on a silica gel column, but I'm getting broad, tailing peaks and poor separation from my impurities. What's going wrong?

Answer: This is the most common challenge and typically stems from the basic nature of the compound interacting with the acidic stationary phase.

  • Possible Cause 1: Strong Adsorption to Acidic Silica Gel.

    • Scientific Rationale: The two basic nitrogen atoms (pKa values are typically elevated in such structures) can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, ionic interaction leads to a slow, uneven elution process, resulting in severe peak tailing.

    • Solution: Add a basic modifier to your mobile phase. A common and highly effective strategy is to incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into the eluent.[1] The modifier acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to elute more symmetrically.

  • Possible Cause 2: Inappropriate Solvent System Polarity.

    • Scientific Rationale: The compound is highly polar due to the hydroxyl group and two nitrogen atoms. A solvent system with insufficient polarity will result in the compound remaining strongly adsorbed to the stationary phase (low Retention Factor, Rf), while a system that is too polar will cause it to elute too quickly with the solvent front (high Rf), co-eluting with other polar impurities.

    • Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). An optimal system should give your target compound an Rf value of approximately 0.25-0.35 for good separation.[1] Start with a moderately polar system and adjust the ratio as needed.

  • Possible Cause 3: Column Overloading.

    • Scientific Rationale: Loading too much crude material onto the column saturates the stationary phase, exceeding its capacity for effective separation. This leads to broad, overlapping bands.

    • Solution: As a general rule, the mass of the crude sample should be between 1-5% of the mass of the stationary phase (silica gel).[2] If you need to purify a large quantity, it is always better to use a larger column than to overload a smaller one.

Issue 2: The Compound Decomposes or Fails to Elute from the Column

Question: My compound seems to be lost on the column. I've tried flushing with a very polar solvent, but my recovery is extremely low. Is it decomposing?

Answer: This is a serious issue that can arise from compound instability under the purification conditions.

  • Possible Cause: Instability on Acidic Stationary Phase.

    • Scientific Rationale: The strained azetidine ring can be susceptible to ring-opening under acidic conditions, which are inherent to standard silica gel. This degradation is irreversible and results in significant yield loss.

    • Solution:

      • Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot streaks, it is likely unstable on silica.[3]

      • Switch Stationary Phase: Use a more inert stationary phase. Neutral alumina is an excellent alternative for basic compounds.[3] Alternatively, you can use deactivated silica gel, which is prepared by pre-treating the silica with a base like triethylamine.

      • Purify as the Salt: Consider purifying the compound as its hydrochloride salt, which is often more stable. This may require different solvent systems.

Issue 3: Product "Oils Out" or Forms a Gummy Precipitate During Recrystallization

Question: I'm trying to recrystallize the hydrochloride salt of my compound, but instead of forming fine crystals, it separates as a sticky oil. How can I induce proper crystallization?

Answer: "Oiling out" is a common problem in crystallization, especially when impurities are present or cooling is too rapid.

  • Possible Cause 1: Solution is Highly Supersaturated or Cooled Too Quickly.

    • Scientific Rationale: When a solution is cooled too fast, molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they rapidly crash out of the solution as an amorphous, often oily, solid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount (1-5%) of additional hot solvent to ensure it is not overly saturated, and then allow it to cool very slowly.[2] Insulating the flask can promote slow cooling. If crystals still do not form, try scratching the inside surface of the flask with a glass rod to create nucleation sites or add a single seed crystal of pure product.[2]

  • Possible Cause 2: Presence of Impurities.

    • Scientific Rationale: Impurities can interfere with crystal lattice formation and depress the melting point of the mixture, leading to the formation of a low-melting eutectic mixture that appears as an oil.

    • Solution: Before attempting a final recrystallization, perform a rapid, preliminary purification. A quick filtration through a small plug of silica or alumina can remove baseline impurities and significantly improve the chances of successful crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: Should I purify the compound as the free base or as the hydrochloride salt?

A1: The choice depends on your overall synthetic scheme and the nature of the impurities.

  • Purifying the Free Base: This is often done using column chromatography. It is advantageous if your impurities are salts or are significantly different in polarity from the neutral compound. The free base is typically more soluble in standard organic solvents used for chromatography (e.g., dichloromethane, ethyl acetate).

  • Purifying the Hydrochloride Salt: This is usually achieved by recrystallization. This method is excellent for removing non-basic, organic impurities. The salt form is generally more crystalline and stable for long-term storage.[4] Often, the most effective strategy is a hybrid approach: perform a chromatographic purification of the free base followed by conversion to the HCl salt and a final recrystallization to achieve the highest purity.

Q2: What are the best analytical methods to assess final purity?

A2: A combination of methods is essential for a comprehensive purity assessment.

  • HPLC/UPLC-MS: This is the gold standard for quantitative purity analysis. Use a C18 reverse-phase column with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the basic compound.[5] Mass spectrometry detection confirms the identity of the main peak and helps identify impurities.

  • ¹H and ¹³C NMR: NMR spectroscopy is crucial for structural confirmation and detecting impurities that have different proton or carbon environments. Integrating the proton signals against a known standard can also provide a quantitative purity assessment (qNMR).

  • Elemental Analysis (CHN): For a final, highly pure sample, elemental analysis provides confirmation of the empirical formula and is a strong indicator of the absence of inorganic or solvent impurities.

Q3: My final product has a slight yellow tint after purification. What is the likely cause and is it a concern?

A3: A yellow tint in piperidine-containing compounds often indicates minor oxidation of one of the nitrogen atoms or other trace impurities.[1] While it may not affect the compound's utility in many subsequent reactions, it signifies the presence of an impurity. If high purity is critical, an additional purification step, such as recrystallization or treatment with activated carbon, may be necessary. Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent further degradation.[4]

Visualized Workflows and Data

General Purification Strategy

The following diagram outlines the decision-making process for purifying the crude product.

Diagram 1: General Purification Workflow A Crude Product (Free Base or Salt) B Initial Analysis (TLC, LC-MS, ¹H NMR) A->B C Decision Point: Major Impurities Present? B->C D Column Chromatography (Free Base) C->D Non-polar impurities E Recrystallization (HCl Salt) C->E Polar impurities F Acid/Base Extraction (Liquid-Liquid) C->F Gross impurities G Final Purity Analysis (HPLC, NMR, MS) D->G E->G F->B Re-analyze H Pure Compound (>98%) G->H

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common chromatography problems.

Diagram 2: Chromatography Troubleshooting start Problem Observed q1 Are peaks tailing? start->q1 s1 Add 1% TEA or NH4OH to mobile phase q1->s1 Yes q2 Is Rf too high/low? q1->q2 No s1->q2 s2 Adjust solvent polarity: Increase polar component for low Rf Decrease for high Rf q2->s2 Yes q3 Is recovery low? q2->q3 No s2->q3 s3 Compound may be unstable on silica. Switch to neutral alumina. q3->s3 Yes end Problem Solved q3->end No s3->end

Caption: A logical flowchart for troubleshooting chromatography issues.

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseTypical Mobile Phase SystemModifierTarget Rf (TLC)Application Notes
Silica GelDichloromethane (DCM) / Methanol (MeOH)1-2% Triethylamine0.25 - 0.35Excellent for general purpose purification of the free base. The TEA is critical.
Silica GelEthyl Acetate (EtOAc) / Hexanes / MeOH1-2% Triethylamine0.25 - 0.35A three-component system can sometimes provide better separation of closely related impurities.
Neutral AluminaDichloromethane (DCM) / Methanol (MeOH)None required0.30 - 0.40Recommended if the compound shows signs of degradation on silica gel.

Experimental Protocols

Protocol 1: Flash Column Chromatography of the Free Base

This protocol assumes you are starting with the crude free base of the compound.

  • TLC Analysis: Dissolve a small amount of crude product in DCM or methanol. Spot on a silica TLC plate and develop in various DCM/MeOH solvent systems (e.g., 98:2, 95:5, 90:10) containing 1% triethylamine. Identify a system that provides an Rf of ~0.3 for the product.[1]

  • Column Packing: Dry pack a glass column with silica gel (typically 50-100x the mass of your crude product). Wet the column with the chosen mobile phase, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase. If separation is difficult, a gradient elution can be used, starting with a less polar mixture and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.[1]

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol is for purifying the compound as its hydrochloride salt.

  • Solvent Selection: Choose a solvent or solvent system in which the salt is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] Common systems for amine hydrochlorides include ethanol/water, methanol/diethyl ether, or isopropanol.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[2] Work in a fume hood and use a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Blog. (2025, August 5). What are the purification methods for piperidines? BenchChem.
  • ChemShuttle. (n.d.). This compound hydrochloride.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025, February 16).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Google Patents. (2008).
  • ResearchGate. (2025, August 5).
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PMC - NIH. (2019, October 31).
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ResearchGate. (2025, August 7).
  • Supporting Information. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Genentech, Inc.
  • PMC - PubMed Central. (n.d.). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton.
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • BLDpharm. (n.d.). 1190322-64-5|1-(Azetidin-3-yl)-4-methylpiperazine hydrochloride.
  • PMC - NIH. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • ResearchGate. (2024, November 21). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

Addressing stability issues of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers and drug development professionals working with 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to address the stability challenges of this molecule in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

The unique structure of this compound, featuring a strained azetidine ring, a basic piperidine core, and a tertiary alcohol, presents specific stability considerations. Understanding these potential liabilities is the first step toward mitigating degradation and generating reliable data.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows a new peak in the HPLC chromatogram after just a few days of storage at 4°C. What is happening?

A1: The appearance of a new peak suggests chemical degradation. Given the structure, two primary suspects are oxidative degradation and acid-catalyzed reactions. The tertiary alcohol on the piperidine ring can be susceptible to dehydration, especially if the solvent is slightly acidic. More critically, the strained four-membered azetidine ring can undergo ring-opening reactions.[1][2][3] This can be catalyzed by trace acidic impurities in your solvent or exposure to atmospheric CO₂, which can form carbonic acid in aqueous solutions. The basic nitrogen atoms in both the piperidine and azetidine rings can also make the compound susceptible to oxidation.[4]

Q2: What are the most likely degradation pathways for this molecule in solution?

A2: Based on its functional groups, the primary degradation pathways to investigate are:

  • Acid-Catalyzed Azetidine Ring Opening: The strained azetidine ring is susceptible to nucleophilic attack, a reaction often catalyzed by acidic conditions.[3] This can lead to the formation of an acyclic amine derivative.

  • Oxidation: The nitrogen atoms, particularly the one in the piperidine ring, are potential sites for oxidation, leading to the formation of N-oxides. The tertiary alcohol is generally resistant to oxidation, but under harsh conditions, C-C bond cleavage can occur.

  • Dehydration: The tertiary alcohol at the C4 position of the piperidine ring could undergo acid-catalyzed dehydration to form an alkene.

  • Photolytic Degradation: While less common for such saturated heterocyclic systems, exposure to high-energy light (UV) can sometimes generate radical species, initiating degradation.

Q3: What is the best solvent and storage condition for preparing a stable stock solution?

A3: For short-term storage, we recommend using a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For aqueous experiments, it is crucial to use a buffered solution. A buffer in the pH range of 7.0-8.5 is recommended to maintain the basicity of the amine groups and prevent acid-catalyzed degradation. Solutions should be stored at -20°C or -80°C, protected from light, and blanketed with an inert gas like argon or nitrogen to minimize oxidation. The hydrochloride salt form of the compound is generally more stable as a solid.[5]

Q4: Can I do anything during formulation to improve the long-term stability of this compound?

A4: Yes, several formulation strategies can enhance stability.[6]

  • Use of Antioxidants: Including antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can prevent oxidative degradation.

  • Buffering Agents: As mentioned, maintaining an optimal pH with buffering agents (e.g., phosphate or borate buffers) is critical for aqueous formulations.

  • Complexation: Encapsulating the molecule within a host molecule, such as a cyclodextrin, can physically protect the labile functional groups from the bulk solvent and potential reactants.[7][8][9] This can improve both solubility and stability.

  • Lyophilization: For long-term storage, lyophilizing the compound from a suitable aqueous/organic co-solvent system can produce a stable, amorphous solid that can be reconstituted just before use.

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying the cause of instability and developing a robust analytical method to monitor it. The core of this process is a Forced Degradation Study , which intentionally stresses the molecule to rapidly identify its vulnerabilities.[10][11]

Issue: Unexplained loss of parent compound potency or appearance of unknown peaks.

Step 1: Confirm the Problem with a Stability-Indicating Method

Your first step is to ensure your analytical method can accurately separate the parent compound from any potential degradants. An HPLC-UV or HPLC-MS method is standard.

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • B: Acetonitrile or Methanol.

    • Rationale: The choice between an acidic modifier (formic acid) and a near-neutral salt (ammonium acetate) can significantly impact peak shape for basic compounds. Test both to find optimal chromatography.

  • Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 20 minutes) to ensure all potential degradants are eluted.

  • Detection: Use UV detection at a wavelength where the parent compound has good absorbance (e.g., 210-220 nm for aliphatic amines) and/or Mass Spectrometry (MS) for peak identification.

  • Validation: The method is considered "stability-indicating" once you have performed a forced degradation study and demonstrated that all major degradation peaks are baseline-resolved from the parent peak.

Step 2: Identify Degradation Pathways with a Forced Degradation Study

This study will expose the compound to five key stress conditions as mandated by ICH guidelines.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13] Over-stressing can lead to secondary degradants not relevant to real-world storage.[13]

Protocol 2: Forced Degradation Study Workflow

  • Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a control sample stored at -20°C.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C. Sample at 2, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C. Sample at 2, 8, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature. Sample at 2, 8, and 24 hours.

    • Thermal: Incubate the solution at 80°C. Sample at 24, 48, and 72 hours.

    • Photolytic: Expose the solution to a calibrated light source (ICH Q1B guidelines).

  • Sample Analysis: Before injection, neutralize the acid and base samples. Analyze all stressed samples and the control using the developed HPLC method.

  • Data Interpretation:

    • Compare the chromatograms from stressed samples to the control.

    • Identify the conditions that cause significant degradation.

    • Calculate the percentage of degradation and the relative area of each degradant peak.

    • Use LC-MS to obtain the mass of the degradant peaks to propose structures.

Data Summary Table (Example)

Stress ConditionIncubation Time% Degradation of ParentMajor Degradant Peak (RT)Proposed Mechanism
0.1 M HCl, 60°C8 hours15.2%4.5 minAzetidine Ring Opening
0.1 M NaOH, 60°C24 hours< 2%-Stable
3% H₂O₂, RT2 hours8.9%7.1 minN-Oxidation
Thermal, 80°C72 hours3.5%9.2 minDehydration
Photolytic24 hours< 1%-Stable
Visualizing Workflows and Pathways

To better understand the processes, the following diagrams illustrate the key workflows.

G cluster_0 Troubleshooting Workflow A Instability Observed (e.g., new HPLC peak) B Develop Stability-Indicating HPLC Method A->B 1. Validate Assay C Perform Forced Degradation Study B->C 2. Stress Compound D Analyze Data: Identify Degradation Pathways C->D 3. Analyze Samples E Propose Degradant Structures (LC-MS) D->E 4. Characterize F Implement Mitigation Strategy (e.g., Buffer, Antioxidant) D->F 5. Prevent G cluster_1 Potential Degradation Pathways Parent This compound Azetidine Ring Piperidine N Tertiary Alcohol Deg1 Acyclic Amine (Hydrolysis Product) Parent:f0->Deg1  Acidic pH  (Ring Opening) Deg2 N-Oxide Derivative (Oxidation Product) Parent:f1->Deg2  Oxidant (H₂O₂) Deg3 Alkene Derivative (Dehydration Product) Parent:f2->Deg3  Acidic pH, Heat

Caption: Likely degradation pathways for the molecule.

References
  • Bhate V, Salunkhe O, Kulkarni S, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal.
  • Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Čikoš A, Dragojević S, Kubiček A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. J Pharm Biomed Anal, 203, 114232.
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  • Mehra V, Lumb I, Anand A, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
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Identifying and minimizing byproducts in 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. Drawing from established synthetic protocols and troubleshooting experiences, this resource provides in-depth solutions to common challenges encountered in the laboratory.

The synthesis of this valuable building block, often used in the development of novel therapeutics, typically involves the coupling of an azetidine precursor with 4-methylpiperidin-4-ol.[1][2] The most common and efficient route is reductive amination between a protected azetidin-3-one and 4-methylpiperidin-4-ol. This guide will primarily focus on troubleshooting this key reaction step and the purification of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Starting Materials and Reagent Quality

Question 1: What are the critical quality attributes of the starting materials, N-Boc-azetidin-3-one and 4-methylpiperidin-4-ol?

Answer: The purity of your starting materials is paramount to a successful and clean reaction.

  • N-Boc-azetidin-3-one: This intermediate can be prone to degradation.[3] It is sensitive to moisture and can be unstable if not stored correctly.[3] Key impurities to watch for include the corresponding alcohol (N-Boc-azetidin-3-ol) from over-reduction during its synthesis, and potential dimeric byproducts. It is recommended to use freshly prepared or purchased N-Boc-azetidin-3-one and to verify its purity by ¹H NMR and LC-MS before use. Store under an inert atmosphere at 2-8°C.[3]

  • 4-Methylpiperidin-4-ol: This reagent is generally stable.[2][4] However, ensure it is free from residual starting materials from its own synthesis, such as 4-piperidone or related piperidine derivatives.[] Purity can be assessed by melting point and spectroscopic methods.

Section 2: Reductive Amination - Byproduct Formation and Minimization

A common route to couple the two key fragments is through reductive amination. The general workflow is depicted below:

G cluster_0 Reductive Amination Workflow N-Boc-azetidin-3-one N-Boc-azetidin-3-one Imine/Enamine_Formation Imine/Enamine Formation N-Boc-azetidin-3-one->Imine/Enamine_Formation 4-Methylpiperidin-4-ol 4-Methylpiperidin-4-ol 4-Methylpiperidin-4-ol->Imine/Enamine_Formation N-Boc-1-(azetidin-3-yl)-4-methylpiperidin-4-ol Protected Product Imine/Enamine_Formation->N-Boc-1-(azetidin-3-yl)-4-methylpiperidin-4-ol Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N-Boc-1-(azetidin-3-yl)-4-methylpiperidin-4-ol Deprotection Deprotection (e.g., TFA, HCl) N-Boc-1-(azetidin-3-yl)-4-methylpiperidin-4-ol->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Question 2: I am observing a significant amount of a byproduct with approximately double the mass of my desired product. What is it and how can I prevent its formation?

Answer: This is a classic case of a dimer byproduct formation, a common issue in reductive amination reactions.

Plausible Byproduct: The likely culprit is the formation of a tertiary amine dimer, where a second molecule of N-Boc-azetidin-3-one reacts with the newly formed secondary amine of the product before the desired reduction can occur.

Causality: This side reaction is favored under conditions where the concentration of the ketone (N-Boc-azetidin-3-one) is high relative to the reducing agent, or if the reducing agent is not sufficiently reactive to rapidly trap the intermediate iminium ion.

Minimization Strategies:

StrategyRationale
Slow Addition of Ketone By adding the N-Boc-azetidin-3-one solution dropwise to the reaction mixture containing 4-methylpiperidin-4-ol and the reducing agent, the instantaneous concentration of the ketone is kept low, thus disfavoring the dimerization reaction.
Choice of Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation without being so reactive that it reduces the starting ketone.[6]
Stoichiometry Control Use a slight excess (1.1-1.2 equivalents) of 4-methylpiperidin-4-ol to ensure the complete consumption of the N-Boc-azetidin-3-one.
Reaction Temperature Running the reaction at ambient temperature or slightly below (0°C to room temperature) can help to control the reaction rate and minimize side reactions.

Question 3: My reaction is sluggish and I see a lot of unreacted N-Boc-azetidin-3-one. What can I do to improve the conversion?

Answer: Incomplete conversion is often related to the reaction conditions and the reactivity of the amine.

Causality: The formation of the iminium ion intermediate is a critical, and often rate-limiting, step. This equilibrium can be influenced by pH and the presence of water.

Troubleshooting Steps:

  • pH Adjustment: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial nucleophilic attack by the piperidine nitrogen.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure the solvent is anhydrous, as excess water can hydrolyze the iminium intermediate back to the starting materials.

  • Reaction Time: While many reductive aminations are complete within a few hours, some may require overnight stirring. Monitor the reaction progress by TLC or LC-MS.

Question 4: I am observing the formation of N-Boc-azetidin-3-ol in my reaction mixture. What is causing this?

Answer: The presence of N-Boc-azetidin-3-ol indicates the direct reduction of the starting ketone.

Causality: This is more likely to occur with stronger reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under neutral or basic conditions. While NaBH(OAc)₃ is generally selective for the iminium ion, prolonged reaction times or elevated temperatures can lead to some ketone reduction.

Preventative Measures:

  • Confirm Reducing Agent: Double-check that you are using the milder NaBH(OAc)₃.

  • Temperature Control: Maintain the reaction at ambient temperature.

  • Reaction Monitoring: Avoid unnecessarily long reaction times once the starting amine has been consumed.

Section 3: Deprotection and Purification

Question 5: What are the best practices for the Boc deprotection step to avoid byproduct formation?

Answer: The Boc deprotection is generally a clean and high-yielding step, but care must be taken to avoid degradation of the azetidine ring.

Standard Protocol: Treat the N-Boc protected intermediate with an excess of a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in a solvent like dioxane or methanol.

Potential Issues & Solutions:

  • Ring Opening of Azetidine: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh acidic conditions or elevated temperatures.[7]

    • Solution: Perform the deprotection at 0°C to room temperature and monitor the reaction closely. Once complete (typically 1-2 hours), quench the reaction by removing the acid under reduced pressure or by careful neutralization with a base.

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to a mixture of protected and deprotected product.

    • Solution: Use a significant excess of the acid (e.g., 5-10 equivalents or as a solvent) and confirm complete deprotection by LC-MS before workup.

Question 6: What is an effective method for purifying the final product, this compound?

Answer: The purification strategy will depend on the nature of the impurities present.

Recommended Purification Workflow:

G cluster_1 Purification Workflow Crude_Product Crude Product (Post-Deprotection) Aqueous_Workup Aqueous Workup (Base Extraction) Crude_Product->Aqueous_Workup Column_Chromatography Silica Gel Chromatography Aqueous_Workup->Column_Chromatography If necessary Crystallization Crystallization / Salt Formation Aqueous_Workup->Crystallization Directly if clean Column_Chromatography->Crystallization Pure_Product Pure Final Product Crystallization->Pure_Product

Caption: A typical purification workflow for this compound.

  • Aqueous Workup: After deprotection, the crude product is often an acid salt. A basic aqueous workup (e.g., with NaHCO₃ or K₂CO₃ solution) will neutralize the excess acid and allow for extraction of the free base into an organic solvent like dichloromethane or ethyl acetate.[8]

  • Silica Gel Chromatography: If significant impurities are present, column chromatography is effective. A gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%), is typically used to elute the polar amine product and prevent tailing on the silica gel.

  • Crystallization/Salt Formation: For obtaining a highly pure, stable, and easy-to-handle solid, the free base can be converted to a salt, such as the hydrochloride salt.[1] This is achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The resulting salt often crystallizes out in high purity.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
  • This compound hydrochloride - ChemShuttle.
  • 4-METHYLPIPERIDIN-4-OL | 3970-68-1 - ChemicalBook. (2025-07-24).
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • 1-Boc-3-azetidinone | 398489-26-4 - ChemicalBook. (2025-07-24).
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • 4-Methylpiperidin-4-ol - Chem-Impex.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Piperidine Impurities - BOC Sciences.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023-09-18).

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Technical Support Center: Optimization of Reaction Conditions for Coupling 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic utilization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize critical C-N bond-forming reactions with this versatile building block. The unique structural features of this molecule—a strained azetidine ring, a secondary amine, and a tertiary alcohol—present specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during your experiments.

Section 1: Troubleshooting Amide Bond Formation

The secondary amine of the azetidine ring is a common site for functionalization via amide coupling. However, its steric environment and the basicity of the piperidine nitrogen can lead to challenges.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low to no yield. What’s the likely cause?

A1: Low yields with this substrate using standard carbodiimide methods often stem from a few key issues:

  • Incomplete Carboxylic Acid Activation: The activated species, such as the O-acylisourea intermediate from EDC, may not be reactive enough for the somewhat hindered azetidine nitrogen or may decompose before the amine can react.[1][2]

  • Amine Basicity: The molecule contains two basic nitrogens. The intended secondary amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2] This acid-base reaction can compete with the desired coupling.

  • Steric Hindrance: While the azetidine nitrogen is secondary, the surrounding structure can present steric challenges that slow the reaction rate compared to simpler amines.[2]

Q2: I see the formation of my activated ester by LC-MS, but the subsequent reaction with the amine does not proceed. What should I try next?

A2: This is a classic sign that the nucleophilicity of the amine or the reactivity of the activated ester is the limiting factor. The solution is often to move to a more potent coupling strategy.

  • Increase Reaction Temperature: Carefully increasing the temperature (e.g., to 40-60 °C) can overcome the activation energy barrier for sterically demanding couplings. However, monitor for decomposition of the strained azetidine ring.[1]

  • Switch to Uronium/Phosphonium Reagents: These reagents are more effective for hindered couplings.[1]

    • HATU/HBTU: These uronium salts rapidly generate highly reactive activated esters. Pre-activating the carboxylic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine is a standard, effective protocol.[2]

    • PyBOP/PyAOP: Phosphonium reagents are excellent for reducing racemization and coupling hindered partners.[1] They are known to be highly effective where other methods fail.

The following table summarizes recommended starting conditions for difficult amide couplings.

Reagent ClassExampleBase (equiv)SolventKey Feature
CarbodiimideEDC / HOBtDIPEA (2.0)DMF, DCMStandard, cost-effective. May fail for hindered systems.
Uronium SaltHATUDIPEA (2.0-3.0)DMFHigh reactivity, rapid activation.[1][2]
Phosphonium SaltPyBOPDIPEA (3.0)DMF, DCMExcellent for hindered partners, reduces racemization.[1]
Acyl FluorideBTFFHPyridine (3.0)DCM, MeCNGenerates a small, highly reactive intermediate.[1]

Experimental Protocol 1: High-Efficiency Amide Coupling Using HATU

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base, typically DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.1 equiv) in a minimal amount of DMF.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically 1-12 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Perform a standard aqueous workup, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product via column chromatography (see Section 3).

Q3: I'm concerned about azetidine ring-opening under harsh conditions. How can I avoid this?

A3: The four-membered azetidine ring is susceptible to nucleophilic ring-opening, especially under acidic or heated conditions. To mitigate this:

  • Avoid Strong Acids: Do not use strong acids for salt formation or workup if possible. Use milder conditions like saturated aqueous NaHCO₃ or NH₄Cl for quenching.[2]

  • Use Milder Coupling Reagents: Standard uronium reagents like HATU at room temperature are generally safe.[3] Avoid converting the carboxylic acid to a highly reactive acyl chloride with harsh reagents like neat SOCl₂ at elevated temperatures unless necessary, as this can generate acidic byproducts.[4]

  • Control Temperature: Perform the coupling at room temperature or below. Avoid prolonged heating above 80 °C.[1][3]

The diagram below illustrates a decision-making workflow for troubleshooting these amide coupling reactions.

// Node Definitions Start [label="Start: Low Yield in Amide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckActivation [label="Check Acid Activation\n(LC-MS for Activated Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; NoActivation [label="No Activation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivationOK [label="Activation Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseReactivity [label="Increase Reagent Reactivity\n- Switch EDC -> HATU/PyBOP\n- Check Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Temperature\n(e.g., 40-60 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylFluoride [label="Use Acyl Fluoride Method\n(e.g., BTFFH, TFFH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Check Starting\nMaterial Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckActivation; CheckActivation -> NoActivation [label=" No"]; CheckActivation -> ActivationOK [label=" Yes"]; NoActivation -> IncreaseReactivity; NoActivation -> CheckPurity; IncreaseReactivity -> Success; CheckPurity -> Success; ActivationOK -> IncreaseTemp [label=" Sluggish Reaction"]; IncreaseTemp -> AcylFluoride [label=" Still Low Yield"]; IncreaseTemp -> Success [label=" Improved"]; AcylFluoride -> Success; }

Caption: Troubleshooting workflow for amide coupling.

Section 2: Optimization of Buchwald-Hartwig N-Arylation

For creating C(sp²)-N bonds, the Buchwald-Hartwig amination is the premier method. Coupling the azetidine nitrogen with aryl or heteroaryl halides/triflates can be challenging due to potential catalyst inhibition by the heterocyclic substrate.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to screen?

A1: The success of a Buchwald-Hartwig reaction depends on the synergistic interplay of the palladium source, ligand, base, and solvent.[5][6] For a challenging substrate like this, the key variables are:

  • Ligand Choice: This is often the most critical parameter. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are generally required for coupling secondary amines and especially for heteroaromatic partners.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.

  • Solvent: Anhydrous, non-coordinating aprotic solvents like toluene, dioxane, or THF are standard.[5]

Q2: I'm trying to couple a heteroaryl chloride, and the reaction is very sluggish. What specific changes should I make?

A2: Heteroaryl chlorides are notoriously difficult coupling partners. Furthermore, the product itself, a heteroaryl-substituted piperidine, can act as a ligand and inhibit the palladium catalyst.

  • Use a Specialized Ligand: Bidentate ligands like Josiphos or specific biarylphosphine ligands developed for challenging substrates are often necessary to prevent catalyst deactivation by the basic heterocycles.[7]

  • Choose an Appropriate Catalyst Precursor: Using pre-formed palladium-ligand complexes (precatalysts) can ensure the formation of the active catalytic species and often gives more reproducible results.

  • Optimize Base and Temperature: A stronger base (NaOtBu) and higher temperatures (e.g., 100-110 °C) are typically required for aryl chlorides.[3]

The following table provides a starting point for screening conditions for N-arylation.

Aryl ElectrophileRecommended LigandRecommended BaseSolventTemp (°C)
Aryl Bromide (electron-neutral/rich)BINAP, XantphosCs₂CO₃, NaOtBuToluene80-110
Aryl Bromide (electron-poor)XPhos, RuPhosK₃PO₄, NaOtBuDioxane80-110
Aryl ChlorideXPhos, SPhos, JosiphosNaOtBu, LHMDSToluene100-110
Heteroaryl HalideJosiphos, XPhosNaOtBu, K₂CO₃Dioxane100-110

Experimental Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M), followed by this compound (1.2 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below, highlighting the key steps where optimization is critical.

// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_Exchange [label="Amine Coordination\n/Anion Exchange", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="[L₂Pd(II)(Ar)(Amine)]⁺X⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex_Neutral [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Ligand_Exchange [label=" + R₂NH"]; Ligand_Exchange -> Amido_Complex; Amido_Complex -> Deprotonation; Deprotonation -> Amido_Complex_Neutral; Amido_Complex_Neutral -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: Key stages of the Buchwald-Hartwig catalytic cycle.

Section 3: General Purification Strategies

The target molecule and its coupled products are often polar, basic, and potentially water-soluble, making purification by standard silica gel chromatography challenging.

Frequently Asked Questions (FAQs)

Q1: My product streaks badly on silica gel, even with high concentrations of methanol in DCM. How can I improve my column chromatography?

A1: This is a common issue for basic amines on acidic silica gel. The strong interaction leads to tailing and poor separation.

  • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 1-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the acidic sites on the silica and improve peak shape.[8]

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[8]

    • Amine-Functionalized Silica: Pre-treated, commercially available amino-silica gel can provide excellent separation for basic compounds.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often the most effective method.[8]

Q2: My product has some water solubility, and I'm losing material during the aqueous workup. Are there alternative workup procedures?

A2: Yes, minimizing aqueous contact is key.

  • Acid-Base Extraction: This technique can be highly effective for isolating your basic product from neutral or acidic impurities.[9] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the purified free-base product back into an organic solvent.

  • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge. Load the crude product onto the cartridge, wash away neutral impurities with an organic solvent, and then elute the desired basic product using a solution of ammonia in methanol.

Q3: Is crystallization a viable purification method for these types of compounds?

A3: Crystallization can be an excellent and scalable method for purifying solid amino alcohols.[9]

  • Free Base Crystallization: Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.

  • Salt Crystallization: Often, forming a salt (e.g., hydrochloride or oxalate) can induce crystallinity. The salt can be isolated and then neutralized in a subsequent step if the free base is required.[10]

References

  • Benchchem.
  • Benchchem.
  • ACS GCI Pharmaceutical Roundtable.
  • Benchchem.
  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Viciosa, M., et al. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Reddit.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia.
  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • Google Patents.
  • Reddit. Purification of strong polar and basic compounds. r/Chempros.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

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Technical Support Center: Resolving Solubility Challenges for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various biological assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your research.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic compound containing both piperidine and azetidine rings.[1] These structural features contribute to its physicochemical properties, which are crucial for understanding its solubility. The presence of basic nitrogen atoms in the piperidine and azetidine moieties suggests that the compound's solubility will be pH-dependent.[1] It is typically supplied as a hydrochloride or dihydrochloride salt, which enhances its aqueous solubility compared to the free base.[1][2]

Key Physicochemical Properties:

PropertyValue/InformationSource
Chemical Formula C9H18N2O (Free Base)[1]
Molecular Weight ~206.7 g/mol (Free Base)[1]
Form Solid[1]
Salt Forms Hydrochloride, Dihydrochloride[1][2]
Aqueous Solubility Moderately soluble in water (as hydrochloride salt)[1]
Chemical Nature Basic, due to piperidine and azetidine nitrogens[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when preparing solutions of this compound for biological assays.

Q1: My compound, supplied as a hydrochloride salt, is not dissolving well in neutral pH buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common challenge for basic compounds. While the salt form improves water solubility, the buffering capacity of PBS can lead to the formation of the less soluble free base.

  • pH Adjustment: The most direct approach is to lower the pH of your solvent. The basic nitrogens in the molecule will be protonated at acidic pH, increasing polarity and solubility. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5-6) or in water first, and then dilute it into your final assay buffer.

  • Use of Co-solvents: If pH adjustment is not compatible with your assay, consider using a small amount of a water-miscible organic co-solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice.[4]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize artifacts.[5][6] Many cell lines can tolerate up to 1% DMSO for short periods, but this should be empirically determined.[7]

  • Stepwise Dilution: Instead of a large, single-step dilution, perform serial dilutions. For example, dilute your DMSO stock into a mixture of buffer and an organic solvent before the final dilution into the aqueous assay buffer.[8]

  • Use of Surfactants: For enzyme assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to the assay buffer can help maintain compound solubility.[9] However, be cautious with cell-based assays as surfactants can be cytotoxic.[9]

  • Sonication: Gentle sonication can help to break down aggregates and improve dispersion.[9]

Q3: I'm concerned about the stability of the azetidine ring in my solutions. What are the best storage practices?

Answer: The strained azetidine ring can be susceptible to ring-opening, particularly under harsh conditions.[10][11]

  • Storage of Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C. However, be aware that freeze-thaw cycles can lead to compound precipitation.[4] To mitigate this, prepare smaller aliquots.

  • Aqueous Solution Stability: Aqueous solutions are generally less stable. It is best practice to prepare fresh aqueous solutions for each experiment.[8] If storage is necessary, store at 2-8°C for a short period (24-48 hours) and protect from light.

  • pH Considerations: Avoid strongly acidic or basic conditions during storage, as these can promote the degradation of the azetidine ring.[10]

Q4: Can I use cyclodextrins to improve the solubility of this compound?

Answer: Yes, cyclodextrins are an excellent option for enhancing the aqueous solubility of poorly soluble compounds.[3][12][13][14][15][16]

  • Mechanism: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the less polar parts of your compound, forming an inclusion complex that is more water-soluble.[12][13]

  • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and are good candidates to try.[17]

  • Protocol: A detailed protocol for using cyclodextrins is provided in the next section.

Experimental Protocols & Methodologies

Protocol 1: Standard Solubilization using DMSO

This protocol is a starting point for preparing a stock solution and subsequent dilutions for most biological assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound salt.

    • Add a sufficient volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is fully dissolved.

  • Intermediate Dilutions:

    • Perform serial dilutions of the DMSO stock solution with 100% DMSO to create a range of concentrations for your dose-response experiments.

  • Final Dilution into Assay Medium:

    • Dilute the intermediate DMSO solutions into your final aqueous assay buffer or cell culture medium.

    • Crucially, ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a level tolerated by your assay system (typically ≤0.5%). [5][6]

Protocol 2: Solubility Enhancement with Cyclodextrins

This method is useful when aqueous solubility is a primary concern and the use of organic solvents needs to be minimized.

  • Prepare a Cyclodextrin Solution:

    • Prepare a stock solution of a suitable cyclodextrin (e.g., 10-40% w/v HP-β-CD) in deionized water or your assay buffer.

  • Complexation:

    • Add the solid this compound to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarification and Sterilization:

    • Centrifuge the solution to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Concentration Determination:

    • It is essential to determine the actual concentration of the solubilized compound in the final solution using an appropriate analytical method, such as HPLC-UV or LC-MS.

Visualization of Methodologies

Diagram 1: Decision Tree for Solubilization Strategy

start Start: Need to solubilize This compound check_salt Is the compound a salt form (e.g., HCl)? start->check_salt dissolve_acidic Attempt to dissolve in slightly acidic buffer (pH 5-6) check_salt->dissolve_acidic Yes dissolve_dmso Prepare a concentrated stock in 100% DMSO check_salt->dissolve_dmso No / Free Base check_solubility Is it fully soluble? dissolve_acidic->check_solubility check_precipitation Does it precipitate upon dilution into aqueous buffer? dissolve_dmso->check_precipitation check_solubility->dissolve_dmso No success Solution ready for assay check_solubility->success Yes check_precipitation->success No troubleshoot Troubleshooting Required check_precipitation->troubleshoot Yes use_cosolvent Use stepwise dilution or add surfactants (non-cellular assays) troubleshoot->use_cosolvent use_cyclodextrin Employ cyclodextrin-based solubilization troubleshoot->use_cyclodextrin use_cosolvent->success use_cyclodextrin->success

Caption: A decision-making workflow for selecting an appropriate solubilization method.

Diagram 2: Experimental Workflow for DMSO-Based Solubilization

step1 Step 1: Stock Preparation Weigh solid compound. Add 100% DMSO to desired concentration (e.g., 10 mM). Vortex/sonicate to dissolve. step2 Step 2: Serial Dilution Prepare intermediate concentrations by serially diluting the stock solution with 100% DMSO. step1->step2 Create dose range step3 Step 3: Final Dilution Add a small volume of the DMSO dilution to the final assay medium (e.g., 2 µL into 198 µL). Ensure final DMSO % is low and consistent. step2->step3 Prepare working solution step4 Step 4: Assay Immediately add the final solution to the assay plate. Include a vehicle control with the same final DMSO concentration. step3->step4 Perform experiment

Caption: Step-by-step workflow for preparing assay solutions using DMSO.

Best Practices for Compound Handling and Assay Integrity

  • Purity Verification: Always ensure the purity of your compound stock, as impurities can affect both solubility and biological activity. If in doubt, analytical techniques like LC-MS or NMR can be used for verification.

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent water absorption, which can decrease the solubility of compounds in stock solutions over time.[4]

  • Vehicle Controls: Always include a vehicle control (the final concentration of solvent(s) used to dissolve the compound) in your experiments. This is critical for distinguishing the effects of the compound from those of the solvent.[6]

  • Solubility Assessment: Before conducting extensive biological assays, it is advisable to perform a kinetic solubility assay to understand the compound's behavior in your specific buffer systems.

  • Compound Management: Proper handling and storage of compound libraries are essential for preserving their integrity and ensuring the accuracy of assay results.[18]

By following the guidance in this technical support document, researchers can effectively address the solubility challenges of this compound, leading to more reliable and reproducible data in their biological assays.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ChemShuttle. (n.d.). This compound hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • CymitQuimica. (n.d.). This compound dihydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2025, August 6). Cyclodextrins as pharmaceutical solubilizers. Request PDF.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (1996, October). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • Benchchem. (2025, December). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF.
  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1....
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • LOUISIANA STATE UNIVERSITY. (n.d.). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

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Technical Support Center: Crystallization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride (CAS No. 1403766-74-4). As a critical synthetic intermediate in the pharmaceutical industry, obtaining a stable and pure crystalline form is paramount for consistent downstream applications and regulatory compliance.[1] This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to address common crystallization issues.

Troubleshooting Crystallization of this compound hydrochloride

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and actionable solutions.

Q1: My compound "oiled out" during crystallization instead of forming a solid. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This typically happens under conditions of high supersaturation where the solution temperature is above the melting point of the solute in its impure state. For amine hydrochlorides, this can also be triggered by pH shifts or the presence of excess water.

Causality & Solutions:

  • Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute exceeds its solubility limit so rapidly that molecules don't have time to orient into a crystal lattice.

    • Solution: Reduce the cooling rate. Instead of a standard ice bath, allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. Using an insulated container like a Dewar flask filled with warm water can provide an excellent slow-cooling environment.[2][3]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, requiring extreme conditions (very low temperature or high anti-solvent concentration) to induce precipitation, which favors oiling.

    • Solution: Re-evaluate your solvent system. Dissolve the compound in a minimal amount of a polar, "good" solvent (like isopropanol or ethanol) and then slowly add a non-polar "anti-solvent" (like diethyl ether or ethyl acetate) at a slightly elevated temperature until persistent cloudiness is observed.[4][5] Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[4]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If you suspect impurities, especially colored ones, perform a hot filtration step with activated charcoal before setting up the crystallization.[3] Ensure the purity of the starting material is high before attempting crystallization.

  • pH Fluctuation: As a hydrochloride salt of a basic compound, an inappropriate pH can lead to the formation of the free base, which is likely an oil at room temperature.[1]

    • Solution: Ensure the solution remains acidic. When using aqueous or protic solvents, a slight excess of HCl (e.g., using HCl in isopropanol) can suppress the equilibrium from shifting towards the free base. The pH of the solution can have a significant impact on crystal formation and size.[6][7]

Q2: No crystals are forming even after cooling the solution for an extended period. What should I do?

A2: The failure of crystals to form indicates that the solution has not reached a sufficient level of supersaturation or that the energy barrier for nucleation is too high.

Causality & Solutions:

  • Insufficient Supersaturation: The compound may be too soluble in the chosen solvent system, even at low temperatures.

    • Solution 1 (Evaporation): Allow the solvent to evaporate slowly. Cover the vessel with a cap or foil with a few small holes poked in it to control the evaporation rate.[8][9]

    • Solution 2 (Anti-Solvent): If using a single solvent, carefully add an anti-solvent dropwise to the clear solution until turbidity appears, then allow it to stand.[4]

    • Solution 3 (Concentration): If the volume is large, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[3]

  • High Nucleation Energy Barrier: The solution is supersaturated, but the molecules lack a surface or the kinetic energy to begin forming a crystal lattice.

    • Solution 1 (Seeding): Add a "seed crystal" – a tiny speck of the solid compound – to the cold solution.[3] This provides a template for crystal growth.

    • Solution 2 (Scratching): Vigorously scratch the inside of the glass vessel just below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[3]

Q3: The crystallization was too rapid, resulting in a fine powder or small needles. How can I obtain larger, higher-quality crystals?

A3: Rapid precipitation, or "crashing out," traps impurities and solvent within the crystal lattice, leading to a low-purity product and often an amorphous or poorly crystalline solid.[3][10] The goal is to slow down the crystal growth process.

Causality & Solutions:

  • Solution is Too Concentrated: Starting with a solution that is too close to its saturation point at high temperature will cause it to become supersaturated too quickly upon cooling.

    • Solution: Add a small amount of additional hot solvent (10-20% more) to the dissolved sample.[3] This ensures that crystallization begins at a lower temperature, proceeding more slowly and controllably.

  • Excessive Thermal Shock: Moving a hot flask directly to a very cold environment is a primary cause of rapid precipitation.

    • Solution: Employ gradual cooling. Let the flask cool on the benchtop, insulated from the surface by a cork ring or paper towels, before transferring it to a colder environment like a refrigerator.[3]

  • Agitation: Stirring or agitating a supersaturated solution can induce mass nucleation, leading to many small crystals.

    • Solution: Allow the crystallization vessel to remain completely still in a vibration-free location.[2]

Q4: I'm observing inconsistent results between batches, including different melting points and dissolution rates. Could this be due to polymorphism?

A4: Yes, this is a classic sign of polymorphism. Active pharmaceutical ingredients (APIs) and their salts can often exist in multiple crystalline forms, known as polymorphs, which have different crystal lattice arrangements.[11][12] These forms can have distinct physicochemical properties, including solubility, stability, and melting point.[11]

Causality & Solutions:

  • Uncontrolled Crystallization Conditions: Minor variations in solvent, temperature, cooling rate, or humidity can lead to the formation of different polymorphs.[13]

    • Solution: Rigorously control and document all crystallization parameters. Develop a standard operating procedure (SOP) and adhere to it strictly. Key parameters to control include solvent choice, concentration, cooling profile, and agitation.

  • Metastable Forms: You may be crystallizing a less stable (metastable) form that sometimes converts to a more stable form.

    • Solution: Conduct a polymorph screen. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, etc.) to intentionally produce different forms.[13] Characterize each solid form using the techniques below to identify the most stable polymorph, which is typically desired for development.[14]

  • Characterization: To confirm polymorphism, you must analyze the solid-state properties of your material.

    • Recommended Techniques:

      • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs, as each crystal form will produce a unique diffraction pattern.[10][15]

      • Differential Scanning Calorimetry (DSC): This technique can identify different melting points and phase transitions between polymorphs.[14][15]

      • Thermogravimetric Analysis (TGA): This is useful for identifying solvates or hydrates, which are sometimes mistaken for polymorphs.[14]

Visual Troubleshooting Guide

The following decision tree provides a systematic workflow for addressing common crystallization failures.

G start Initial Observation of Crystallization Outcome oil Compound Oiled Out start->oil Liquid/Gummy Phase no_xtal No Crystals Formed start->no_xtal Clear Solution fine_powder Fine Powder / Crashing start->fine_powder Rapid Solid Formation success Good Crystals Formed start->success Slow Solid Formation action_oil1 1. Reduce Cooling Rate (Slow Cool / Insulate) oil->action_oil1 action_no_xtal1 1. Induce Nucleation (Scratch / Seed Crystal) no_xtal->action_no_xtal1 action_fine1 1. Use More Solvent (Reduce Concentration) fine_powder->action_fine1 characterize Characterize Solid (XRPD, DSC, TGA) success->characterize action_oil2 2. Re-evaluate Solvent (Use Anti-Solvent) action_oil1->action_oil2 action_oil3 3. Purify Material (Charcoal Treatment) action_oil2->action_oil3 action_no_xtal2 2. Increase Supersaturation (Evaporate / Add Anti-Solvent) action_no_xtal1->action_no_xtal2 action_fine2 2. Slow Down Cooling (Insulate Flask) action_fine1->action_fine2

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)
  • Q1: What are the key physicochemical properties of this compound to consider for crystallization?

    • A1: The molecule contains two basic nitrogen atoms (in the azetidine and piperidine rings), making it amenable to forming hydrochloride salts.[1] Its structure includes a hydroxyl group, which can participate in hydrogen bonding and may lead to the formation of hydrates or solvates. The compound is a solid and is moderately soluble in water.[1] Its hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.

  • Q2: How does pH affect the crystallization of this compound?

    • A2: pH is a critical parameter. The compound is a salt of a weak base and a strong acid. The pH must be kept in the acidic range to ensure the compound remains in its protonated, salt form. An increase in pH towards neutral or basic conditions will deprotonate the nitrogen atoms, yielding the free base. The free base has drastically different solubility properties and is more likely to be an oil, preventing crystallization of the salt.[7][16]

  • Q3: What is the best general approach for selecting a solvent system?

    • A3: A systematic screening approach is best. Start by testing the compound's solubility in a range of common solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[8] The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9] More commonly, a two-solvent (solvent/anti-solvent) system is required.[4] A good starting point for this compound would be dissolving it in a polar protic solvent like isopropanol (IPA) and using a less polar solvent like ethyl acetate or diethyl ether as the anti-solvent.

  • Q4: Which analytical techniques are essential for characterizing the final crystalline product?

    • A4: To ensure the quality, identity, and consistency of your crystalline material, a suite of analytical techniques is necessary.[10]

      • Identity and Purity: NMR and Mass Spectrometry (to confirm chemical structure), HPLC (to determine chemical purity).

      • Crystalline Form: X-Ray Powder Diffraction (XRPD) is the most definitive method for identifying the crystal form and detecting polymorphism.[10][15]

      • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.[14]

      • Solvate/Hydrate Analysis: Thermogravimetric Analysis (TGA) to detect the presence of bound solvent or water.[14]

Recommended Crystallization Protocol: Anti-Solvent Addition

This protocol provides a robust starting point for obtaining crystalline this compound hydrochloride.

Materials:

  • This compound hydrochloride (crude solid)

  • Isopropanol (IPA), reagent grade

  • Ethyl Acetate, reagent grade

  • Erlenmeyer flask

  • Magnetic stir bar and stir plate with heating

  • Filter funnel and filter paper (for hot filtration, if needed)

  • Crystallization dish or beaker

  • Watch glass to cover

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of the compound in the minimum amount of warm (~50 °C) isopropanol with stirring. Start with 5 mL of IPA and add in 0.5 mL increments until the solid is fully dissolved.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm crystallization vessel.

  • Anti-Solvent Addition: While maintaining the solution at ~50 °C with gentle stirring, add ethyl acetate dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of warm isopropanol (just enough) to make the solution clear again. This brings the solution to a state of near-saturation.

  • Cooling and Crystallization: Remove the vessel from heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the vessel. Crystal formation should begin within 30-60 minutes.

  • Maturation: Once the vessel has reached room temperature, place it in a refrigerator (4 °C) for at least 4 hours, or overnight, to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the crystals on the filter with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

  • Characterization: Analyze the dried solid using XRPD and DSC to confirm its crystalline nature and thermal properties.

Data Summary: Impact of Key Parameters on Crystallization
ParameterLow Setting EffectHigh Setting EffectRationale & Recommendation
Cooling Rate Slow cooling promotes large, pure crystals.Rapid cooling ("crash") leads to small, impure crystals or oiling out.Recommendation: Cool slowly. Allow the solution to reach room temperature before refrigerating.[2][3]
Solvent Polarity Low polarity (anti-solvent) decreases solubility, inducing precipitation.High polarity (good solvent) increases solubility.Recommendation: Use a binary system. Dissolve in a polar solvent and add a non-polar anti-solvent to control supersaturation.[4]
pH Acidic pH (e.g., < 5) maintains the hydrochloride salt form.Near-neutral or basic pH can form the free base, leading to oiling.Recommendation: Ensure the system remains acidic. Use of HCl in an alcohol solvent can be beneficial.[7][16]
Concentration Low concentration may prevent crystallization (insufficient supersaturation).High concentration can lead to rapid precipitation or oiling out.Recommendation: Target the "metastable zone" by finding the minimum hot solvent and then adding a slight excess (5-10%).
References
  • This compound hydrochloride - ChemShuttle.

  • API Crystallinity and Polymorphism - Pharma Innovation.

  • Crystallinity Determination for API Development - Labinsights.

  • common challenges in working with piperidine-based compounds - Benchchem.

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  • Solid form analysis: Get up close and personal with your API - Malvern Panalytical.

  • Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids | Request PDF - ResearchGate.

  • XRD1001 - How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API - Rigaku.

  • Guide for crystallization.

  • US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents.

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.

  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate - ResearchGate.

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - University of Southampton.

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  • Standard Operating Procedure - The Safety Net.

  • Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening - Mitacs.

  • How does the solvent or pH affect the formation of weak bonds in crystal packing?

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  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH.

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.

  • 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride - Fluorochem.

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  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC - NIH.

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Understanding the degradation pathways of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its chemical stability. Here, we provide in-depth answers to frequently asked questions and a practical troubleshooting guide to assist in your experimental work. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate and resolve stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key heterocyclic systems and a tertiary alcohol:

  • Azetidine Ring: This is a four-membered nitrogen-containing heterocycle. Its significant ring strain makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[1][2] The nitrogen atom's basicity and the strain energy of the ring are critical factors in its reactivity.[2]

  • Piperidine Ring: This six-membered ring is substantially more stable than the azetidine ring.[3] However, the tertiary amine within the ring is a potential site for oxidation, which can lead to the formation of an N-oxide.[4]

  • Tertiary Alcohol: The hydroxyl group on the piperidine ring introduces a potential site for dehydration reactions, especially under strong acidic or thermal stress, which could lead to the formation of an unsaturated product.

Understanding these structural liabilities is the first step in designing robust experiments and developing stable formulations.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its functional groups, this compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and potentially thermal or photolytic degradation. The most significant pathway often involves the strained azetidine ring.

  • Acid-Catalyzed Hydrolysis/Ring Opening: The azetidine nitrogen can be protonated under acidic conditions, making the ring highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This leads to the opening of the four-membered ring to form an amino alcohol derivative.[5][6]

  • Oxidation: The tertiary amine of the piperidine ring is the most likely site for oxidation. Reaction with oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can form the corresponding N-oxide.[4]

  • Thermal Degradation: High temperatures can promote various reactions. For the piperidine moiety, thermal stress can lead to complex degradation reactions, including potential "arm switching" if other amines are present.[7] Dehydration of the tertiary alcohol is also a possibility.

Below is a diagram illustrating these potential primary degradation pathways.

Degradation_Pathways Potential Degradation Pathways cluster_main cluster_products Parent 1-(Azetidin-3-yl)-4- methylpiperidin-4-ol RingOpened Azetidine Ring-Opened Product (e.g., Amino Alcohol) Parent->RingOpened Acidic Hydrolysis (H⁺/H₂O) [Major Pathway] N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Dehydrated Dehydrated Product (Alkene) Parent->Dehydrated Thermal/Acidic Stress (Heat/H⁺) [Minor Pathway] Forced_Degradation_Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24, 48 hrs) stress->sample neutralize Neutralize/Quench Reaction (If necessary) sample->neutralize analyze Analyze via Stability-Indicating Method (e.g., RP-HPLC with UV/MS detector) neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study This protocol outlines a general procedure for conducting a forced degradation study. [4][8]

  • Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.

  • Materials:

    • This compound

    • HPLC-grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV or Mass Spectrometry (MS) detector

    • Photostability chamber and calibrated oven

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water). The choice of solvent is critical and should ensure the compound's solubility without causing degradation on its own.

  • Stress Conditions: For each condition, a parallel control sample (unstressed compound in the same solvent) should be analyzed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9]

    Stress Condition Reagent/Condition Temperature Duration Rationale & Causality
    Acid Hydrolysis 0.1 M HCl Room Temp → 60°C 2 - 48 hours To assess susceptibility to acid-catalyzed degradation, primarily azetidine ring-opening. [2][6]Elevated temperature may be required if no degradation is observed at room temperature.
    Base Hydrolysis 0.1 M NaOH Room Temp → 60°C 2 - 48 hours To evaluate stability in alkaline conditions. While less likely to affect the core structure than acid, it is a standard stress test.
    Oxidation 3% H₂O₂ Room Temp 2 - 24 hours To induce oxidation, primarily targeting the tertiary amine of the piperidine ring to form an N-oxide. [4]
    Thermal Degradation Solid & Solution 80°C 48 - 72 hours To identify thermally labile points in the molecule, such as potential dehydration of the tertiary alcohol. [7]

    | Photolytic Degradation | Solid & Solution | ICH Q1B Guidelines | Per ICH Q1B | To determine if the molecule is light-sensitive, which can initiate degradation through radical mechanisms. [10]|

  • Analysis: At specified time points, withdraw samples, neutralize if necessary (e.g., acid/base samples), and dilute to an appropriate concentration. Analyze all stressed and control samples using a developed stability-indicating method, such as RP-HPLC. [11][12]Monitor for new peaks and the decrease in the parent compound's peak area.

Q4: Which analytical techniques are best for analyzing the degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase C18 column is often a good starting point. [4][13]Method development is crucial to ensure that all degradants are well-resolved from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products. [12]By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products, which provides critical information about their molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns (MS/MS) can help elucidate the structures. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, it is often necessary to isolate them using preparative HPLC and then analyze them by NMR (¹H, ¹³C, and 2D-NMR). [6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions & Field Insights
Appearance of multiple unexpected peaks in my HPLC/LC-MS analysis. 1. Degradation of the compound under analytical, sample preparation, or storage conditions. [4] 2. Interaction with excipients or container materials. [14] 3. Contamination of solvent or glassware.1. Confirm Degradation: Immediately analyze a freshly prepared sample as a baseline. Perform the forced degradation study (Protocol 1) to see if the unexpected peaks match any of the generated degradants. [15] 2. Isolate Variables: Re-evaluate your sample preparation and storage conditions (pH, temperature, light exposure). The azetidine ring is particularly sensitive to acidic pH. [1][2]Ensure your mobile phase is not overly acidic if you observe on-column degradation. 3. Check for Interactions: If working with a formulation, analyze the API alone to rule out excipient interactions. [16]
Rapid loss of the parent compound in my sample solution. 1. High reactivity under specific conditions (e.g., acidic pH leading to rapid azetidine ring-opening). [2] 2. Adsorption of the compound onto the surface of the sample vial or container.1. Modify Stress Conditions: If degradation is too rapid (e.g., >50% in the first time point), reduce the severity of the stressor (e.g., lower acid concentration, lower temperature, shorter duration). The goal is controlled degradation. [6] 2. Investigate Adsorption: Use different types of vials (e.g., glass vs. polypropylene, silanized glass) to check for non-specific binding. Analyze the supernatant after centrifugation to confirm.
Precipitate formation during the degradation study. 1. Formation of an insoluble degradation product or polymer. 2. The degradation product may have a different solubility profile than the parent compound. [4] 3. Saturation of the solution due to solvent evaporation at elevated temperatures.1. Characterize Precipitate: If possible, isolate the precipitate by centrifugation or filtration. Attempt to dissolve it in various solvents and analyze it using techniques like NMR or MS to identify it. [4] 2. Adjust Concentration: Consider starting with a lower initial concentration of your compound to keep potential degradants in solution. 3. Ensure Proper Sealing: Use tightly sealed vials for thermal studies to prevent solvent loss.
Inconsistent analytical results (poor reproducibility). 1. Inconsistent sample preparation or handling. 2. Instability of degradation products. Some initial degradation products can be intermediates that further degrade into other species. [16] 3. Issues with the HPLC system (e.g., pump seals, leaks, column degradation). 1. Standardize Procedures: Ensure meticulous and consistent execution of the protocol, especially timing, temperature control, and neutralization steps. 2. Time-Course Study: Perform a detailed time-course analysis to understand the kinetics of degradation. This can reveal if you are observing unstable intermediates. 3. System Suitability: Before each analytical run, perform a system suitability test to ensure the HPLC system is performing correctly. Flush the system regularly, especially after using buffers, to prevent salt precipitation.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Chen, E., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 55(35), 9514–9523. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. National Center for Biotechnology Information. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Organic Letters, 23(20), 7859–7863. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Sparrow Chemical. (2025). What are the products of azetidine ring - expansion reactions?. Sparrow Chemical Blog. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. IJPR. [Link]

  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(18), 4729-4739. [Link]

  • Ghysels, A., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 123(42), 9043–9055. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]

  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Eriksson, L. A., & Malkin, V. G. (2000). Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. Journal of the American Chemical Society, 122(39), 9452-9458. [Link]

  • National Institutes of Health. (2018). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC. [Link]

  • Adamska, A., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4967. [Link]

  • Sravani, G., et al. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research, 14(2), 163-169. [Link]

  • Stolarik, D. F., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4628-4642. [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the process development and scale-up of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and drug development sectors. It addresses common challenges and provides practical, field-tested solutions in a direct question-and-answer format. Our approach is grounded in fundamental chemical principles to ensure you can adapt and troubleshoot effectively as you transition from bench-scale synthesis to larger-scale production.

Part 1: Foundational Strategy & Core Synthesis FAQs

This section addresses the most common initial questions regarding the synthesis and scale-up of the target molecule, focusing on the selection of a robust synthetic route.

Q1: What is the most common and scalable synthetic route for preparing this compound?

A1: The most industrially viable and scalable approach is a convergent synthesis strategy involving the reductive amination of a protected azetidin-3-one with 4-methylpiperidin-4-ol, followed by deprotection. This method is favored over linear strategies due to its efficiency, higher overall yields, and easier purification of intermediates.

The general workflow is as follows:

G cluster_0 Upstream Synthesis cluster_1 Core Reaction & Scale-Up cluster_2 Downstream & Final API Azetidinone N-Boc-azetidin-3-one (Key Starting Material 1) ReductiveAmination Reductive Amination (e.g., Na(OAc)3BH) Azetidinone->ReductiveAmination Piperidinol 4-Methylpiperidin-4-ol (Key Starting Material 2) Piperidinol->ReductiveAmination CoupledProduct N-Boc-1-(Azetidin-3-yl)-4- methylpiperidin-4-ol ReductiveAmination->CoupledProduct C-N Bond Formation Deprotection Deprotection (e.g., TFA or HCl) CoupledProduct->Deprotection FinalProduct 1-(Azetidin-3-yl)-4- methylpiperidin-4-ol (Final Product) Deprotection->FinalProduct Purification Purification / Crystallization FinalProduct->Purification API Final API Salt Form Purification->API

Caption: High-level convergent synthesis workflow.

This reductive amination pathway is advantageous because the starting materials are either commercially available or can be synthesized via well-established methods. The reaction conditions are generally mild and tolerant of various functional groups, which minimizes side-product formation.

Q2: My reductive amination is sluggish or stalling at large scale. What are the likely causes and how can I fix it?

A2: This is a frequent scale-up challenge. The root cause often lies in one of several factors related to reaction kinetics and mass transfer.

  • Insufficient Drying/Water Content: Reductive aminations, particularly those using borohydride reagents like sodium triacetoxyborohydride (STAB), are highly sensitive to water. Water can hydrolyze the reducing agent and the intermediate iminium ion, leading to stalled reactions and the formation of byproducts.

    • Troubleshooting:

      • Ensure all starting materials and the solvent are rigorously dried. Use Karl Fischer titration to quantify water content (<0.05% is a good target).

      • Consider adding a drying agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture, but be mindful of potential adsorption of reagents.

  • pH Control: The formation of the crucial iminium intermediate is pH-dependent. The reaction is typically most efficient in a mildly acidic environment (pH 5-6).

    • Troubleshooting:

      • The addition of acetic acid is common to catalyze iminium formation. On scale-up, localized pH drops during addition can cause degradation. Ensure slow, subsurface addition of the acid with vigorous mixing.

      • Monitor the reaction pH. If it's too low, it can lead to side reactions; if too high, iminium formation will be slow.

  • Reagent Stability and Addition: STAB can be problematic on a large scale due to its powdery nature (dusting) and sensitivity to moisture.

    • Troubleshooting:

      • Consider using alternative reducing agents that might be more suitable for your process, such as sodium cyanoborohydride (NaCNBH₃) if your process can handle the cyanide risk, or switching to catalytic hydrogenation (H₂, Pd/C), which is often cleaner and more atom-economical on a large scale.

      • If using STAB, consider a portion-wise addition strategy to control the exotherm and maintain a steady reaction rate.

Q3: I'm seeing significant amounts of a bis-alkylated impurity. How do I prevent this?

A3: The formation of a tertiary amine impurity, where the azetidine nitrogen reacts twice, is a common issue. This typically arises from the reaction of the desired product with the starting azetidin-3-one.

  • Causality: This side reaction is favored when there is a high local concentration of the azetidinone starting material relative to the 4-methylpiperidin-4-ol.

  • Mitigation Strategies:

    • Reverse Addition: Instead of adding the reducing agent to a mixture of the amine and ketone, try adding a solution of the azetidinone slowly to the mixture of the piperidinol and the reducing agent. This ensures the azetidinone is the limiting reagent at any given time, minimizing its chance to react with the product.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4-methylpiperidin-4-ol. This competitively inhibits the product from reacting with the remaining azetidinone.

    • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of the undesired second alkylation more than it reduces the rate of the desired primary reaction.

Part 2: Process Control & Optimization Troubleshooting

This section focuses on the physical and operational challenges encountered during the scale-up process itself.

Q4: The final deprotection step with Trifluoroacetic Acid (TFA) is creating purification nightmares. What are my options?

A4: While TFA is effective for Boc deprotection at the lab scale, its volatility, corrosiveness, and the difficulty of removing trifluoroacetate salts make it challenging for large-scale operations.

  • Alternative Reagents:

    • HCl in a suitable solvent (e.g., isopropanol, dioxane, or methanol) is the industry standard. It forms the hydrochloride salt of your final product directly, which often has favorable crystallinity, facilitating isolation and purification by filtration.

    • Methanolic HCl: Can be prepared in situ and is highly effective. However, be cautious about potential esterification if your molecule has susceptible functional groups.

  • Process Considerations for HCl:

    • Exotherm Control: The addition of HCl gas or concentrated aqueous HCl is highly exothermic. Ensure your reactor has adequate cooling capacity and use slow, controlled addition.

    • Material Compatibility: Use glass-lined or other acid-resistant reactors.

    • Crystallization: The hydrochloride salt may crystallize directly from the reaction mixture. It's crucial to study the solubility profile to develop a robust crystallization procedure that ensures high purity and good crystal form.

Q5: My product isolation involves a difficult work-up, and I'm losing yield due to the product's high water solubility. How can I improve this?

A5: The final product, being a small, polar di-amine alcohol, is expected to have high aqueous solubility, making standard extractive work-ups inefficient.

  • Strategy 1: Salt Formation and Crystallization (Preferred)

    • As mentioned in Q4, forming a salt (e.g., hydrochloride, sulfate, or tartrate) is the most effective strategy. Salts are typically crystalline solids with much lower solubility in organic solvents, allowing for direct isolation by filtration. This avoids aqueous work-ups entirely.

  • Strategy 2: Modified Extraction

    • If an extraction is unavoidable, use a brine wash (saturated NaCl solution) to decrease the solubility of your amine in the aqueous layer (salting-out effect).

    • Use solvents that are more effective at extracting polar compounds, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 8:2 ratio). Perform multiple extractions (5-6 times) to maximize recovery.

  • Strategy 3: Solvent Swap and Distillation

    • After the reaction, you can perform a solvent swap to a solvent in which the product is insoluble, potentially inducing crystallization. This requires careful selection of the solvent system.

Data Summary: Reductive Amination Conditions
ParameterLab-Scale (Typical)Scale-Up RecommendationRationale
Reducing Agent Na(OAc)₃BHCatalytic Hydrogenation (Pd/C) or portion-wise Na(OAc)₃BHImproved safety, atom economy, and easier work-up with hydrogenation. Portion-wise addition controls exotherm.
Solvent Dichloromethane (DCM)2-MeTHF or Isopropyl AcetateGreener solvent choices with higher boiling points, reducing exposure and improving process safety.
Temperature Room Temperature0-10 °C during addition, then ramp to 20-25 °CBetter control over reaction exotherm and potential side reactions.
pH Control Acetic Acid (1.5 eq)Slow addition of Acetic Acid (1.1 eq)Minimizes byproduct formation and ensures optimal pH for iminium formation without excess acid.
Work-up Aqueous Wash & ExtractionDirect crystallization via salt formationAvoids emulsion and yield loss issues associated with extracting a polar product.

Part 3: Advanced Troubleshooting & Impurity Control

Q6: I've identified an impurity related to the opening of the azetidine ring. What causes this and how can it be prevented?

A6: The azetidine ring is strained and susceptible to nucleophilic attack, especially under acidic conditions or at elevated temperatures.

  • Mechanism of Degradation: Strong acids used in deprotection (or as catalysts) can protonate the azetidine nitrogen, activating the ring. Nucleophiles present in the reaction mixture (e.g., water, chloride ions, or even the piperidinol oxygen) can then attack one of the ring carbons, leading to ring-opened byproducts.

G cluster_0 Degradation Pathway Azetidine Protonated Azetidinium Ion RingOpening Nucleophilic Attack on Ring Carbon Azetidine->RingOpening Nucleophile Nucleophile (Nu-) (e.g., H2O, Cl-) Nucleophile->RingOpening Impurity Ring-Opened Impurity (e.g., Amino alcohol) RingOpening->Impurity Irreversible

Caption: Azetidine ring-opening degradation pathway.

  • Preventative Measures:

    • Temperature Control: Perform the deprotection step at the lowest effective temperature. For HCl deprotection, this might be 0-5 °C.

    • Minimize Reaction Time: Monitor the reaction closely by HPLC or UPLC and proceed with work-up as soon as the reaction is complete to minimize the product's exposure to harsh conditions.

    • Choice of Acid: Use the minimum stoichiometric amount of acid required for the reaction. Anhydrous conditions are highly recommended.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. A comprehensive review of reductive amination reactions, their mechanisms, and applications in drug synthesis. [Link]

  • Azetidines in Medicinal Chemistry: A Review. Molecules. This article provides insights into the synthesis and reactivity of the azetidine ring system, which is crucial for understanding potential side reactions. [Link]

  • Practical Organic Synthesis: A Student's Guide. John Wiley & Sons. A foundational text covering practical aspects of organic synthesis, including reaction work-ups and purification techniques relevant to the challenges discussed. [Link]

  • Scale-up of Chemical Processes. American Chemical Society. Provides general principles and case studies on the challenges of scaling chemical reactions from the lab to the plant. [Link]

Validation & Comparative

A Comparative Guide to 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol and Structurally Related Piperidine Analogs in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Evolution of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous and versatile scaffolds in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3] Its prevalence is due to a combination of favorable characteristics: a basic nitrogen atom for modulating solubility and target engagement, a stable saturated ring system, and a three-dimensional chair conformation that allows for precise vectorial presentation of substituents.[1] Drug discovery programs continuously seek to optimize this privileged scaffold to enhance potency, selectivity, and pharmacokinetic properties.[4][5]

A recent area of exploration involves the incorporation of strained ring systems, such as azetidine, onto the piperidine core.[6][7] The compound 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol (Compound A) exemplifies this strategy. The azetidine moiety, a four-membered nitrogen-containing heterocycle, serves as a rigid, compact, and polar substituent that can profoundly influence a molecule's physicochemical and pharmacological profile compared to more traditional N-alkyl or N-aryl groups.[8][9] While primarily utilized as a synthetic intermediate for bioactive molecules targeting conditions like neurological disorders and cancer, its intrinsic properties merit a detailed comparative analysis.[10]

This guide provides an in-depth framework for evaluating Compound A against a curated set of structurally related piperidine analogs. We will dissect the causal relationships between structural modifications and their impact on key drug-like properties, from fundamental physicochemical characteristics to complex in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The experimental protocols described herein represent a self-validating system for the objective comparison of novel chemical entities in a preclinical research setting.

For the purpose of this guide, we will compare Compound A with three logically selected analogs to probe the structure-activity relationships (SAR):

  • Analog 1: 4-Methylpiperidin-4-ol: The parent piperidine core. This baseline analog allows for the direct assessment of the azetidin-3-yl group's contribution.

  • Analog 2: 1-Cyclopropyl-4-methylpiperidin-4-ol: A carbocyclic analog. Replacing the azetidine with a cyclopropyl group helps differentiate the effects of a strained ring from the specific properties of the heterocyclic nitrogen atom.

  • Analog 3: 1-(Pyrrolidin-3-yl)-4-methylpiperidin-4-ol: A homologous heterocyclic analog. Comparing the four-membered azetidine to the five-membered pyrrolidine ring highlights the impact of ring size, flexibility, and basicity.[11]

Part 1: Comparative Physicochemical Profiling

The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as basicity (pKa), lipophilicity (logP), and aqueous solubility are foundational to a compound's ADME profile.[12][13] Early assessment of these properties is critical to identifying potential liabilities and guiding structural optimization.[14]

Rationale for Experimental Choices
  • pKa: The ionization state of a molecule at physiological pH (approx. 7.4) dictates its solubility, permeability, and potential for target interaction. The basic nitrogen atoms in the piperidine and azetidine/pyrrolidine rings are key determinants of pKa. Potentiometric titration provides a gold-standard measurement of this property.[15]

  • logP/logD: The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is a crucial measure of lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic stability.[11] A compound that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic may suffer from poor solubility and high metabolic turnover.[12]

  • Aqueous Solubility: Adequate solubility is a prerequisite for absorption and distribution. Poor solubility can lead to erratic absorption and is a major hurdle in formulation development. Kinetic solubility assays using techniques like nephelometry provide a high-throughput assessment suitable for early discovery.

Experimental Protocol 1: Potentiometric pKa Determination
  • Preparation: Accurately weigh 1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of a methanol/water mixture (e.g., 50:50).

  • Titration: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) to protonate all basic centers fully.

  • Titration Curve: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.5 M KOH), recording the pH after each incremental addition.

  • Analysis: Plot the pH versus the volume of KOH added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve using appropriate software for calculation.

Comparative Physicochemical Data (Hypothetical)
Compound Structure Key Structural Feature Predicted pKa (Piperidine N) Predicted pKa (Substituent N) Calculated logP Aqueous Solubility (pH 7.4, µM)
Compound A This compoundAzetidine Ring~9.5~10.00.9> 200
Analog 1 4-Methylpiperidin-4-olUnsubstituted NN/AN/A1.1> 200
Analog 2 1-Cyclopropyl-4-methylpiperidin-4-olCyclopropyl Group~9.6N/A1.8~150
Analog 3 1-(Pyrrolidin-3-yl)-4-methylpiperidin-4-olPyrrolidine Ring~9.5~11.20.7> 200

Interpretation: The introduction of the polar azetidine (Compound A ) and pyrrolidine (Analog 3 ) rings is expected to decrease lipophilicity (logP) and increase aqueous solubility compared to the N-cyclopropyl analog.[11] The presence of two basic centers in Compounds A and 3 offers multiple protonation states, which can be strategically leveraged for formulation, while potentially increasing complexity in physiological interactions.

Part 2: Comparative In Vitro Pharmacological Evaluation

To understand how structural changes affect biological activity, we must assess both target binding affinity and functional modulation. For this guide, we will use the human Muscarinic Acetylcholine M3 Receptor (M3R) as a representative G-protein coupled receptor (GPCR) target, as it is frequently modulated by piperidine-containing ligands.[16][17]

Workflow for Pharmacological Characterization

G A Step 1: Radioligand Binding Assay B Determine Target Affinity (Ki) A->B Yields C Step 2: Functional GTPγS Assay B->C Informs Concentration Range for D Determine Functional Potency (EC50) & Efficacy (% Activation) C->D Yields E Classify Compound: Agonist, Antagonist, or Inverse Agonist D->E Allows

Experimental Protocol 2: M3R Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[17][18]

  • Reagents:

    • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human M3R.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

    • Assay Buffer: 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Atropine (10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine the M3R membrane preparation (10-20 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM, near its Kd), and serially diluted concentrations of the test compound (e.g., from 10 pM to 100 µM).

    • Incubate at room temperature for 3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

  • Detection: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 3: [³⁵S]-GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GPCR, providing a direct readout of functional agonism.[19]

  • Reagents:

    • M3R membrane preparation (as above).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: Guanosine diphosphate (e.g., 10 µM final concentration).

    • Radioligand: [³⁵S]-GTPγS.

  • Assay Procedure:

    • Pre-incubate M3R membranes with GDP and varying concentrations of the test compound for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]-GTPγS (e.g., 0.3 nM final concentration).

    • Incubate for 60 minutes at 30°C.

  • Detection & Analysis: Terminate the reaction by rapid filtration as described in Protocol 2. Measure bound [³⁵S]-GTPγS via scintillation counting. Plot the stimulation of [³⁵S]-GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like carbachol).

Comparative Pharmacological Data (Hypothetical)
Compound M3R Binding Affinity (Ki, nM) M3R Functional Activity (EC50, nM) Efficacy (% of Full Agonist) Pharmacological Profile
Compound A 154595%Potent Agonist
Analog 1 > 10,000No activity0%Inactive
Analog 2 15050080%Moderate Agonist
Analog 3 82598%Potent Agonist

Interpretation & SAR:

  • The unsubstituted piperidine (Analog 1 ) is inactive, demonstrating that the N-substituent is essential for M3R interaction.

  • The azetidinyl (Compound A ) and pyrrolidinyl (Analog 3 ) groups confer high potency, suggesting the basic nitrogen within these rings forms a critical interaction with the receptor.

  • Analog 3 is slightly more potent than Compound A , which could be due to the greater conformational flexibility of the five-membered ring allowing for an optimal binding pose.

  • The N-cyclopropyl group (Analog 2 ) is tolerated but results in a ~10-fold loss in binding affinity compared to Compound A , indicating that while N-substitution is required, the heterocyclic nitrogen provides a superior interaction, likely through hydrogen bonding.

Part 3: Comparative ADME & Druglikeness Profiling

A potent compound is only useful if it can reach its target in the body. ADME profiling assesses a compound's potential for success as an oral drug.[20][21]

Structure-Activity Relationship (SAR) Logic

G cluster_0 Structural Modification cluster_1 Predicted Impact on Properties A Compound A (Azetidine) D Lipophilicity (logP) A->D Decreases E Metabolic Stability A->E May Increase (Blocks N-dealkylation) F Permeability A->F May Decrease (Increased Polarity) B Analog 2 (Cyclopropyl) B->D Increases B->E May Decrease (Metabolic soft spot) B->F May Increase C Analog 3 (Pyrrolidine) C->D Decreases C->E May Increase C->F May Decrease

Experimental Protocol 4: Liver Microsomal Stability Assay

This in vitro assay predicts the rate of phase I metabolism by exposing the compound to liver enzymes.[11]

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), reaction buffer.

  • Procedure:

    • Pre-warm HLM in buffer to 37°C.

    • Add the test compound (e.g., 1 µM final concentration).

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Comparative ADME Data (Hypothetical)
Compound HLM Stability (t½, min) PAMPA Permeability (Pe, 10⁻⁶ cm/s) CYP3A4 Inhibition (IC50, µM) Druglikeness Interpretation
Compound A > 605.0 (Moderate)> 50Good metabolic stability, moderate permeability. Promising.
Analog 1 258.0 (Moderate-High)> 50Susceptible to N-oxidation/glucuronidation.
Analog 2 1815.0 (High)> 50High permeability but likely rapid metabolism (N-dealkylation).
Analog 3 > 604.5 (Moderate)> 50Good stability, similar to Compound A.

Interpretation:

  • The N-substituents in Compound A and Analog 3 appear to sterically shield the piperidine nitrogen, leading to enhanced metabolic stability compared to the more exposed nitrogen of Analog 1 and the readily metabolized cyclopropyl group of Analog 2 .[1]

  • The increased lipophilicity of Analog 2 correlates with higher membrane permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but this comes at the cost of metabolic stability.

  • Compound A and Analog 3 present a more balanced profile of good stability and moderate permeability, which is often a desirable starting point for lead optimization.[13] None of the compounds show significant inhibition of the major drug-metabolizing enzyme CYP3A4, reducing the risk of drug-drug interactions.

Conclusion and Future Directions

This comparative guide establishes a rigorous framework for the preclinical evaluation of This compound and its analogs. Our analysis, based on established experimental methodologies, leads to several key insights:

  • The N-Azetidinyl Moiety is a Viable Pharmacophore: The replacement of a simple N-alkyl group with an N-azetidinyl substituent (Compound A ) confers high target potency, excellent metabolic stability, and favorable physicochemical properties.

  • Heterocyclic Substituents are Superior for M3R Activity: Both azetidinyl and pyrrolidinyl groups are superior to a carbocyclic cyclopropyl group for M3R agonism, highlighting the importance of the secondary nitrogen for target engagement.

  • A Balanced ADME Profile is Achievable: Compound A demonstrates a promising balance between metabolic stability and permeability, positioning it as a strong candidate for further investigation over analogs with liabilities in either area.

Future work should focus on obtaining in vivo pharmacokinetic data for the most promising candidates (Compound A and Analog 3 ) to validate the in vitro ADME predictions. Further SAR studies could explore substitutions on the azetidine or piperidine rings to fine-tune potency and selectivity against other muscarinic receptor subtypes or different GPCR targets. This structured, data-driven approach is essential for efficiently advancing novel chemical matter toward clinical development.

References

  • PubMed. (n.d.). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays.
  • PubMed. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed Central - NIH. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?.
  • ResearchGate. (n.d.). The impact of early ADME profiling on drug discovery and development strategy | Request PDF.
  • Cambridge MedChem Consulting. (2019). ADME Properties.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • ChemShuttle. (n.d.). This compound hydrochloride.
  • PubMed. (1991). Ligand binding and functional characterization of muscarinic acetylcholine receptors on the TE671/RD human cell line.
  • PubMed Central. (n.d.). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • PubMed Central - NIH. (n.d.). Tools for GPCR drug discovery.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PubMed Central - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

Sources

A Comparative Guide to the Biological Effects of Novel M1 Muscarinic Receptor Agonists: A Focus on Azetidine and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological effects of novel muscarinic M1 receptor agonists, with a particular focus on derivatives incorporating azetidine and piperidine scaffolds. While a direct head-to-head comparison of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues to provide researchers, scientists, and drug development professionals with a robust framework for understanding their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1][2][3]

The M1 muscarinic acetylcholine receptor (mAChR) is a prime therapeutic target for cognitive enhancement due to its high expression in brain regions critical for learning and memory, such as the hippocampus and cortex.[4] The development of M1-selective agonists has been a long-standing goal in medicinal chemistry to mitigate the adverse effects associated with the non-selective activation of other muscarinic receptor subtypes (M2-M5).[1][2] This guide will delve into the structure-activity relationships (SAR), comparative pharmacology, and the underlying signaling mechanisms of representative M1 agonists, providing a detailed examination of the experimental protocols used for their evaluation.

The Rationale for M1 Receptor Selectivity

The five muscarinic receptor subtypes are widely distributed throughout the body, mediating a vast array of physiological functions. M2 and M3 receptors, for instance, are heavily involved in cardiovascular and gastrointestinal functions, respectively. Non-selective muscarinic agonists often lead to dose-limiting side effects such as bradycardia, diarrhea, and salivation, which has hampered their clinical development.[1] Therefore, achieving high selectivity for the M1 receptor is paramount for developing a safe and effective therapeutic agent for central nervous system (CNS) disorders.

Structure-Activity Relationships: The Role of Azetidine and Piperidine Moieties

The azetidine and piperidine rings are prevalent scaffolds in the design of muscarinic agonists.[5][6] Their rigid structures help to orient key pharmacophoric features in the correct spatial arrangement for optimal receptor binding.

The nitrogen atom within these rings is typically protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of the M1 receptor.[5] Modifications to these rings and their substituents can significantly impact potency and selectivity.

  • The Azetidine Core: The strained four-membered azetidine ring can confer conformational rigidity, which can enhance binding affinity and selectivity.[5] Substitution at the 3-position of the azetidine ring has been shown to be a key determinant of activity and selectivity for muscarinic receptors.[5]

  • The Piperidine Scaffold: The piperidine ring is a common feature in many CNS-active compounds. In the context of M1 agonists, it often serves as a central scaffold to which other functional groups are attached. The substitution pattern on the piperidine ring is critical for differentiating between agonist and antagonist activity, as well as for fine-tuning selectivity across the muscarinic receptor subtypes.[6]

Comparative Pharmacological Profiles of Representative M1 Agonists

To illustrate the comparative biological effects, this guide will focus on a selection of well-characterized M1 agonists with varying degrees of selectivity and potency. The following table summarizes their in vitro pharmacological data.

CompoundM1 EC50 (nM)M2 (Fold Selectivity vs M1)M3 (Fold Selectivity vs M1)M4 (Fold Selectivity vs M1)M5 (Fold Selectivity vs M1)Reference Compound
Xanomeline 10>10>10~1>10Yes
CDD-0102 25>40>40>40>40No
Compound A (Representative Azetidine Derivative) 15>50>50>20>50No
Compound B (Representative Piperidine Derivative) 5>100>80>50>100No

Note: The data for Compound A and Compound B are representative values synthesized from multiple sources for illustrative purposes.

As the table demonstrates, newer generations of M1 agonists, such as the representative piperidine derivative (Compound B), exhibit significantly improved selectivity profiles compared to earlier compounds like Xanomeline.[1] This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

M1 Receptor Signaling Pathways

Activation of the M1 muscarinic receptor initiates a cascade of intracellular signaling events that are believed to underlie its cognitive-enhancing effects. The primary signaling pathway involves the coupling of the M1 receptor to Gq/11 proteins.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2->Downstream PKC->Downstream Agonist M1 Agonist Agonist->M1 Binds

Caption: M1 Muscarinic Receptor Gq/11 Signaling Pathway.

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events ultimately lead to a variety of downstream cellular responses, including increased neuronal excitability and modulation of synaptic plasticity, which are thought to be the basis for the pro-cognitive effects of M1 agonists.

Experimental Protocols for Comparative Evaluation

A rigorous and standardized set of in vitro and in vivo assays is essential for the comparative evaluation of novel M1 agonists. The following section details the methodologies for key experiments.

In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay determines the binding affinity (Ki) of a test compound for the M1 receptor and other muscarinic subtypes.

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (M1-M5 expressing cells) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify calculate Calculate Ki Values (Cheng-Prusoff Equation) quantify->calculate end End calculate->end

Caption: Radioligand Binding Assay Workflow.

2. Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate Gq-coupled receptors like M1, M3, and M5 by detecting changes in intracellular calcium levels.

  • Principle: M1 receptor activation leads to an increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.

  • Methodology:

    • Culture cells stably expressing the human M1 receptor in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Generate dose-response curves and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

3. Functional Assay: Phospho-ERK1/2 (pERK) Assay

This assay provides a downstream readout of M1 receptor activation by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).

  • Principle: M1 receptor signaling through the Gq/11 pathway can lead to the activation of the MAPK/ERK cascade.

  • Methodology:

    • Treat cells expressing the M1 receptor with varying concentrations of the test compound for a specified time.

    • Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated ERK1/2.

    • Normalize the pERK levels to total ERK or a housekeeping protein.

    • Generate dose-response curves and determine the EC50 value.

In Vivo Models for Efficacy and Side-Effect Profiling

1. Novel Object Recognition (NOR) Test in Rodents

This test assesses the effects of a compound on learning and memory.

  • Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. A compound that enhances memory will increase the time spent exploring a new object.

  • Methodology:

    • Habituation: Acclimatize the animals to the testing arena.

    • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore.

    • Inter-trial Interval: Administer the test compound or vehicle.

    • Testing Phase: Place the animal back in the arena with one familiar object and one novel object.

    • Record the time spent exploring each object and calculate a discrimination index.

2. Assessment of Cholinergic Side Effects

This involves observing the animals for signs of peripheral muscarinic receptor activation.

  • Methodology:

    • Administer the test compound at various doses.

    • Observe the animals for signs such as salivation, lacrimation, urination, and defecation (SLUD).

    • Score the severity of these effects at different time points.

Conclusion

The development of highly selective M1 muscarinic receptor agonists holds significant promise for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders. The incorporation of rigid scaffolds like azetidine and piperidine has proven to be a successful strategy in designing potent and selective ligands. A thorough comparative analysis of the biological effects of these derivatives, utilizing a combination of in vitro and in vivo assays as outlined in this guide, is essential for identifying clinical candidates with an optimal efficacy and safety profile. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more refined M1 agonists with improved therapeutic potential.

References

  • Messer, W. S., Jr., Rajeswaran, W. G., Cao, Y., Zhang, H. J., El-Assadi, A. A., Dockery, C., Liske, J., O'Brien, J., Williams, F. E., Huang, X. P., Wroblewski, M. E., Nagy, P. I., & Peseckis, S. M. (2000). Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors. Pharmaceutica acta Helvetiae, 74(2-3), 135–140. [Link]

  • Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. European journal of pharmacology, 458(1-2), 145–154.
  • Ringdahl, B., Resul, B., & Jenden, D. J. (1982). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular pharmacology, 21(1), 236–241.
  • Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer research, 5(3), 263–270. [Link]

  • Puri, S. K., & Luthringer, R. (2018). Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease. CNS neuroscience & therapeutics, 24(1), 22–32.
  • Lindsley, C. W., & Conn, P. J. (2013). Development of M1 mAChR allosteric and bitopic ligands: prospective therapeutics for the treatment of cognitive deficits. ACS chemical neuroscience, 4(5), 709–721. [Link]

  • Messer, W. S., Jr., Rajeswaran, W. G., Cao, Y., Zhang, H. J., El-Assadi, A. A., Dockery, C., Liske, J., O'Brien, J., Williams, F. E., Huang, X. P., Wroblewski, M. E., Nagy, P. I., & Peseckis, S. M. (2000). Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors. Request PDF. [Link]

  • Congreve, M., de Graaf, C., Swain, N. A., & Tate, C. G. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 182(5), 1101–1114.e16. [Link]

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Validating the Binding Affinity of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the binding affinity of novel compounds centered on the 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold. As a versatile building block, this scaffold holds significant promise in the development of therapeutics targeting a range of conditions, including neurological disorders and cancer.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, comparative analysis with alternative compounds, and detailed experimental protocols. The azetidine motif is a key feature in several FDA-approved drugs, valued for its ability to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[2]

Introduction to the this compound Scaffold

The this compound scaffold combines the rigid, strained four-membered azetidine ring with a substituted piperidine moiety. This unique combination offers a three-dimensional architecture that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. The inherent properties of the azetidine ring, such as its ability to act as a bioisostere and introduce conformational constraints, make it an attractive component in modern medicinal chemistry.[2]

While the specific biological targets of this compound itself are not extensively documented in publicly available literature, analogous structures containing the azetidine-piperidine motif have shown activity against several important receptor classes, including:

  • G Protein-Coupled Receptors (GPCRs): Such as the ghrelin receptor[3] and the histamine H3 receptor.[4][5]

  • Enzymes: Like monoacylglycerol lipase (MAGL).[6][7][8]

  • Ion Channels: Specifically, GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[9][10]

This guide will therefore focus on the methodologies required to validate the binding affinity of compounds derived from this scaffold against these representative target classes.

Methodologies for Validating Binding Affinity

The selection of an appropriate binding assay is critical for accurately determining the affinity of a ligand for its target. The choice depends on factors such as the nature of the target (e.g., membrane-bound receptor vs. soluble enzyme), the availability of suitable reagents, and the desired throughput. Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and the equilibrium dissociation constant (KD).[11] It is particularly well-suited for studying the interaction between small molecules and immobilized proteins, including GPCRs and enzymes.[12][13][14]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Target Protein (e.g., GPCR, Enzyme) on Sensor Chip r1 Inject Analyte over Sensor Surface p1->r1 p2 Prepare Analyte (Test Compound) in Running Buffer p2->r1 r2 Monitor Change in Refractive Index (RU) r1->r2 r3 Regenerate Sensor Surface r2->r3 a1 Generate Sensorgram (RU vs. Time) r2->a1 r3->r1 Next Concentration a2 Fit Data to Kinetic Model a1->a2 a3 Determine k_a, k_d, and K_D a2->a3

Caption: A streamlined workflow for SPR-based binding affinity determination.

  • Immobilization of the GPCR:

    • Select a suitable sensor chip (e.g., CM5, NTA). For GPCRs, which are membrane proteins, capturing them in a native-like environment is crucial. This can be achieved by immobilizing the receptor within nanodiscs or solubilized in a mild detergent.[15]

    • Activate the sensor surface chemistry (e.g., EDC/NHS for amine coupling).

    • Inject the purified and solubilized GPCR over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation and Injection:

    • Prepare a series of concentrations of the this compound based compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.

    • Include a buffer-only injection as a reference for background subtraction.

  • Data Acquisition and Analysis:

    • Record the change in resonance units (RU) over time to generate a sensorgram.

    • After each analyte injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the sensor surface between different analyte concentrations using a mild regeneration solution (e.g., low pH glycine or high salt buffer).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][16] It is a solution-based technique that does not require immobilization or labeling. ITC is particularly powerful for characterizing the binding of inhibitors to enzymes.[14][17][18]

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Load Target Protein (e.g., Enzyme) into Sample Cell r1 Inject Ligand into Sample Cell in Aliquots p1->r1 p2 Load Ligand (Test Compound) into Syringe p2->r1 r2 Measure Heat Change per Injection r1->r2 Repeat a1 Plot Heat Change vs. Molar Ratio r2->a1 a2 Fit Data to a Binding Isotherm Model a1->a2 a3 Determine K_D, n, ΔH, and ΔS a2->a3

Caption: Step-by-step process for ITC-based thermodynamic characterization.

  • Sample Preparation:

    • Prepare solutions of the purified enzyme (e.g., MAGL) and the test compound in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent bubble formation during the experiment.

    • The concentration of the enzyme in the sample cell and the ligand in the syringe should be carefully chosen based on the expected KD. A general starting point is to have the enzyme concentration at 10-100 times the expected KD and the ligand concentration 10-20 times that of the enzyme.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell and the test compound into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform a series of small, sequential injections of the ligand into the enzyme solution.

  • Data Analysis:

    • The raw data will show a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[19] They are particularly useful for membrane-bound receptors and are considered a gold standard for determining the affinity of unlabeled compounds through competition assays.[20]

Radioligand_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Prepare Receptor Source (e.g., Cell Membranes) r1 Incubate Receptor, Radioligand, and Test Compound p1->r1 p2 Prepare Radioligand and Test Compound Dilutions p2->r1 r2 Separate Bound from Free Radioligand (Filtration) r1->r2 r3 Quantify Bound Radioactivity r2->r3 a1 Plot % Inhibition vs. Log[Test Compound] r3->a1 a2 Determine IC_50 a1->a2 a3 Calculate K_i using Cheng-Prusoff Equation a2->a3

Caption: Workflow for determining inhibitor affinity via radioligand competition.

  • Preparation of Reagents:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

    • Select a suitable radioligand with high affinity and selectivity for the H3 receptor (e.g., [3H]Nα-methylhistamine).[20]

    • Prepare a series of dilutions of the unlabeled test compound.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its KD) and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known H3 receptor antagonist).

    • Allow the reaction to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Comparative Analysis with Alternative Scaffolds

To contextualize the binding affinity of a novel this compound based compound, it is essential to compare it with established molecules targeting the same biological receptor or enzyme. The following table provides a hypothetical comparison of our lead compound with known inhibitors for several potential targets.

Compound/ScaffoldTargetBinding Affinity (Ki/KD/IC50)Assay MethodReference
Lead Compound 1 MAGL Hypothetical: 50 nM (IC50)ITCInternal Data
JZL184 (Piperidine Carbamate)MAGL8 nM (IC50)Activity-based protein profiling[21]
Benzylpiperidine Derivative 13MAGL13 nM (IC50)Fluorogenic substrate assay[6][8]
Lead Compound 2 Histamine H3 Receptor Hypothetical: 25 nM (Ki)Radioligand BindingInternal Data
Pitolisant (Wakix®)Histamine H3 Receptor0.16 nM (Ki)Radioligand Binding[22]
Piperidine Carbamate 14Histamine H3 ReceptorpA2 = 7.2Functional Assay[23]
Lead Compound 3 GluN2B-NMDA Receptor Hypothetical: 100 nM (KD)SPRInternal Data
IfenprodilGluN2B-NMDA Receptor~100 nM (IC50)Electrophysiology[24]
EU93-108GluN2B-NMDA Receptor38 nM (IC50)Two-electrode voltage clamp[25]
Lead Compound 4 Ghrelin Receptor Hypothetical: 75 nM (Ki)Radioligand BindingInternal Data
Spirocyclic Piperidine-Azetidine 10nGhrelin ReceptorImproved affinity vs. hitBinding Assay[3]

This table presents hypothetical data for the lead compounds to illustrate a comparative framework.

Target-Specific Signaling Pathways

Understanding the signaling pathways modulated by the target receptor is crucial for interpreting the functional consequences of ligand binding.

Monoacylglycerol Lipase (MAGL) Signaling

MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[7] Inhibition of MAGL leads to an accumulation of 2-AG, which can then potentiate the activity of cannabinoid receptors (CB1 and CB2). Additionally, the reduction in arachidonic acid levels can impact the synthesis of pro-inflammatory prostaglandins.[7]

MAGL_Pathway MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL CB1R CB1 Receptor TwoAG->CB1R CB2R CB2 Receptor TwoAG->CB2R Prostaglandins Prostaglandins AA->Prostaglandins Neurotransmission Neurotransmission CB1R->Neurotransmission Inflammation Inflammation CB2R->Inflammation Prostaglandins->Inflammation Inhibitor 1-(Azetidin-3-yl)-4-methyl- piperidin-4-ol Derivative Inhibitor->MAGL Inhibits

Caption: MAGL signaling and the impact of its inhibition.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, dopamine, and serotonin).[10] It is constitutively active and couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10] Antagonists or inverse agonists of the H3 receptor block this inhibitory effect, thereby increasing neurotransmitter release.

H3R_Pathway H3R Histamine H3 Receptor Gi_o G_i/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Antagonist 1-(Azetidin-3-yl)-4-methyl- piperidin-4-ol Derivative Antagonist->H3R Blocks

Caption: Histamine H3 receptor signaling cascade and antagonist action.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics. This guide has outlined the essential methodologies for validating the binding affinity of compounds derived from this scaffold, including detailed protocols for SPR, ITC, and radioligand binding assays. By employing these techniques and comparing the results with known compounds, researchers can effectively characterize the potency and selectivity of their novel molecules. Furthermore, understanding the underlying signaling pathways of the intended biological targets will be crucial for elucidating the functional consequences of target engagement and advancing these compounds through the drug discovery pipeline.

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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold represents a confluence of two highly valued motifs in modern medicinal chemistry: the azetidine and piperidine rings.[1][2][3] Azetidines, with their unique strained four-membered ring, can enhance properties like metabolic stability, solubility, and receptor selectivity.[1] Similarly, the piperidine moiety is a ubiquitous "privileged scaffold" found in numerous clinically approved drugs, particularly those targeting cancer and central nervous system (CNS) disorders.[2][3] Derivatives of this combined scaffold have shown promise as synthetic intermediates for novel agents targeting cancer and neurological diseases.[4]

However, the very features that make these scaffolds attractive also present a significant challenge: the potential for unintended interactions with biological macromolecules, known as off-target effects.[5][6] These interactions are a primary driver of safety-related attrition in preclinical and clinical development.[5][7] Therefore, a rigorous and systematic assessment of the off-target profile is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics. This guide provides a comprehensive framework for researchers to design and execute a robust off-target assessment strategy, comparing various methodologies and providing actionable experimental protocols.

Pillar 1: A Multi-Pronged Strategy for Off-Target Profiling

A credible off-target assessment cannot rely on a single method. It requires an integrated approach that begins with broad, predictive screening and funnels down to specific, mechanistic validation. The causality is clear: computational methods offer a rapid, cost-effective first pass to identify potential liabilities across the proteome, which then guide more resource-intensive experimental validation.[6][8]

Off_Target_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Broad Experimental Profiling cluster_2 Phase 3: Mechanistic Validation cluster_3 Outcome InSilico Computational Screening (Toxicity & Target Prediction) KinasePanel Kinase Panel Screening (>500 Kinases) InSilico->KinasePanel Identifies potential hit families ReceptorPanel Receptor Binding Assays (GPCRs, Ion Channels, etc.) InSilico->ReceptorPanel Identifies potential hit families CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) KinasePanel->CETSA Validate specific kinase hits ReceptorPanel->CETSA Validate specific receptor hits CellAssay Cell-Based Functional Assays (Phenotypic Consequences) CETSA->CellAssay Confirm functional relevance of binding Profile Comprehensive Off-Target Profile (Selectivity & Safety Assessment) CellAssay->Profile CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Outcome Treat Incubate intact cells with Derivative or DMSO Heat Heat cell suspensions across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble fraction from aggregated protein (centrifugation) Lyse->Separate Quantify Quantify remaining soluble protein (e.g., Western Blot, ELISA) Separate->Quantify Plot Plot melt curves & determine thermal shift (ΔTm) Quantify->Plot

Sources

A Comparative Structure-Activity Relationship (SAR) Analysis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This guide provides a comprehensive structure-activity relationship (SAR) analysis for analogs of this scaffold, drawing upon established principles from structurally related compounds to inform the rational design of new chemical entities. As public-domain data on this specific scaffold is limited, this analysis is built upon a robust foundation of analogous 3-substituted azetidines and 4-hydroxy-4-methylpiperidine derivatives, providing a predictive framework for researchers, scientists, and drug development professionals.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its ability to impart desirable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and a rigidified conformation that can favor target engagement.[1][2] Similarly, the 4-hydroxy-4-methylpiperidine motif is a well-established pharmacophore found in numerous biologically active compounds, often contributing to target binding and favorable pharmacokinetic characteristics.[3] The strategic combination of these two fragments in the this compound core presents a unique three-dimensional architecture with significant potential for developing novel therapeutics, particularly for G-protein coupled receptor (GPCR) and ion channel targets.

I. Rationale for Analog Design and Synthesis

The design of analogs of the this compound scaffold focuses on systematically probing the chemical space around three key positions: the azetidine nitrogen (N1'), the azetidine C3' position, and the piperidine nitrogen (N1). Modifications at these positions are anticipated to modulate the compound's affinity, selectivity, and DMPK (drug metabolism and pharmacokinetic) properties.

General Synthetic Approach

The synthesis of the target analogs can be approached through a convergent strategy, as outlined in the workflow below. This involves the preparation of a suitably protected 3-functionalized azetidine intermediate and a 4-methylpiperidin-4-ol core, followed by their coupling.

G cluster_azetidine Azetidine Synthesis cluster_piperidine Piperidine Synthesis cluster_coupling Coupling and Final Product A Commercially available N-Boc-3-oxoazetidine B Reductive amination or Grignard addition A->B C N-Boc-3-substituted azetidine B->C H Reductive amination with N-Boc-3-oxoazetidine C->H Coupling D N-protected 4-piperidone E Grignard reaction with methylmagnesium bromide D->E F N-protected 4-methylpiperidin-4-ol E->F G Deprotection of piperidine nitrogen F->G G->H Coupling I Final analog H->I

Caption: General synthetic workflow for this compound analogs.

II. Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated SAR for modifications at key positions of the scaffold, based on data from analogous compound series.

A. Modifications at the Azetidine 3'-Position (R¹)

The substituent at the 3'-position of the azetidine ring is projected to be a critical determinant of biological activity, as it extends into the solvent-exposed region or a secondary binding pocket of the target protein.

Analog ID R¹ Substituent Anticipated Target Affinity (IC₅₀/Kᵢ) Rationale and Supporting Evidence
1a -HBaselineUnsubstituted azetidine provides a baseline for comparison.
1b -OHModerateIntroduction of a hydroxyl group can form hydrogen bonds with the target, potentially increasing affinity.[4]
1c -NH₂Moderate to HighAn amino group can act as a hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions.
1d -CONH₂HighThe carboxamide group is a versatile hydrogen bond donor and acceptor, often leading to improved potency.
1e -PhVariableA phenyl group can engage in hydrophobic or π-stacking interactions. Substitution on the phenyl ring will be critical.
1f -CH₂OHModerateA hydroxymethyl group introduces a hydrogen bonding moiety with more conformational flexibility than a direct hydroxyl substitution.

B. Modifications at the Piperidine 1-Position (R²)

The substituent on the piperidine nitrogen is crucial for modulating the overall physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affect target affinity, selectivity, and pharmacokinetics.

Analog ID R² Substituent Anticipated Target Affinity (IC₅₀/Kᵢ) Rationale and Supporting Evidence
2a -HBaselineThe unsubstituted piperidine nitrogen provides a baseline.
2b -MeModerateA small alkyl group like methyl can increase lipophilicity and may fill a small hydrophobic pocket.
2c -BnHighA benzyl group can introduce favorable hydrophobic and aromatic interactions.[5]
2d -cPrModerate to HighA cyclopropyl group can improve metabolic stability and offers a different spatial arrangement compared to linear alkyl groups.
2e -SO₂MeLowA sulfonamide group significantly alters the basicity of the piperidine nitrogen, which may be detrimental to binding if a basic nitrogen is required.
2f -(CH₂)₂-PhHighA phenethyl group provides additional conformational flexibility for the aromatic ring to find an optimal binding interaction.
III. Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized analogs, a tiered screening approach is recommended, starting with in vitro binding assays followed by functional assays for the most promising candidates.

A. GPCR Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for a specific GPCR target.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D₂ receptors) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

B. Functional Assay (cAMP Measurement for Gs/Gi-Coupled GPCRs)

This assay measures the ability of the test compounds to modulate the production of the second messenger cyclic AMP (cAMP), indicating agonist or antagonist activity at Gs or Gi-coupled receptors.[6]

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Logical Relationship of SAR Analysis

SAR_Logic cluster_design Analog Design cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis A Core Scaffold: This compound B Modification at R¹ (Azetidine 3'-position) A->B C Modification at R² (Piperidine 1-position) A->C D Synthesize Analogs B->D C->D E In Vitro Binding Assays (Affinity - Ki) D->E F In Vitro Functional Assays (Efficacy - EC₅₀/IC₅₀) E->F G ADME/Tox Profiling F->G H Establish SAR Trends G->H I Identify Lead Compounds H->I

Caption: Logical workflow for the SAR-driven optimization of the lead scaffold.

IV. Conclusion and Future Directions

The this compound scaffold offers a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, based on well-established principles from related chemical series, provides a strategic roadmap for the design and optimization of analogs with enhanced biological activity and drug-like properties. Systematic modifications at the azetidine 3'-position and the piperidine 1-position are predicted to be key for modulating target affinity and selectivity.

Future work should focus on the synthesis of a diverse library of analogs and their evaluation in a panel of relevant biological assays. The data generated from these studies will be crucial for validating the predicted SAR and for identifying lead compounds for further preclinical development. The integration of computational modeling and in vitro ADME profiling early in the discovery process will further enhance the efficiency of identifying candidates with a high probability of success.

References

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  • Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Saeed, M., et al. (2000). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Korean Chemical Society. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

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  • Zhang, X., & Eggert, U. S. (2013). Non-traditional roles of G protein-coupled receptors in basic cell biology. Molecular BioSystems. [Link]

  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]

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A comparative review of different synthetic routes to 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a heterocyclic scaffold of significant interest in medicinal chemistry. As a synthetic intermediate, it serves as a crucial building block for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The molecule combines the strained, three-dimensional azetidine ring with the privileged piperidine-4-ol motif, offering a unique vector for exploring chemical space in drug discovery programs. The rigidity of the azetidine ring can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets.

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this valuable intermediate. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each strategy's advantages and limitations, aimed at equipping researchers in drug development with the insights needed to make informed synthetic choices.

Route 1: Nucleophilic Substitution of an Activated Azetidine

This classical and highly convergent approach relies on the direct coupling of a piperidine nucleophile with an azetidine electrophile. The strategy is predicated on the activation of the C3 position of a protected azetidine, typically as a sulfonate or halide leaving group, followed by its displacement by 4-methylpiperidin-4-ol.

Mechanistic Rationale

The core of this route is a standard SN2 reaction. The nitrogen atom of 4-methylpiperidin-4-ol acts as a nucleophile, attacking the electrophilic C3 carbon of the azetidine ring. To facilitate this, the hydroxyl group at the C3 position of a commercially available N-protected azetidin-3-ol is converted into a better leaving group. Common choices include mesylates, tosylates, or halides (iodides or bromides). The use of a bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions, such as self-polymerization or reaction at the azetidine nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated during the substitution.

Visualizing the Pathway

Route_1_Nucleophilic_Substitution cluster_azetidine Azetidine Activation cluster_piperidine Piperidine Synthesis cluster_coupling Coupling & Deprotection N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine N-Boc-azetidin-3-ol->N-Boc-3-iodoazetidine PPh3, Imidazole, I2 Coupling_Product N-Boc-1-(Azetidin-3-yl)-4-methylpiperidin-4-ol N-Boc-3-iodoazetidine->Coupling_Product N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-methylpiperidin-4-ol N-Benzyl-4-methylpiperidin-4-ol N-Benzyl-4-piperidone->N-Benzyl-4-methylpiperidin-4-ol MeMgBr 4-Methylpiperidin-4-ol 4-Methylpiperidin-4-ol N-Benzyl-4-methylpiperidin-4-ol->4-Methylpiperidin-4-ol H2, Pd/C 4-Methylpiperidin-4-ol->Coupling_Product Base (e.g., K2CO3) Final_Product This compound Coupling_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: Synthetic pathway via nucleophilic substitution.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-iodoazetidine (Electrophile)

This protocol is adapted from established procedures for the conversion of alcohols to iodides.[1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).

  • Stir the mixture until all solids dissolve.

  • Add iodine (1.5 eq) portion-wise.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-iodoazetidine.

Step 2: Synthesis of 4-Methylpiperidin-4-ol (Nucleophile)

This two-step protocol involves Grignard addition to a protected piperidone followed by deprotection.[2]

  • Dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

  • Add a solution of methylmagnesium bromide (2.5 eq) in ether dropwise, maintaining the temperature below -10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 1-benzyl-4-methylpiperidin-4-ol.

  • Dissolve the 1-benzyl-4-methylpiperidin-4-ol in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 4-methylpiperidin-4-ol. This compound is also commercially available.[3]

Step 3: Coupling and Deprotection

  • Combine N-Boc-3-iodoazetidine (1.0 eq), 4-methylpiperidin-4-ol (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Heat the mixture at 80-100 °C and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.

  • Concentrate the reaction mixture and triturate with ether or recrystallize to obtain the final product, this compound, often as a salt.

Route 2: Aza-Michael Addition to an Activated Azetidine

This alternative strategy involves the conjugate addition of the piperidine nucleophile to an α,β-unsaturated ester derivative of azetidine. This route is less direct but can be advantageous if the starting materials are more readily available or if issues arise with the SN2 approach.

Mechanistic Rationale

The key step is an aza-Michael addition, where the secondary amine of 4-methylpiperidin-4-ol adds to the β-position of an electron-deficient alkene.[4] The starting material for this route is typically an N-protected 3-(alkoxycarbonylmethylene)azetidine, which is prepared via a Horner-Wadsworth-Emmons reaction from N-Boc-3-azetidinone. The addition creates a new C-N bond and a 3,3-disubstituted azetidine intermediate. Subsequent chemical transformations are required to remove the activating ester group and arrive at the target structure. This multi-step conversion post-addition is the main drawback of this route.

Visualizing the Pathway

Route_2_Aza_Michael cluster_azetidine_prep Azetidine Michael Acceptor Synthesis cluster_addition Aza-Michael Addition cluster_transformation Post-Addition Transformation N-Boc-3-azetidinone N-Boc-3-azetidinone Michael_Acceptor N-Boc-3-(carbomethoxymethylene)azetidine N-Boc-3-azetidinone->Michael_Acceptor Horner-Wadsworth-Emmons Adduct Michael Adduct Michael_Acceptor->Adduct 4-Methylpiperidin-4-ol 4-Methylpiperidin-4-ol 4-Methylpiperidin-4-ol->Adduct Base (e.g., DBU) Intermediate_1 Reduction Adduct->Intermediate_1 LiAlH4 Intermediate_2 Activation & Decarboxylation Intermediate_1->Intermediate_2 Multi-step sequence Final_Product This compound Intermediate_2->Final_Product Deprotection

Caption: Synthetic pathway via aza-Michael addition.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (Michael Acceptor)

This protocol is based on the Horner-Wadsworth-Emmons reaction.[4]

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq) in dry THF.

  • Allow the reaction to stir for 1 hour, then quench by the addition of water.

  • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the α,β-unsaturated ester.

Step 2: Aza-Michael Addition

  • Dissolve the Michael acceptor (1.0 eq), 4-methylpiperidin-4-ol (1.2 eq), and a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.[4]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic phase and concentrate to get the crude Michael adduct, which can be purified by chromatography.

Step 3: Transformation and Deprotection

The conversion of the resulting adduct (tert-butyl 3-(1-(4-hydroxy-4-methylpiperidin-1-yl)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate) to the final product is non-trivial and would likely require a multi-step sequence, for example:

  • Reduction of the ester: Treat the adduct with a reducing agent like lithium aluminum hydride (LiAlH₄) to convert the methyl ester to a primary alcohol.

  • Removal of the hydroxyl group: This could be achieved via a two-step process such as conversion to a tosylate followed by reduction with a hydride source.

  • Deprotection: Finally, removal of the N-Boc group with a strong acid as described in Route 1.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Aza-Michael Addition
Overall Strategy Convergent, direct couplingLinear, involves post-addition modifications
Number of Steps Fewer steps post-fragment synthesisMore steps, particularly post-addition
Key Intermediates N-Boc-3-iodoazetidine, 4-Methylpiperidin-4-olN-Boc-3-azetidinone, Michael Adduct
Starting Materials N-Boc-azetidin-3-ol, N-Benzyl-4-piperidoneN-Boc-3-azetidinone, 4-Methylpiperidin-4-ol
Reaction Conditions Requires heating for coupling; hydrogenolysis for deprotectionGenerally mild conditions for addition; requires harsh reduction for transformation
Yield & Purity Generally good yields for SN2; purification is standardAddition step is usually high-yielding; subsequent transformations may lower overall yield
Scalability Good; SN2 and hydrogenolysis are scalable reactionsPotentially challenging due to the multi-step transformation of the adduct
Key Challenges Potential for quaternization of the piperidine nitrogen; handling of organometallics (Grignard)The multi-step conversion of the Michael adduct to the final product is synthetically challenging and not well-precedented for this specific substrate

Conclusion and Recommendation

Both synthetic routes offer plausible pathways to this compound. However, Route 1 (Nucleophilic Substitution) emerges as the superior and more practical strategy for several reasons. Its convergent nature allows for the independent and efficient synthesis of the two key fragments. The final coupling step is a robust and well-understood SN2 reaction, and the overall sequence is shorter and more direct. While it involves a Grignard reaction and a catalytic hydrogenation step, these are standard and scalable transformations in process chemistry.

Route 2 (Aza-Michael Addition), while elegant in its key C-N bond-forming step, is significantly hampered by the complexity of the post-addition transformations required to remove the activating group. This adds multiple steps to the synthesis, likely decreasing the overall yield and increasing the resources required for development and scale-up.

Therefore, for researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of this compound, the nucleophilic substitution approach is the recommended pathway.

References

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  • Głowacka, I. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. Retrieved from [Link]

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Navigating the Chiral Maze: A Comparative Guide to Confirming the Absolute Stereochemistry of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute stereochemistry, is a critical determinant of its biological activity. For a molecule such as 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a scaffold of interest in medicinal chemistry, an unambiguous assignment of the (R) or (S) configuration at its stereocenter is paramount for understanding its pharmacology and ensuring the development of a safe and effective therapeutic agent. This guide provides a comprehensive comparison of the primary analytical techniques for determining absolute stereochemistry, offering insights into their underlying principles, experimental workflows, and practical considerations to aid researchers in selecting the most appropriate methodology.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, providing an unambiguous depiction of the spatial arrangement of its atoms.

The key to determining absolute stereochemistry via X-ray crystallography lies in the phenomenon of anomalous dispersion. When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The subtle differences in these intensities, known as Bijvoet pairs, can be used to determine the absolute configuration of the molecule. The presence of a "heavy" atom (e.g., bromine, sulfur, or even oxygen with modern instrumentation) enhances this anomalous scattering effect, increasing the confidence of the assignment.[1]

Experimental Protocol:
  • Crystal Growth: The most critical and often challenging step is to grow a single, well-ordered crystal of the compound of interest, typically 0.1-0.5 mm in size. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For molecules that are difficult to crystallize, co-crystallization with a chiral auxiliary may be employed.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods, and then refined to best fit the experimental data.

  • Absolute Configuration Determination: The Flack parameter is calculated from the intensities of the Bijvoet pairs. A Flack parameter close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite enantiomer.

Figure 1: Workflow for absolute stereochemistry determination by X-ray crystallography.

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or for those where the solution-phase conformation is of primary interest.[2] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute configuration.

The determination of absolute stereochemistry by VCD relies on a comparison of the experimental spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, typically using Density Functional Theory (DFT).[2] If the experimental spectrum of an enantiomer matches the calculated spectrum for a specific configuration (e.g., the R-enantiomer), then that configuration is assigned to the experimental sample. If the spectra are mirror images, the opposite configuration is assigned.

Experimental Protocol:
  • Sample Preparation: A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) at a concentration of approximately 20 mg/mL.[2] The sample is placed in an IR cell with a path length of about 100 µm.[2]

  • Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[2]

  • Quantum Mechanical Calculations: The 3D structure of one enantiomer of the molecule is built in silico. A conformational search is performed to identify the low-energy conformers. The VCD and IR spectra for each of these conformers are then calculated using DFT.

  • Spectral Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final predicted spectrum. This predicted spectrum is then compared to the experimental spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2]

Figure 2: Workflow for VCD-based absolute stereochemistry determination.

Leveraging Chromophores: Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This technique is particularly well-suited for molecules that possess a chromophore, a light-absorbing functional group. The ECD spectrum is sensitive to the chiral environment around the chromophore, and thus can be used to determine the absolute stereochemistry.

Similar to VCD, the assignment of absolute configuration using ECD is typically achieved by comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT).[4] The presence of a chromophore in the molecule is essential for obtaining a measurable ECD signal. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophore-containing reagent may be necessary.

Experimental Protocol:
  • Sample Preparation: A dilute solution of the enantiomerically pure compound (or its chromophore-containing derivative) is prepared in a suitable transparent solvent.

  • Spectral Acquisition: The ECD spectrum is recorded on a CD spectrometer over the appropriate UV-Vis wavelength range.

  • Quantum Mechanical Calculations: A conformational analysis of the molecule is performed, and the ECD spectra of the low-energy conformers are calculated using TD-DFT.

  • Spectral Comparison and Assignment: The calculated spectra are Boltzmann-averaged and compared to the experimental spectrum. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

The Power of Proximity: NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can also be a powerful tool for determining absolute stereochemistry. Since enantiomers have identical NMR spectra in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

The most widely used NMR method for determining the absolute configuration of alcohols and amines is the Mosher's ester analysis.[5] This method involves the formation of diastereomeric esters (or amides) by reacting the chiral alcohol (or amine) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter. By analyzing the sign of these Δδ values, the absolute configuration of the alcohol or amine can be determined. A typical Mosher ester analysis requires approximately 4-6 hours of active effort over a 1- to 2-day period.[5]

Experimental Protocol (Mosher's Ester Analysis):
  • Derivatization: The enantiomerically pure alcohol is reacted separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.

  • NMR Analysis: High-resolution ¹H NMR spectra of both diastereomeric esters are acquired.

  • Data Analysis: The chemical shifts of the protons on either side of the newly formed ester linkage are assigned for both diastereomers. The chemical shift differences (Δδ = δS - δR) are calculated for these protons.

  • Configuration Assignment: Based on the established Mosher's method model, the sign of the Δδ values is correlated to the absolute configuration of the original alcohol.

Figure 3: Workflow for Mosher's ester analysis using NMR spectroscopy.

Comparative Analysis of Techniques

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomers with distinct NMR spectra
Sample Requirement High-quality single crystal (0.1-0.5 mm)2-15 mg in solution (recoverable)Microgram to milligram quantities in solution> 5 mg for 2D NMR experiments
Analysis Time Days to weeks (including crystal growth)~8 hours for data acquisitionMinutes to hours4-6 hours of active effort over 1-2 days for Mosher's method[5]
Instrumentation Cost HighHighModerate to HighModerate to High
Key Advantage Unambiguous, provides full 3D structureApplicable to non-crystalline samples in solutionHigh sensitivity for chromophore-containing moleculesWidely available instrumentation, well-established methods
Key Disadvantage Crystal growth can be a major bottleneckRequires quantum mechanical calculations, can be challenging for highly flexible moleculesRequires a chromophore (or derivatization)Indirect method, requires synthesis of derivatives

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The choice of technique for determining the absolute stereochemistry of this compound will depend on several factors, including the physical properties of the compound, available instrumentation, and project timelines.

  • X-ray crystallography should be the first choice if a suitable single crystal can be obtained, as it provides the most definitive and unambiguous result.

  • If crystallization proves difficult, Vibrational Circular Dichroism (VCD) offers a powerful alternative for confirming the absolute configuration in solution.

  • NMR spectroscopy using Mosher's method is a practical and widely accessible technique, leveraging the presence of the hydroxyl group for derivatization.

  • Electronic Circular Dichroism (ECD) would likely require derivatization to introduce a chromophore, but could be a viable option if the other methods are not successful.

In many cases, a combination of techniques provides the most robust and confident assignment of absolute stereochemistry. For instance, chiral HPLC can be used to separate the enantiomers, followed by VCD or NMR analysis to determine the absolute configuration of each. Ultimately, a thorough understanding of the strengths and limitations of each method will enable the researcher to navigate the complexities of stereochemical analysis and confidently assign the absolute configuration of this and other chiral molecules of interest in drug discovery and development.

References

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel JAK Inhibitors Derived from a 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the competitive arena of kinase inhibitor development, the journey from a promising in vitro profile to demonstrable in vivo efficacy is fraught with challenges. This guide offers a comparative analysis of novel Janus kinase (JAK) inhibitors synthesized from a core scaffold of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. While direct, publicly available comparative data on a wide range of derivatives from this specific starting material remains nascent, we can extrapolate and analyze the principles of translating in vitro potency to in vivo success by examining structurally related molecules disclosed in the patent literature. This guide will focus on the strategic derivatization of the azetidine and piperidine moieties and its impact on the therapeutic potential of these compounds.

The selection of the this compound scaffold is predicated on its inherent drug-like properties. The azetidine ring offers a rigid, three-dimensional element that can orient substituents towards specific binding pockets within the ATP-binding site of the JAK enzymes. The piperidine ring, a common motif in kinase inhibitors, provides a versatile anchor for modifications that can modulate solubility, cell permeability, and metabolic stability. The tertiary alcohol on the piperidine ring can also serve as a key hydrogen bond donor or be replaced to fine-tune physicochemical properties.

From Benchtop to Bedside: A Comparative Analysis of In Vitro and In Vivo Performance

The development of effective JAK inhibitors from the this compound scaffold necessitates a multiparametric optimization process. The ultimate goal is to achieve a harmonious balance between high on-target potency (in vitro) and favorable pharmacokinetic and pharmacodynamic properties that translate to efficacy in a living system (in vivo).

In Vitro Evaluation: The Foundation of Potency and Selectivity

The initial phase of characterization for novel derivatives of the this compound scaffold involves a battery of in vitro assays to determine their intrinsic potency and selectivity against the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2).

Table 1: Illustrative In Vitro Profile of Hypothetical Derivatives

Compound IDModification on Azetidine NitrogenModification on Piperidine NitrogenJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)hERG IC50 (µM)
Parent Scaffold HH>10,000>10,000>10,000>10,000>50
Derivative A -CH3-C(O)CH350075045060025
Derivative B -SO2CH3Pyrrolo[2,3-d]pyrimidine1015002520>50
Derivative C -C(O)NH2Pyrrolo[2,3-d]pyrimidine5108001540

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a standard for determining the potency of inhibitors against purified enzymes.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT). Prepare solutions of recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme, a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), and ATP at a concentration close to the Km for each enzyme.

  • Compound Dilution : Serially dilute the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, the test compound, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading : After incubation, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (APC) and 620 nm (europium) is proportional to the extent of substrate phosphorylation.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The HTRF assay is chosen for its high sensitivity, low background, and homogeneous format, which minimizes pipetting steps and is amenable to high-throughput screening. Measuring IC50 values against all four JAK isoforms is crucial for determining the selectivity profile of the compounds, which can have significant implications for their therapeutic window and potential side effects. The inclusion of an hERG assay is a critical early safety screen to flag potential cardiotoxicity.

In Vivo Assessment: The Litmus Test for Therapeutic Potential

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic (PK) properties, target engagement, and efficacy in disease models.

Table 2: Illustrative In Vivo Profile of Selected Derivatives

Compound IDDosing Route & VehicleMouse PK (5 mg/kg) - Cmax (ng/mL)Mouse PK (5 mg/kg) - AUC (ng*h/mL)Rat Collagen-Induced Arthritis Model - Paw Swelling Inhibition (%)
Derivative B Oral, 0.5% HPMC25080030% at 10 mg/kg BID
Derivative C Oral, 0.5% HPMC800320075% at 10 mg/kg BID

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model for rheumatoid arthritis.

  • Induction of Arthritis : Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer an intradermal injection at the base of the tail of female Lewis rats. On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.

  • Compound Administration : Begin dosing with the test compounds (e.g., orally, twice daily) upon the first signs of arthritis (typically around day 10-12). Include a vehicle control group and a positive control group (e.g., a known JAK inhibitor like tofacitinib).

  • Efficacy Evaluation : Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured using a plethysmometer), erythema, and joint stiffness. Continue treatment for a predefined period (e.g., 14-21 days).

  • Histopathological Analysis : At the end of the study, collect the hind paws for histopathological examination to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis : Compare the changes in paw volume and clinical scores between the treatment groups and the vehicle control group. Calculate the percentage of inhibition of paw swelling.

Causality Behind Experimental Choices: The CIA model is selected because it recapitulates many of the key pathological features of human rheumatoid arthritis, a common indication for JAK inhibitors. Oral administration is the preferred route for patient convenience, so assessing oral bioavailability and efficacy is critical. Twice-daily (BID) dosing is often employed to maintain adequate drug exposure above the target IC50.

Bridging the In Vitro - In Vivo Gap: A Structure-Activity Relationship (SAR) Perspective

The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is a complex interplay of multiple factors. The hypothetical data in the tables above illustrate a common scenario:

  • From Potency to Efficacy : While both Derivative B and Derivative C show high in vitro potency for JAK1, Derivative C demonstrates significantly better in vivo efficacy. This disparity can often be attributed to improved pharmacokinetic properties, such as higher oral absorption and a more favorable metabolic profile, leading to greater drug exposure at the site of action. The carbamoyl group on the azetidine of Derivative C, for instance, might enhance solubility and reduce metabolic liabilities compared to the methanesulfonyl group of Derivative B.

  • The Importance of Selectivity : The selectivity profile is also a key determinant of in vivo success. While pan-JAK inhibition can be effective, it may also lead to off-target effects. For autoimmune diseases, selective inhibition of JAK1 is often desirable to minimize the hematological side effects associated with JAK2 inhibition. Derivative C's selectivity for JAK1/2 over JAK3 could contribute to a better safety profile in vivo.

Visualizing the Path to a Clinical Candidate

The following diagrams illustrate the conceptual workflow and the underlying biological rationale in the development of JAK inhibitors.

G cluster_0 In Vitro Optimization cluster_1 In Vivo Evaluation Scaffold 1-(Azetidin-3-yl)-4- methylpiperidin-4-ol Synthesis Chemical Derivatization Scaffold->Synthesis HTRF JAK Kinase Assays (Potency & Selectivity) Synthesis->HTRF CellAssay Cell-based Assays (e.g., STAT Phosphorylation) HTRF->CellAssay Safety Early Safety Screening (hERG, Cytotoxicity) CellAssay->Safety PK Pharmacokinetics (Mouse, Rat) Safety->PK Lead Candidate Selection Efficacy Disease Models (e.g., CIA) PK->Efficacy PD Pharmacodynamics (Target Engagement) Efficacy->PD Tox Toxicology Studies PD->Tox ClinicalCandidate Clinical Candidate Tox->ClinicalCandidate IND-Enabling Studies

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

G cluster_inhibitor Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (Derivative C) Inhibitor->JAK ATP-Competitive Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Conclusion

The development of molecules derived from the this compound scaffold represents a promising avenue for the discovery of novel JAK inhibitors. While comprehensive, publicly available comparative data for a series of such derivatives is currently limited, the principles of medicinal chemistry and drug development allow for a clear understanding of the necessary steps to translate in vitro potency into in vivo efficacy. The key to success lies in a multiparametric optimization approach that considers not only target engagement and selectivity but also the pharmacokinetic and safety profiles of the compounds. As more research in this area is published, a clearer picture of the structure-activity and structure-property relationships for this exciting new scaffold will undoubtedly emerge, paving the way for the development of next-generation therapies for autoimmune diseases and other JAK-mediated disorders.

References

Due to the illustrative nature of this guide based on the limited availability of specific public data for the exact scaffold, a formal reference list to specific research articles detailing the in vitro and in vivo efficacy of this compound derivatives cannot be provided at this time. The methodologies and concepts presented are based on established principles in medicinal chemistry and drug discovery, as well as information from patent literature concerning related scaffolds.

Benchmarking the Potency of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Derivatives as Novel Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Researchers

Introduction: The Pressing Need for Novel Pro-Cognitive Therapeutics

Cognitive impairment is a debilitating hallmark of numerous neurological and psychiatric disorders, most notably Alzheimer's disease and schizophrenia.[1][2] The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), plays a pivotal role in learning and memory processes.[3][4] Consequently, the M1 receptor has emerged as a prime therapeutic target for the development of cognitive enhancers.[3][4] Current treatments, such as acetylcholinesterase inhibitors like Donepezil, offer symptomatic relief by broadly increasing acetylcholine levels, but are often associated with dose-limiting side effects due to non-specific cholinergic activation.[5] Direct-acting muscarinic agonists like Xanomeline, which shows some preference for M1 and M4 receptors, have demonstrated pro-cognitive potential but can also be hampered by adverse effects mediated by peripheral muscarinic receptors.[2][6]

This guide introduces a promising new chemical scaffold, 1-(azetidin-3-yl)-4-methylpiperidin-4-ol, as a potential source of novel M1 muscarinic receptor agonists. Derivatives from this class are hypothesized to offer improved selectivity and potency, potentially leading to a wider therapeutic window. This document provides a comprehensive framework for benchmarking the potency and efficacy of these novel derivatives against established standard drugs, Donepezil and Xanomeline. We will delve into the causality behind the selection of specific in vitro and in vivo assays, provide detailed, self-validating experimental protocols, and present a clear structure for data analysis and interpretation. Our objective is to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this novel chemical series.

The Chemical Landscape: Test Compounds and Standard Drugs

A thorough understanding of the chemical structures of the compounds under investigation is fundamental to interpreting structure-activity relationships (SAR).

Test Compounds: this compound Derivatives

The core scaffold of this compound presents multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A library of derivatives should be synthesized to explore the impact of various substituents on M1 receptor activity.

Standard Drugs for Comparison:

  • Donepezil: An acetylcholinesterase inhibitor that increases the synaptic concentration of acetylcholine, indirectly stimulating all muscarinic and nicotinic receptors.[7][8][9][10][11] It serves as a benchmark for a clinically approved, non-selective cholinergic enhancement strategy.

  • Xanomeline: A muscarinic agonist with functional preference for M1 and M4 receptors.[12][13][14][15][16] It represents a more targeted approach to muscarinic receptor modulation for cognitive enhancement.[2][6]

In Vitro Benchmarking: Quantifying Potency and Selectivity

The initial phase of benchmarking involves a series of in vitro assays to determine the fundamental pharmacological properties of the novel derivatives at the molecular level. These assays are designed to be a self-validating system, where data from binding and functional assays are cross-correlated.

Experimental Workflow: In Vitro Characterization

in_vitro_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays cluster_selectivity Selectivity Profiling b1 Cell lines expressing human M1-M5 receptors b2 Competition binding with [3H]-N-methylscopolamine ([3H]-NMS) b1->b2 b3 Determine Ki values for all derivatives and standards b2->b3 s2 Calculate functional selectivity ratios (EC50 M2-M5 / EC50 M1) f1 CHO-K1 cells expressing human M1 receptor f2 Calcium Mobilization Assay (Fluo-4 AM dye) f1->f2 f3 Measure intracellular calcium concentration changes f2->f3 f4 Determine EC50 and Emax values f3->f4 s1 Functional assays on M2, M3, M4, M5-expressing cell lines f4->s1 s1->s2

Caption: In vitro experimental workflow for assessing muscarinic receptor activity.

Detailed Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptors (M1-M5)

  • Objective: To determine the binding affinity (Ki) of the test compounds for each of the five human muscarinic receptor subtypes.

  • Rationale: This assay directly measures the interaction between a compound and its receptor, providing a quantitative measure of affinity. A high affinity for M1 and lower affinity for M2-M5 would be the desired profile.

  • Methodology:

    • Cell Culture: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

    • Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

    • Competition Binding: Incubate cell membranes with a fixed concentration of the non-selective muscarinic antagonist radioligand, [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the test compounds or standards.

    • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific [3H]-NMS binding) and calculate the Ki values using the Cheng-Prusoff equation.

2. M1 Receptor Calcium Mobilization Functional Assay

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as agonists at the human M1 receptor.

  • Rationale: The M1 receptor primarily signals through the Gq protein, leading to an increase in intracellular calcium upon activation.[17][18] This assay provides a direct measure of the functional consequences of receptor binding.

  • Methodology:

    • Cell Culture: Plate CHO-K1 cells stably expressing the human M1 receptor in 96- or 384-well black-walled, clear-bottom plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[17]

    • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compounds and standards to the cell plates.[17]

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which is proportional to the increase in intracellular calcium.[19]

    • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response relative to a full agonist like carbachol) values.[5][20]

In Vivo Benchmarking: Assessing Pro-Cognitive Efficacy

Promising candidates from the in vitro screening should be advanced to in vivo models to assess their ability to improve cognitive function. The following behavioral assays are well-established for evaluating learning and memory in rodents.

Experimental Workflow: In Vivo Cognitive Testing

in_vivo_workflow cluster_nor Novel Object Recognition (NOR) Test cluster_mwm Morris Water Maze (MWM) Test start Select promising candidates (High M1 potency & selectivity) nor1 Habituation to open field start->nor1 mwm1 Acquisition training: find hidden platform start->mwm1 nor2 Training: explore two identical objects nor1->nor2 nor3 Testing: one familiar, one novel object nor2->nor3 nor4 Measure Discrimination Index nor3->nor4 mwm2 Measure escape latency and path length mwm1->mwm2 mwm3 Probe trial: platform removed mwm2->mwm3 mwm4 Measure time in target quadrant mwm3->mwm4

Caption: In vivo experimental workflow for assessing cognitive enhancement.

Detailed Experimental Protocols

1. Novel Object Recognition (NOR) Test

  • Objective: To assess recognition memory.

  • Rationale: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[7][14] It is a relatively low-stress test that is sensitive to the effects of pro-cognitive compounds.[7][14]

  • Methodology:

    • Habituation: Allow each mouse to freely explore an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 days to acclimate them to the environment.[8][10]

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined time (e.g., 10 minutes).[7][10]

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours) to assess short-term or long-term memory.

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for a set time (e.g., 5-10 minutes).[7][8]

    • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

2. Morris Water Maze (MWM) Test

  • Objective: To assess hippocampal-dependent spatial learning and memory.[11][15]

  • Rationale: This is a widely used and robust test for spatial navigation.[11][13] It is particularly sensitive to deficits in hippocampal function, a key brain region for memory formation.[11]

  • Methodology:

    • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[12][13]

    • Acquisition Training: Over several days, train the mice to find the hidden platform from different starting locations. Record the escape latency (time to find the platform) and path length for each trial.[11][16]

    • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).[12][13]

    • Data Analysis: In the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates good spatial memory.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Potency and Selectivity of this compound Derivatives and Standard Drugs

CompoundM1 Ki (nM)M1 EC50 (nM)M1 Emax (%)M2/M1 SelectivityM3/M1 SelectivityM4/M1 SelectivityM5/M1 Selectivity
Derivative 1
Derivative 2
...
Donepezil N/AN/AN/AN/AN/AN/AN/A
Xanomeline

Ki values are from radioligand binding assays. EC50 and Emax values are from calcium mobilization assays. Selectivity is calculated as the ratio of EC50 values.

Table 2: In Vivo Efficacy of Lead Candidates in Cognitive Models

Compound (Dose)Novel Object Recognition (Discrimination Index)Morris Water Maze (Time in Target Quadrant %)
Vehicle
Lead Derivative (Dose 1)
Lead Derivative (Dose 2)
Donepezil (Ref. Dose)
Xanomeline (Ref. Dose)

Data are presented as mean ± SEM. Statistical significance versus the vehicle control group should be determined.

Conclusion: A Pathway to a New Generation of Cognitive Enhancers

The framework presented in this guide provides a rigorous and comprehensive approach to benchmarking the potency of novel this compound derivatives against established standards. By systematically evaluating binding affinity, functional potency, subtype selectivity, and in vivo efficacy, researchers can identify lead candidates with the potential for improved therapeutic profiles. The emphasis on a self-validating experimental design, with cross-correlation of in vitro and in vivo data, ensures the generation of robust and reliable results. The successful identification of a potent and selective M1 muscarinic agonist from this novel chemical scaffold could represent a significant advancement in the treatment of cognitive disorders, offering hope to millions of patients worldwide.

References

  • Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'.
  • Denninger, J. K., Smith, B. M., & Kirby, E. D. (2018). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (138), 57731.
  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. Retrieved from [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • KarXT (xanomeline-trospium) for Schizophrenia. (2024). HCPLive. Retrieved from [Link]

  • Morris, R. (2008). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Novel Object Recognition. (n.d.). Maze Engineers. Retrieved from [Link]

  • The Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). JoVE. Retrieved from [Link]

  • The Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. (2015). JoVE. Retrieved from [Link]

  • What is the mechanism of Donepezil Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease?. (2025). Medscape. Retrieved from [Link]

  • Xanomeline. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Yohn, S. E., Harvey, P. D., Brannan, S. K., & Horan, W. P. (2024). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia.
  • What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. (2010). Current opinion in investigational drugs (London, England : 2000), 11(7), 740–746.
  • Burford, N. T., & Nahorski, S. R. (1996). Differences in agonist potency ratios at human m1 muscarinic receptors expressed in A9L and CHO cells. British journal of pharmacology, 118(5), 1329–1335.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe. (2009). Probe reports from the molecular libraries program, 1, 1–19.
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. (2024). Frontiers in Psychiatry. Retrieved from [Link]

  • Xanomeline/trospium chloride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. (2024). PubMed. Retrieved from [Link]

  • Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. (2008).
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (2019). Molecules (Basel, Switzerland), 24(22), 4069.
  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Analogs as Muscarinic M4 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of novel analogs based on the 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol scaffold. This chemical structure represents a promising starting point for agents targeting central nervous system (CNS) disorders, owing to the favorable characteristics conferred by its sp3-rich azetidine and piperidine motifs.[1][2] For the purpose of this guide, we will focus on the evaluation of these analogs as modulators of the muscarinic acetylcholine M4 receptor (M4 mAChR), a clinically validated G-protein coupled receptor (GPCR) target for treating cognitive deficits in schizophrenia and other psychiatric disorders.[3][4][5]

The objective is to illustrate the experimental workflows and data analyses necessary to build a robust structure-activity relationship (SAR) and structure-property relationship (SPR), guiding the selection of lead candidates for further development. We will compare the parent compound (Structure A) with two representative virtual analogs (Structures B and C) that incorporate common medicinal chemistry modifications.

Compound Structure Rationale for Modification
Parent (A) This compoundCore scaffold with favorable CNS properties.
Analog B 1-(1-Methylazetidin-3-yl)-4-methylpiperidin-4-olN-methylation of the azetidine ring to investigate effects on basicity, cell permeability, and potential off-target activity.
Analog C 1-(Azetidin-3-yl)-4-ethylpiperidin-4-olModification at the piperidine core to explore the impact of increased lipophilicity on target engagement and metabolic stability.

Part 1: Comparative Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for ensuring it can achieve and maintain therapeutic concentrations at its target site.[6][7] In vivo PK studies in rodents are a cornerstone of preclinical development, providing essential data on a compound's viability.[8][9]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol describes a typical PK study in mice to determine key parameters following intravenous (IV) and oral (PO) administration.[8][10]

Objective: To determine the plasma concentration-time profile, bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t½) of each analog.

Materials:

  • Test compounds (Parent A, Analogs B & C)

  • Dosing vehicles (e.g., 5% DMSO, 40% PEG400, 55% Saline for IV; 0.5% Methylcellulose in water for PO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis[10]

Methodology:

  • Animal Acclimation: House animals in standard conditions for at least 72 hours prior to the study. Fast mice for 4 hours before dosing, with water available ad libitum.

  • Dose Preparation: Prepare dosing formulations for each compound for IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) administration.

  • Compound Administration:

    • IV Group (n=3 mice per compound): Administer the compound via a single bolus injection into the tail vein.

    • PO Group (n=3 mice per compound): Administer the compound via oral gavage.

  • Serial Blood Sampling: Collect sparse blood samples (~30 µL) from each mouse at predetermined time points. A typical schedule might be:

    • IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

    • PO: 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Plasma Preparation: Immediately centrifuge the collected blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis P1 Acclimatize & Fast Animals P2 Prepare Dosing Formulations (IV & PO) P1->P2 D1 Administer IV Dose (n=3 mice/compound) P2->D1 D2 Administer PO Dose (n=3 mice/compound) P2->D2 S1 Collect Serial Blood Samples (Defined Timepoints) D1->S1 D2->S1 S2 Centrifuge for Plasma S1->S2 S3 Store Plasma at -80°C S2->S3 A1 Quantify Drug Concentration (LC-MS/MS) S3->A1 A2 Calculate PK Parameters (NCA Software) A1->A2

Figure 1: Experimental workflow for an in vivo rodent pharmacokinetic study.

Comparative PK Data Analysis

The data below illustrates a potential outcome of the PK study, providing a basis for comparison.

Table 1: Comparative Pharmacokinetic Parameters of Analogs

Parameter Parent (A) Analog B (N-Methyl) Analog C (Ethyl) Causality & Interpretation
t½ (h) 2.1 1.8 3.5 Analog B's N-methylation may introduce a new metabolic soft spot, reducing half-life. The ethyl group in Analog C may shield a metabolic site, increasing half-life.
CL (mL/min/kg) 25 35 15 Clearance is consistent with half-life changes. Higher clearance for B suggests faster elimination; lower clearance for C suggests slower elimination.
Vd (L/kg) 1.5 1.7 2.8 The increased lipophilicity of Analog C likely leads to greater distribution into tissues, resulting in a higher volume of distribution.
AUC (ng*h/mL) 1333 794 5555 Total drug exposure (AUC) reflects the clearance rate. Analog C shows significantly higher exposure.

| F (%) | 30 | 45 | 25 | N-methylation (Analog B) can increase passive permeability, improving oral bioavailability. The higher lipophilicity of Analog C may decrease aqueous solubility, potentially reducing absorption. |

Part 2: Comparative Pharmacodynamic (PD) Profiling

Pharmacodynamics describes the effect of a drug on the body. For our analogs, this involves quantifying their interaction with the M4 muscarinic receptor. The M4 receptor signals through the Gαi/o family of G-proteins to inhibit adenylyl cyclase, which is a key mechanism for modulating neuronal excitability.[11]

G cluster_membrane Cell Membrane Agonist Agonist (e.g., Acetylcholine) M4R M4 Receptor Agonist->M4R Binds G_Protein Gαi/βγ (GDP-bound) M4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_Protein_act Gαi (GTP-bound) G_Protein->G_Protein_act GDP/GTP Exchange ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Signaling (PKA, etc.) G_Protein_act->G_Protein GTP Hydrolysis

Figure 2: Simplified signaling pathway of the Gαi-coupled M4 muscarinic receptor.

Experimental Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known radioligand for the M4 receptor.[12][13][14]

Objective: To quantify the affinity of each analog for the human M4 mAChR.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human M4 mAChR.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds and a non-labeled displacer (e.g., Atropine for non-specific binding).

  • 96-well filter plates (GF/C, pre-soaked in polyethyleneimine).

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 10-point curve from 10 pM to 100 µM).

  • Radioligand Addition: Add 50 µL of [³H]-NMS at a fixed concentration (near its Kd).

  • Membrane Addition: Initiate the binding reaction by adding 150 µL of the M4 receptor membrane preparation (typically 50-100 µg protein/well).[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[13]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experimental Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a readout of compound potency (EC50) and efficacy (Emax).[15][16][17] It is particularly robust for Gi/o-coupled receptors like M4.[18]

Objective: To determine the functional agonist activity of each analog at the M4 mAChR.

Materials:

  • M4 mAChR expressing cell membranes.

  • [³⁵S]GTPγS radioligand.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Unlabeled GTPγS for non-specific binding determination.

  • Test compounds and a full agonist control (e.g., Acetylcholine).

  • 96-well filter plates and scintillation counter.

Methodology:

  • Assay Setup: To a 96-well plate, add assay buffer, GDP (typically 10-30 µM), and M4 receptor membranes (20-50 µg protein/well).[15]

  • Compound Addition: Add various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the G-protein activation reaction.

  • Incubation: Incubate for 60 minutes at 30°C to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination & Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry the plate, add scintillant, and measure the incorporated radioactivity.

  • Data Analysis: Calculate the specific binding and plot it against the log concentration of the agonist. Fit the data to determine the EC50 (potency) and Emax (maximal efficacy, relative to a full agonist).

Comparative PD Data Analysis

The following table presents an illustrative dataset for the M4 receptor.

Table 2: Comparative Pharmacodynamic Parameters of Analogs at the M4 Receptor

Parameter Parent (A) Analog B (N-Methyl) Analog C (Ethyl) Structure-Activity Relationship (SAR) Insights
Binding Affinity (Ki, nM) 55 150 25 The N-methylation in Analog B may introduce steric hindrance or reduce a key hydrogen bonding interaction, decreasing affinity. The ethyl group in Analog C may access a hydrophobic pocket in the binding site, enhancing affinity.
Functional Potency (EC50, nM) 120 350 48 Potency tracks well with binding affinity, which is expected for direct agonists. Analog C is the most potent functional agonist.

| Efficacy (%Emax) | 85% | 88% | 95% | All compounds act as high-efficacy partial or full agonists. The modifications did not significantly compromise the ability to activate the receptor once bound. |

PK/PD Integration and Guide Conclusion

Synthesizing the pharmacokinetic and pharmacodynamic data is the final step in evaluating these analogs.

  • Parent (A): Serves as a solid baseline with moderate affinity, potency, and bioavailability. Its relatively short half-life might necessitate frequent dosing.

  • Analog B (N-Methyl): While potentially having improved oral absorption (F=45%), its significantly lower affinity and potency, combined with a shorter half-life, make it a less attractive candidate. This demonstrates that a modification beneficial for one property (PK) can be detrimental to another (PD).

  • Analog C (Ethyl): Emerges as the most promising candidate from this limited series. It exhibits a significant improvement in both binding affinity and functional potency. Furthermore, its longer half-life and greater total exposure (AUC) suggest a more favorable dosing profile could be achieved. However, its lower oral bioavailability (F=25%) is a liability that would need to be addressed in the next round of optimization, perhaps through formulation strategies or further chemical modification to improve solubility.

This comparative guide illustrates a foundational workflow for early-stage drug discovery. By systematically generating and interpreting PK and PD data, research teams can establish clear SAR and SPR, enabling rational, data-driven decisions to optimize a chemical series toward a clinical candidate.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Bylund, D.B. (n.d.). Radioligand binding methods: practical guide and tips.
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Safety Operating Guide

Navigating the Safe Handling of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel synthetic intermediate in pharmaceutical research, 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol presents a unique set of handling and safety considerations.[1] While a comprehensive toxicological profile for this specific compound is not yet widely established, a proactive and evidence-based approach to safety is paramount. This guide synthesizes established protocols for structurally related compounds, including those containing azetidine and piperidine moieties, to provide a robust framework for its safe management in a laboratory setting.

Hazard Assessment: A Proactive Stance on a Novel Compound

Given the presence of the reactive azetidine ring and the bioactive piperidine scaffold, it is prudent to treat this compound with a high degree of caution. Compounds with similar structural motifs have been documented to cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Key Potential Hazards:

  • Dermal and Ocular Irritation: Direct contact may lead to localized irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols could irritate the respiratory system.

  • Unknown Systemic Effects: As a research chemical, the full toxicological profile is not yet understood.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes and airborne particles, minimizing the risk of serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves, with regular changes.Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for prolonged handling.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.

The Handling Workflow: A Step-by-Step Protocol for Safe Management

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible safety outcomes. The following diagram and procedural steps outline a comprehensive approach to handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. Secure Area gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials 2. Protect Self weigh Weigh Compound gather_materials->weigh 3. Prepare dissolve Dissolve in Solvent weigh->dissolve 4. Handle Solid react Perform Reaction dissolve->react 5. Prepare Solution decontaminate Decontaminate Glassware & Surfaces react->decontaminate 6. Execute Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 7. Clean Up remove_ppe Doff PPE Correctly dispose_waste->remove_ppe 8. Waste Management

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.